Product packaging for Flecainide Acetate(Cat. No.:CAS No. 54143-56-5)

Flecainide Acetate

Cat. No.: B1672766
CAS No.: 54143-56-5
M. Wt: 474.4 g/mol
InChI Key: RKXNZRPQSOPPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flecainide acetate is an acetate salt obtained by combining flecainide with one molar equivalent of acetic acid. An antiarrhythmic agent used to prevent and treat tachyarrhythmia (abnormal fast rhythm of the heart). It has a role as an anti-arrhythmia drug. It contains a flecainide(1+).
This compound is the acetate salt form of flecainide, a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and is indicated for ventricular arrhythmia and has 2 investigational indications. This drug has a black box warning from the FDA.
See also: Flecainide (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24F6N2O5 B1672766 Flecainide Acetate CAS No. 54143-56-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXNZRPQSOPPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54143-55-4 (Parent)
Record name Flecainide acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020626
Record name Flecainide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54143-56-5
Record name Flecainide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54143-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flecainide acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flecainide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLECAINIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U465Q1WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Flecainide Acetate on Cardiac Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide acetate, a Class IC antiarrhythmic agent, exerts its primary therapeutic effect through the potent and complex inhibition of cardiac sodium channels (predominantly the Nav1.5 isoform). This guide provides a detailed examination of the molecular mechanisms underpinning flecainide's interaction with these channels. It delves into the principles of state-dependent blockade, the kinetics of binding and unbinding, and the structural basis of its action. Quantitative data from key electrophysiological studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visualizations of the signaling pathways and experimental workflows are included to offer a comprehensive understanding of flecainide's mechanism of action.

Introduction

This compound is a cornerstone in the management of various cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1][2] Its efficacy is rooted in its ability to modulate the cardiac action potential by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the action potential.[2][3] This action slows the conduction velocity in the heart.[2] A defining characteristic of flecainide is its "use-dependent" or "frequency-dependent" blockade, meaning its inhibitory effects are more pronounced at higher heart rates.[4][5] This property makes it particularly effective in suppressing tachyarrhythmias. This guide will explore the intricate details of flecainide's interaction with cardiac sodium channels, providing a technical resource for the scientific community.

State-Dependent Blockade of Cardiac Sodium Channels

The interaction of flecainide with cardiac sodium channels is highly dependent on the conformational state of the channel. Sodium channels cycle through three primary states: resting (closed), open (activated), and inactivated. Flecainide exhibits differential affinity for these states, a concept central to the "modulated receptor hypothesis."

  • Low Affinity for the Resting State: Flecainide demonstrates a weak affinity for sodium channels in the resting state, which are prevalent during diastole.[6][7] This results in minimal tonic block at normal heart rates.[7]

  • High Affinity for the Open and Inactivated States: The therapeutic efficacy of flecainide stems from its significantly higher affinity for the open and inactivated states of the sodium channel.[1][7][8][9] The drug is thought to access its binding site within the channel pore when the channel is open.[10][11] Once inside, it becomes "trapped" as the channel deactivates or inactivates, leading to a slow recovery from blockade.[10][11] This trapping mechanism is a key contributor to its slow unbinding kinetics and pronounced use-dependent effects.[10][11]

The preferential binding to the open and inactivated states explains why flecainide's effects are augmented during rapid heart rates. With more frequent depolarizations, sodium channels spend more time in the open and inactivated states, providing more opportunities for flecainide to bind and exert its inhibitory effect.

Quantitative Analysis of Flecainide's Interaction with Cardiac Sodium Channels

Electrophysiological studies have quantified the affinity and kinetics of flecainide's interaction with cardiac sodium channels. The following tables summarize key quantitative data from the literature.

ParameterChannel TypeExperimental SystemValueReference
IC50 (Resting State) rNav1.4 (wild-type)Hek293t cells365 µM[6][12]
Nav1.5Xenopus oocytes345 µM[10][11][13][14]
rNav1.4 (inactivation-deficient)Hek293t cells307 ± 19 µM[6]
IC50 (Use-Dependent Block) Nav1.5Xenopus oocytes7.4 ± 0.6 µM[10][11][13][14]
IC50 (Open-Channel Block) rNav1.4 (inactivation-deficient)Hek293t cells0.61 µM[6][12][15]
KD (Open-Channel Block) Nav1.5 (non-inactivating mutant)Xenopus oocytes11 µM[10][11][16]

Table 1: State-Dependent Affinities of Flecainide for Sodium Channels

ParameterChannel TypeExperimental SystemValueReference
On-rate constant (kon) rNav1.4 (inactivation-deficient)Hek293t cells14.9 µM-1s-1[6][12][15]
Off-rate constant (koff) rNav1.4 (inactivation-deficient)Hek293t cells12.2 s-1[6][12][15]
Time Constant of Recovery from Use-Dependent Block rNav1.4 (wild-type)Hek293t cells> 225 s at -140 mV[6][12]
Nav1.5Xenopus oocytes81 ± 3 s[10][11]
Guinea pig cardiac cellsWhole-cell voltage-clamp9.8 ± 3.2 s at -100 mV (slow component)[7][9]
Time Constant of Interaction with Inactivated Channels rNav1.4 (wild-type)Hek293t cells7.9 s at -50 mV[6][12]

Table 2: Kinetic Parameters of Flecainide's Interaction with Sodium Channels

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of flecainide's mechanism of action.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique is frequently used to express and characterize the function of ion channels, including the cardiac sodium channel Nav1.5, and to study their interaction with drugs like flecainide.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. Oocytes are manually separated and treated with collagenase to remove the follicular layer. Stage V-VI oocytes are selected for injection.

  • cRNA Injection: cRNA encoding the desired sodium channel (e.g., wild-type Nav1.5 or a mutant) is injected into the oocyte cytoplasm using a microinjection pipette. The oocytes are then incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard external solution (e.g., ND96). Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current. A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

  • Voltage Protocols:

    • Resting Block: To determine the affinity of flecainide for the resting state, a holding potential where most channels are in the closed state (e.g., -120 mV) is used. Brief depolarizing pulses are applied at a very low frequency (e.g., every 60 seconds) to elicit sodium currents before and after the application of flecainide. The reduction in peak current amplitude is used to calculate the resting block.[10]

    • Use-Dependent Block: To assess use-dependent block, a train of depolarizing pulses (e.g., 100 pulses at 10 Hz to -10 mV) is applied from a negative holding potential.[10] The progressive decrease in the peak sodium current during the pulse train indicates the development of use-dependent block.

    • Recovery from Block: To measure the time course of recovery from block, channels are first blocked using a depolarizing prepulse or a train of pulses. The membrane is then repolarized to a negative potential (e.g., -120 mV) for varying durations before a test pulse is applied to measure the fraction of recovered channels.

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for high-resolution recording of ionic currents from single cells, such as human embryonic kidney (HEK293) cells stably or transiently expressing the sodium channel of interest.

  • Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. For transient expression, cells are transfected with a plasmid containing the cDNA for the desired sodium channel subunit(s) using a suitable transfection reagent.

  • Electrophysiological Recording: A glass micropipette with a very small tip opening is brought into contact with the surface of a single cell. A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying gentle suction, establishing a low-resistance electrical access to the cell's interior (the whole-cell configuration). The pipette is filled with an intracellular solution, and the cell is bathed in an extracellular solution. A patch-clamp amplifier is used to control the membrane potential and record the sodium currents.

  • Voltage Protocols: Similar voltage protocols as described for the two-electrode voltage clamp are employed to study state-dependent block, use-dependence, and recovery kinetics. The higher temporal resolution of the patch-clamp technique allows for more detailed kinetic analysis. For instance, to study open-channel block, inactivation-deficient mutants are often used, which allows for the observation of the time-dependent decay of the current during a sustained depolarization in the presence of flecainide.[6][12]

Visualizing the Mechanism and Experimental Design

The following diagrams, generated using the DOT language, illustrate the key concepts of flecainide's action and the experimental workflows used to investigate them.

Flecainide_Mechanism cluster_channel_states Cardiac Sodium Channel States cluster_flecainide_interaction This compound Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Open->Resting Repolarization (Fast) Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization (Slow) Flecainide Flecainide Flecainide->Resting Low Affinity Binding Flecainide->Open High Affinity Binding Flecainide->Inactivated High Affinity Binding

Caption: State-dependent interaction of flecainide with the cardiac sodium channel.

Use_Dependent_Block_Workflow start Start: Cell at Holding Potential (-120mV) control_pulse Apply Single Depolarizing Pulse start->control_pulse record_control Record Control Peak I_Na control_pulse->record_control apply_flecainide Apply Flecainide record_control->apply_flecainide pulse_train Apply Train of Depolarizing Pulses (e.g., 10 Hz) apply_flecainide->pulse_train record_udb Record I_Na for Each Pulse pulse_train->record_udb analyze Analyze Progressive Decrease in Peak I_Na record_udb->analyze

Caption: Experimental workflow for assessing use-dependent block of sodium channels.

Modulated_Receptor_Hypothesis R Resting O Open R->O k_act RD Resting-Drug R->RD k_on(R) I Inactivated O->I k_inact OD Open-Drug O->OD k_on(O) I->R k_rec ID Inactivated-Drug I->ID k_on(I) RD->R k_off(R) OD->O k_off(O) ID->I k_off(I)

Caption: A simplified representation of the Modulated Receptor Hypothesis for flecainide.

Other Mechanistic Considerations

While the primary mechanism of action of flecainide is the blockade of the fast sodium current, it also exhibits effects on other cardiac ion channels, which may contribute to its overall electrophysiological profile and, in some cases, its proarrhythmic potential.

  • Potassium Channel Blockade: Flecainide can inhibit the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration in both atrial and ventricular muscle fibers.[1][8][17]

  • Ryanodine Receptor Inhibition: Flecainide has been shown to block the ryanodine receptor (RyR2), which is responsible for calcium release from the sarcoplasmic reticulum.[1][8][17] This action is thought to be particularly relevant to its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][18]

Conclusion

This compound's mechanism of action on cardiac sodium channels is a sophisticated example of state-dependent drug-ion channel interaction. Its preferential binding to the open and inactivated states, coupled with its slow unbinding kinetics, results in a potent, use-dependent blockade that is highly effective in terminating and preventing tachyarrhythmias. A thorough understanding of these molecular interactions, supported by quantitative data and detailed experimental protocols, is crucial for the rational use of flecainide in the clinical setting and for the development of novel antiarrhythmic agents with improved efficacy and safety profiles. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in this endeavor.

References

Pharmacodynamics of Flecainide acetate in isolated cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacodynamics of Flecainide Acetate in Isolated Cardiomyocytes

Introduction

This compound is a potent Class IC antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1][2] Its primary therapeutic action stems from its ability to modulate the electrical activity of cardiac cells. This technical guide provides a comprehensive overview of the pharmacodynamic effects of this compound at the cellular level, focusing on its interactions with ion channels, its influence on the cardiac action potential, and its complex role in intracellular calcium handling within isolated cardiomyocytes. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Core Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action for flecainide is the potent blockade of the fast inward sodium channel, Nav1.5, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][4]

  • State-Dependent Binding: Flecainide exhibits a high affinity for the open or activated state of the Nav1.5 channel.[5][6] It binds within the channel pore, and its slow unbinding kinetics mean that the drug can become "trapped" when the channel closes.[6][7][8]

  • Use-Dependence: The blockade is use-dependent, meaning its efficacy increases with higher heart rates.[2][3] During a tachyarrhythmia, cardiac cells are depolarizing more frequently, leading to more channels being in the open state available for flecainide to bind. This makes it particularly effective at terminating rapid heart rhythms.[3]

  • Effect on Conduction: By inhibiting the rapid influx of sodium, flecainide significantly slows the upstroke velocity (Vmax) of the action potential.[9][10] This action slows the conduction of electrical impulses throughout the cardiac tissue, particularly in the His-Purkinje system.[1][11][12]

Effects on the Cardiac Action Potential

Flecainide's interaction with ion channels results in characteristic, and sometimes differential, changes to the action potential morphology depending on the cardiomyocyte cell type.

  • Ventricular and Atrial Myocardium: In these tissues, flecainide prolongs the action potential duration (APD).[6][7][13] This is a combined result of sodium channel blockade and its effects on potassium channels.

  • Purkinje Fibers: In contrast, flecainide shortens the APD in Purkinje fibers.[5][6][7] This differential effect between ventricular muscle and the Purkinje system can, in some circumstances, contribute to its proarrhythmic potential.[10]

The primary effect on the electrocardiogram (ECG) is a widening of the QRS complex and a prolongation of the PR interval, reflecting slowed conduction.[1][14]

Modulation of Other Ion Channels

While its primary target is the Nav1.5 channel, flecainide also affects other key cardiac ion channels, contributing to its overall electrophysiological profile.

  • Potassium Channels: Flecainide inhibits several potassium currents. It is a potent inhibitor of the transient outward potassium current (Ito) and also blocks the rapid component of the delayed rectifier potassium current (IKr).[1][6][15] This IKr blockade contributes to the prolongation of the action potential duration in ventricular muscle fibers.[5][6]

  • Calcium Channels: At higher concentrations (e.g., 10 µg/ml), flecainide can depress slow channel-dependent fibers, suggesting some activity on L-type calcium channels, although this is not its primary mechanism of action.[10]

Intracellular Calcium Handling and the Ryanodine Receptor (RyR2)

Flecainide's role in modulating intracellular calcium (Ca2+) is complex and a subject of ongoing research, particularly concerning its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[6][14] Flecainide is known to inhibit the ryanodine receptor 2 (RyR2), a critical channel for releasing stored calcium from the sarcoplasmic reticulum (SR).[1][3] This action can suppress arrhythmogenic spontaneous Ca2+ waves.[16] Two main hypotheses exist to explain this effect:

  • Direct RyR2 Blockade: This theory posits that flecainide directly binds to and inhibits the open state of the RyR2 channel, reducing the likelihood of spontaneous Ca2+ release events that can trigger arrhythmias.[16][17] This mechanism is thought to be central to its effectiveness in CPVT, a disease linked to RyR2 mutations.[6]

  • Indirect, Na+ Channel-Mediated Effect: An alternative hypothesis suggests the effect on Ca2+ handling is a secondary consequence of Nav1.5 blockade.[18][19] By reducing Na+ influx, flecainide enhances Ca2+ efflux from the cell via the Na+/Ca2+ exchanger (NCX).[19][20] This lowers the cytosolic Ca2+ concentration near the RyR2 channels, thereby reducing their open probability and decreasing spontaneous Ca2+ release.[19]

Research using flecainide derivatives suggests that the Na+ channel block is the primary mechanism, as derivatives that block Na+ channels but have minimal effect on RyR2 still reduce Ca2+ spark frequency.[18][21]

Quantitative Data Summary

The following tables summarize key quantitative pharmacodynamic parameters of flecainide from studies on isolated cardiomyocytes and related experimental systems.

Table 1: Inhibitory Concentrations (IC50) of Flecainide on Various Ion Channels

Channel/Current Species/Cell Type IC50 Reference(s)
Open-state Nav1.4 (muscle) Hek293t cells 0.61 µM [22]
Resting-state Nav1.4 (muscle) Hek293t cells 365 µM [22]
Transient Outward K+ Current (Ito) Adult Rat Ventricular Myocytes 3.7 µM [15]
Delayed Rectifier K+ Current (IK) Adult Rat Ventricular Myocytes 15 µM [15]
Spontaneous Ca2+ Waves Permeabilized CASQ2-/- Myocytes 15.6 ± 3.4 µM [17]

| Spontaneous Ca2+ Waves | Permeabilized Ventricular Myocytes | 12.8 µM |[17] |

Table 2: Effects of Flecainide on Action Potential Parameters in Isolated Cardiac Fibers

Parameter Tissue Type Concentration Effect Reference(s)
Vmax Canine Ventricular Muscle 1 µg/ml ↓ 52.5% [10]
Vmax Canine Ventricular Muscle 10 µg/ml ↓ 79.8% [10]
Vmax Canine Purkinje Fibers 1 µg/ml ↓ 18.6% [10]
Vmax Canine Purkinje Fibers 10 µg/ml ↓ 70.8% [10]
Action Potential Duration (APD) Canine Ventricular Muscle 0.1 - 10 µg/ml Progressive Increase [10][13]
Action Potential Duration (APD) Canine Purkinje Fibers 0.1 - 10 µg/ml Progressive Decrease [10][13]

| Effective Refractory Period (ERP) | Canine Ventricular Muscle | 0.1 - 10 µg/ml | Progressive Increase |[10][13] |

Table 3: Effects of Flecainide on Intracellular Calcium Dynamics

Parameter Preparation Concentration Effect Reference(s)
Ca2+ Spark Mass CPVT Mouse Model Myocytes Not specified ↓ 40% [16]
Ca2+ Spark Frequency CPVT Mouse Model Myocytes Not specified Significant Increase [16]
Ca2+ Wave Frequency Permeabilized Ventricular Myocytes 25 µM Significant Reduction [17]

| Ca2+ Wave Frequency | Field-Stimulated CPVT Myocytes | Not specified | Reduced by >50% |[16] |

Experimental Protocols

Cardiomyocyte Isolation

Objective: To obtain a high yield of viable, Ca2+-tolerant, rod-shaped cardiomyocytes for electrophysiological or imaging studies.

Method 1: Langendorff-Free Myocyte Isolation (Adapted from Mouse Models) [23]

  • Euthanasia and Heart Excision: Euthanize the animal via an approved protocol. Perform a thoracotomy and rapidly excise the heart, placing it into a chilled, high-EDTA buffer to inhibit contraction and coagulation.

  • Cannulation and Perfusion: Clamp the ascending aorta. Insert a needle into the left ventricle for direct perfusion.

  • Sequential Perfusion: Perfuse the heart sequentially with:

    • EDTA Buffer: To wash out blood and destabilize extracellular connections.

    • Perfusion Buffer: To clear the EDTA.

    • Collagenase Buffer: To enzymatically digest the extracellular matrix. Typically, this contains Collagenase Type II and/or Type IV.

  • Dissociation: Following digestion, transfer the heart to a dish, separate the ventricles, and gently tease the tissue apart with fine forceps.

  • Trituration: Gently triturate the tissue pieces with a transfer pipette to release individual cells.

  • Enzyme Inhibition: Stop the digestion by adding a "stop buffer" containing a higher concentration of calcium and fetal bovine serum.

  • Cell Filtration and Collection: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the cells to settle by gravity and collect the pellet of isolated myocytes. The cells are then gradually re-introduced to physiological calcium concentrations.

Method 2: Langendorff-Based Perfusion [24] This classic method involves cannulating the aorta on a Langendorff apparatus and retrogradely perfusing the coronary arteries with the same sequence of oxygenated and temperature-controlled buffers as described above. It is often considered the gold standard for achieving uniform digestion.

Whole-Cell Patch-Clamp Recording

Objective: To measure macroscopic ionic currents across the cell membrane of an isolated cardiomyocyte.[25]

  • Chamber Preparation: Plate isolated cardiomyocytes onto glass coverslips in a recording chamber mounted on an inverted microscope. Superfuse with an appropriate extracellular (bath) solution.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass using a micropipette puller. The resistance should be 2-5 MΩ. Fill the pipette with an intracellular (pipette) solution designed to isolate the current of interest (e.g., using Cesium to block K+ currents when studying Na+ or Ca2+ currents).[24][26]

  • Seal Formation: Under visual control, carefully guide the micropipette to touch the surface of a healthy cardiomyocyte. Apply light negative pressure to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.[26]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction (or a voltage "zap") to rupture the patch of membrane under the pipette tip. This establishes electrical and diffusive continuity between the pipette and the cell interior.

  • Voltage-Clamp Protocol: Using a patch-clamp amplifier and data acquisition software, hold the cell membrane at a specific potential (e.g., -80 mV). Apply a series of voltage steps (the command voltage) to activate or inactivate the ion channels of interest.

  • Data Acquisition: Record the resulting ionic currents flowing across the membrane. Analyze parameters such as current amplitude, activation/inactivation kinetics, and dose-response relationships to applied drugs like flecainide.

Calcium Imaging

Objective: To visualize and quantify intracellular Ca2+ dynamics, such as Ca2+ transients, sparks, and waves.

  • Cell Loading: Incubate isolated cardiomyocytes with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

  • Microscopy: Place the dye-loaded cells in a chamber on a confocal laser scanning microscope.

  • Stimulation: Electrically field-stimulate the cells to elicit synchronous contractions and Ca2+ transients. To study spontaneous events like sparks and waves, cells are often left quiescent or treated with agents that increase SR Ca2+ load (e.g., isoproterenol).[16]

  • Image Acquisition: Perform rapid line-scans across the longitudinal axis of a myocyte to capture Ca2+ release events with high temporal resolution.

  • Data Analysis: Analyze the resulting images to quantify the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks and waves before and after the application of flecainide.

Visualizations: Pathways and Workflows

Flecainide_Action_Potential Fig 1. Flecainide's primary effects on ion channels and the action potential. cluster_membrane Cardiomyocyte Membrane cluster_AP Action Potential Effects Flecainide Flecainide Nav15 Nav1.5 Channel (Open State) Flecainide->Nav15 Blocks IKr IKr Channel Flecainide->IKr Inhibits Phase0 Phase 0 Upstroke (Vmax) Nav15->Phase0 Reduces APD Action Potential Duration (APD) IKr->APD Prolongs Conduction Conduction Velocity Phase0->Conduction Slows

Caption: Flecainide's primary effects on ion channels and the action potential.

Experimental_Workflow Fig 2. Workflow for cardiomyocyte isolation and electrophysiological recording. cluster_isolation Cardiomyocyte Isolation cluster_electrophysiology Whole-Cell Patch Clamp A Heart Excision B Retrograde Perfusion (Langendorff) A->B C Enzymatic Digestion (Collagenase) B->C D Mechanical Dissociation C->D E Cell Collection & Filtration D->E F Prepare Pipette & Bath Solutions E->F Transfer Viable Cells G Form Gigaohm Seal F->G H Rupture Membrane (Whole-Cell Mode) G->H I Apply Voltage Protocol H->I J Record Ionic Currents I->J

Caption: Workflow for cardiomyocyte isolation and electrophysiological recording.

Flecainide_Calcium_Handling Fig 3. Hypothesized mechanisms for flecainide's effect on Ca2+ handling. cluster_direct Direct Hypothesis cluster_indirect Indirect Hypothesis Flecainide Flecainide RyR2 RyR2 Channel Flecainide->RyR2 Direct Block Nav15 Nav1.5 Channel Flecainide->Nav15 Blocks Outcome Reduced Spontaneous SR Ca2+ Release (Fewer Ca2+ Waves) RyR2->Outcome Na_Influx Na+ Influx Nav15->Na_Influx Reduces NCX Na+/Ca2+ Exchanger Na_Influx->NCX Enhances Forward Mode Ca_Efflux Ca2+ Efflux NCX->Ca_Efflux Increases Local_Ca Subsarcolemmal [Ca2+] Ca_Efflux->Local_Ca Reduces Local_Ca->RyR2 Lowers Open Probability

Caption: Hypothesized mechanisms for flecainide's effect on Ca2+ handling.

References

An In-depth Technical Guide to the Basic Research Applications of Flecainide Acetate in Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide acetate is a class Ic antiarrhythmic agent renowned for its potent effects on cardiac sodium channels.[1][2][3] Initially approved for the treatment of ventricular arrhythmias, its application has expanded to various supraventricular tachycardias, most notably atrial fibrillation.[1][3][4] Despite its clinical efficacy, the proarrhythmic potential of flecainide, particularly in patients with structural heart disease, necessitates a thorough understanding of its fundamental mechanisms of action.[1] This technical guide provides a comprehensive overview of the basic research applications of this compound in preclinical arrhythmia models, focusing on its electrophysiological effects, underlying signaling pathways, and detailed experimental protocols. The quantitative data presented herein offer a valuable resource for researchers designing and interpreting studies aimed at elucidating the multifaceted actions of this important antiarrhythmic drug.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of flecainide on various electrophysiological parameters as reported in preclinical studies. These data provide a comparative reference for researchers working with arrhythmia models.

Table 1: Inhibitory Effects of Flecainide on Cardiac Ion Channels

Ion ChannelPreparationIC50Reference
Peak Nav1.5 (hNav1.5)IonWorks platform10.7 µM[5]
Open-state Nav1.4 (rNav1.4)Hek293t cells0.61 µM[6]
Resting-state Nav1.5Xenopus oocytes345 µM[7][8]
Use-dependent Nav1.5Xenopus oocytes7.4 µM[7][8]
Late Nav Current---19 µM[9]
Rapid delayed rectifier K+ current (IKr)---1-2 µM---

Table 2: Effects of Flecainide on Action Potential Duration (APD)

Animal Model/TissuePacing Cycle Length (ms)Flecainide ConcentrationChange in APD95Reference
Human Atria1000Equimolar to Quinidine+6 ± 3%[10]
Human Atria300Equimolar to Quinidine+27 ± 12%[10]
Canine Atria150-10004.5 µMIncreased, with greater prolongation at faster rates[11]
Guinea Pig Papillary Muscle---up to 10 µmol/LIncreased[12]
Canine Ventricular Muscle------Lengthened[13]
Canine Purkinje Fibers------Shortened[13]

Table 3: Effects of Flecainide on Cardiac Conduction

ParameterAnimal ModelFlecainide Concentration% ChangeReference
VmaxCanine Ventricular Muscle1 µg/ml-52.5%[13]
VmaxCanine Ventricular Muscle10 µg/ml-79.8%[13]
VmaxCanine Purkinje Fibers1 µg/ml-18.6%[13]
VmaxCanine Purkinje Fibers10 µg/ml-70.8%[13]
AH IntervalHuman---+15-22%[1]
HV IntervalHuman---+25-50%[1]
PR IntervalHuman---+17-29%[3][9]
QRS DurationHuman---+11-27%[3][9]

Table 4: Effects of Flecainide on Effective Refractory Period (ERP)

TissueAnimal ModelPacing Cycle Length (ms)Flecainide Dose/Concentration% Change in ERPReference
AtriumAnesthetized Dogs1000Dose 3+9 ± 4%[14]
AtriumAnesthetized Dogs400Dose 3+36 ± 5%[14]
AtriumAnesthetized Dogs300Dose 3+55 ± 10%[14]
Ventricular Muscle---------Increased[13]
Purkinje Fibers------Low ConcentrationShortened[13]
Purkinje Fibers------High ConcentrationRestored to control[13]

Experimental Protocols

Detailed methodologies for key arrhythmia models used to study flecainide are provided below.

Experimental Atrial Fibrillation (AF) in a Canine Model

This protocol is adapted from studies investigating the mechanisms of flecainide in terminating vagally-induced AF.[15]

  • Animal Preparation:

    • Adult mongrel dogs of either sex are anesthetized with a combination of morphine and chloralose.

    • Ventilation is maintained mechanically.

    • Body temperature is monitored and maintained at 37°C.

    • A thoracotomy is performed to expose the heart.

    • Bipolar stimulating and recording electrodes are placed on the atria.

    • A multielectrode array (e.g., 112-electrode) can be used for epicardial mapping.

  • Induction of Atrial Fibrillation:

    • Sustained AF is induced by a brief, rapid burst of atrial pacing in the presence of vagal nerve stimulation.

    • AF is allowed to persist spontaneously as long as vagal stimulation is maintained.

  • Drug Administration and Electrophysiological Measurements:

    • Flecainide is administered intravenously at varying doses, often in a randomized, blinded fashion against a placebo control (e.g., isotonic glucose).

    • Atrial effective refractory period (ERP) and conduction velocity are measured at different pacing cycle lengths before and after drug administration.

    • Epicardial mapping is used to analyze the number and size of reentrant circuits during AF.

  • Data Analysis:

    • The primary endpoint is the termination of AF.

    • Changes in atrial ERP, conduction velocity, and the characteristics of reentrant circuits are analyzed to determine the mechanism of action.

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) in a Mouse Model

This protocol is based on studies using a Casq2 knockout mouse model of CPVT.[16]

  • Animal Model:

    • Casq2 knockout (Casq2-/-) mice, which serve as a model for CASQ2-linked CPVT, are used.

    • Wild-type littermates are used as controls.

  • In Vivo Electrophysiology and Arrhythmia Induction:

    • Mice are anesthetized, and ECG is monitored.

    • A catecholamine challenge is administered via intraperitoneal injection of isoproterenol (e.g., 1.5 mg/kg) to induce ventricular arrhythmias.[17]

    • In some protocols, a combination of isoproterenol and caffeine is used for a more robust arrhythmic response.[18]

    • Flecainide (e.g., 20 mg/kg) is administered prior to the catecholamine challenge to assess its antiarrhythmic efficacy.[17]

  • Isolated Myocyte Studies:

    • Ventricular myocytes are isolated from the hearts of Casq2-/- and wild-type mice.

    • Intracellular calcium dynamics are measured using fluorescent indicators (e.g., Fura-2).

    • Spontaneous sarcoplasmic reticulum Ca2+ release events (e.g., Ca2+ sparks and waves) and triggered beats are recorded in response to isoproterenol stimulation.

    • The effect of flecainide (e.g., 6 µM with >10 min incubation) on these cellular events is quantified.[17]

  • Data Analysis:

    • The incidence and duration of ventricular tachycardia in vivo are the primary endpoints.

    • The frequency of spontaneous Ca2+ release events and triggered activity in isolated myocytes are analyzed to determine the cellular mechanism of flecainide's action.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the action of flecainide.

Flecainide_Mechanism_of_Action cluster_cardiomyocyte Cardiac Myocyte Na_channel Voltage-gated Na+ Channel (Nav1.5) AP Action Potential Na_channel->AP Phase 0 Depolarization Ca_release Ryanodine Receptor (RyR2) Ca_transient Ca2+ Transient Ca_release->Ca_transient Ca2+ Release K_channel Delayed Rectifier K+ Channel (IKr) K_channel->AP Repolarization Conduction Conduction Velocity AP->Conduction ERP Effective Refractory Period AP->ERP Arrhythmia Arrhythmia Conduction->Arrhythmia Reentry Ca_transient->Arrhythmia Delayed Afterdepolarizations Flecainide Flecainide Flecainide->Na_channel Blocks (use-dependent) Flecainide->Ca_release Inhibits Flecainide->K_channel Blocks

Figure 1: Simplified signaling pathway of flecainide's antiarrhythmic actions.

AF_Experimental_Workflow start Start: Anesthetized Canine Model induce_af Induce Sustained AF (Vagal Stimulation + Atrial Pacing) start->induce_af baseline Baseline Measurements (ERP, Conduction Velocity, Epicardial Mapping) induce_af->baseline randomize Randomized Blinding baseline->randomize flecainide_admin Administer Flecainide (IV) randomize->flecainide_admin Group 1 placebo_admin Administer Placebo (IV) randomize->placebo_admin Group 2 post_drug Post-Drug Measurements flecainide_admin->post_drug placebo_admin->post_drug termination Assess AF Termination post_drug->termination analysis Data Analysis (Compare Electrophysiological Parameters) termination->analysis Yes/No end End analysis->end

Figure 2: Experimental workflow for the canine atrial fibrillation model.

CPVT_Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies invivo_start Start: Casq2-/- Mouse Model flecainide_pre Flecainide Pre-treatment invivo_start->flecainide_pre catecholamine Catecholamine Challenge (Isoproterenol +/- Caffeine) flecainide_pre->catecholamine ecg ECG Monitoring for VT catecholamine->ecg invivo_analysis Analyze VT Incidence & Duration ecg->invivo_analysis invitro_start Isolate Ventricular Myocytes ca_imaging Intracellular Ca2+ Imaging invitro_start->ca_imaging isoproterenol_stim Isoproterenol Stimulation ca_imaging->isoproterenol_stim record_events Record Ca2+ Sparks, Waves, and Triggered Beats isoproterenol_stim->record_events flecainide_app Apply Flecainide record_events->flecainide_app record_post_flec Record Post-Flecainide Events flecainide_app->record_post_flec invitro_analysis Analyze Cellular Arrhythmic Events record_post_flec->invitro_analysis

Figure 3: Experimental workflow for the CPVT mouse model.

References

Flecainide Acetate in the Study of Catecholaminergic Polymorphic Ventricular Tachycardia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by adrenergic stress, such as exercise or emotion. The condition typically manifests in childhood or adolescence and carries a high risk of syncope and sudden cardiac death in the absence of effective treatment. The underlying molecular defects are most commonly found in genes responsible for regulating intracellular calcium (Ca²⁺) homeostasis, primarily the cardiac ryanodine receptor (RyR2) and calsequestrin-2 (CASQ2). These mutations lead to aberrant diastolic Ca²⁺ release from the sarcoplasmic reticulum (SR), causing delayed afterdepolarizations (DADs) and triggered arrhythmias.

While beta-blockers are the cornerstone of therapy, a significant portion of patients remain symptomatic. Flecainide acetate, a Class IC antiarrhythmic agent, has emerged as a highly effective adjunctive therapy. Its unique mechanism of action, which targets the core pathophysiology of CPVT, also makes it an invaluable tool for studying the disease's molecular and cellular basis. This guide provides an in-depth overview of the use of flecainide in CPVT research, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical pathways and workflows involved.

Mechanism of Action: A Dual-Target Hypothesis

The therapeutic efficacy of flecainide in CPVT is attributed to its multifaceted effects on cardiac ion channels, though the principal mechanism remains a subject of active investigation. The prevailing hypotheses center on two main targets: the cardiac ryanodine receptor (RyR2) and the cardiac sodium channel (INa).

  • Direct Inhibition of the Ryanodine Receptor (RyR2): A primary theory posits that flecainide directly blocks the RyR2 channel, particularly when it is in the open state.[1][2] This action reduces the amplitude and mass of individual Ca²⁺ sparks (elementary Ca²⁺ release events), preventing them from propagating into arrhythmogenic Ca²⁺ waves that underlie DADs.[1][2][3] Evidence suggests this effect is crucial for its antiarrhythmic properties in CPVT.[4][5]

  • Sodium Channel (INa) Blockade: As a Class IC agent, flecainide is a potent blocker of the fast cardiac sodium current (INa).[6][7] This action can suppress triggered activity by increasing the threshold required for a DAD to initiate an action potential.[8][9] Some studies suggest this INa-mediated effect is the primary antiarrhythmic mechanism, indirectly modulating intracellular Ca²⁺ handling.[9][10]

A "triple mode of action" has also been proposed, suggesting that flecainide's efficacy arises from the combined effects of direct RyR2 blockade, INa inhibition, and potential modulation of the Na⁺/Ca²⁺ exchanger (NCX).[2][11]

G cluster_0 Adrenergic Stimulation cluster_1 Sarcoplasmic Reticulum (SR) cluster_2 Cytosolic Events & Arrhythmogenesis cluster_3 Flecainide Points of Action BetaAR β-Adrenergic Receptor PKA PKA Activation BetaAR->PKA Activates RyR2 Mutant RyR2 Channel (Hyperactive) PKA->RyR2 Phosphorylates (Exacerbates Leak) Ca_Wave Diastolic Ca2+ Waves RyR2->Ca_Wave Causes SR_Ca SR Ca2+ Store SR_Ca->RyR2 Ca2+ Efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_Wave->NCX Activates DAD Delayed Afterdepolarizations (DADs) NCX->DAD Generates Inward Current INa Voltage-gated Na+ Channel (INa) DAD->INa Depolarizes to Threshold AP Triggered Action Potential (Arrhythmia) INa->AP Initiates Flecainide1 Flecainide (Direct RyR2 Block) Flecainide1->RyR2 Inhibits (Open-state block) Flecainide2 Flecainide (INa Block) Flecainide2->INa Inhibits (Raises AP threshold)

Caption: CPVT pathophysiology and flecainide's dual mechanism of action.

Quantitative Data on Flecainide's Efficacy

The following tables summarize key quantitative findings from preclinical and clinical studies, demonstrating the potent effect of flecainide on the molecular and clinical manifestations of CPVT.

Table 1: Summary of Preclinical (In Vitro & Animal Model) Data
ParameterModel SystemFlecainide Concentration/DoseKey ResultReference(s)
RyR2 Channel Activity Single sheep RyR2 channels in lipid bilayers5-10 µMSignificant decrease in RyR2 open probability (Po) and mean open time (To).[3]
Wild-Type (WT) and RyR2-P2328S mutant channels0.5-50 µMParadoxical activation at low Po, followed by inhibition at higher concentrations.[12][13]
Spontaneous Ca²⁺ Release Casq2⁻/⁻ mouse cardiomyocytes6 µMSignificant decrease in spontaneous SR Ca²⁺ release events and triggered beats.[3]
Permeabilized rat ventricular myocytes7 µM (IC₅₀)Reduced Ca²⁺ wave frequency.[2]
Intact RyR2R4496C+/- mouse myocytes10 µMDid not alter Ca²⁺ spark frequency in one study.[8]
In Vivo Arrhythmia Casq2⁻/⁻ CPVT mouse model20 mg/kg (IP)Completely suppressed isoproterenol-induced ventricular tachycardia in all mice.[3][14]
RyR2R4496C+/- CPVT mouse model10-20 mg/kg (IP)Significantly reduced ventricular arrhythmias induced by adrenaline and caffeine.[6][8]
Table 2: Summary of Clinical Trial & Cohort Study Data
Study Design & Patient CohortFlecainide RegimenPrimary EndpointKey ResultReference(s)
Randomized Crossover Trial (n=13)Added to max-tolerated β-blocker (Median dose: 300 mg/day)Exercise-induced ventricular arrhythmiaMedian arrhythmia score reduced from 2.5 (placebo) to 0 (flecainide). Complete suppression in 85% of patients.[15][16][17]
Retrospective Cohort (n=33, mainly RYR2 positive)Added to β-blocker (94%)Arrhythmia suppressionArrhythmias effectively controlled in 76% of patients; completely suppressed in 63%.[6][8]
Systematic Review & Meta-analysis (333 patients)Combination with β-blockerArrhythmic & symptomatic eventsSuperior to β-blocker monotherapy in reducing events (RR = 0.29 and 0.36, respectively).[18]
Retrospective Cohort (174 genotype-positive patients)Varied dosagesExercise-induced VA score & ICD shocksVA score reduced by >50% in 66.7% of one family. 4 of 5 patients with prior ICD shocks had no further shocks.[19]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summarized protocols for key experiments used to evaluate flecainide in the context of CPVT.

Single RyR2 Channel Recordings in Lipid Bilayers

This technique allows for the direct assessment of flecainide's effect on the RyR2 channel, isolated from other cellular components.

  • Preparation: SR microsomes containing RyR2 channels are isolated from cardiac tissue (e.g., sheep or mouse ventricle).

  • Bilayer Formation: A planar phospholipid bilayer is formed across a small aperture separating two chambers, a cis (cytosolic) and trans (luminal) chamber.

  • Channel Incorporation: SR vesicles are added to the cis solution, and incorporation into the bilayer is induced by creating an osmotic gradient.

  • Recording Conditions: The trans (luminal) chamber is held at a high Ca²⁺ concentration (e.g., 1 mM) to model SR Ca²⁺ load, while the cis (cytosolic) chamber has a low Ca²⁺ concentration (e.g., 100 nM) to mimic diastolic conditions. A holding potential (e.g., +40 mV) is applied across the membrane.

  • Flecainide Application: After obtaining baseline channel activity, flecainide is added to the cis chamber in increasing concentrations.

  • Data Analysis: Channel open probability (Po), mean open time, and mean closed time are recorded and analyzed to determine the drug's direct effect on channel gating.[3][4][20]

Calcium Imaging in Isolated Cardiomyocytes

This method is used to visualize and quantify aberrant Ca²⁺ release events (sparks and waves) in single heart cells from CPVT models.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of CPVT mouse models (e.g., Casq2⁻/⁻ or RyR2 mutant) or wild-type controls.

  • Dye Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent indicator dye, such as Fluo-4 AM or Fura-2 AM.

  • Flecainide Incubation: Cells are incubated with vehicle or varying concentrations of flecainide (e.g., 1-10 µM) for a sufficient duration (e.g., >30 minutes) to allow for cell entry.[21]

  • Stimulation: Cells are stimulated with a catecholamine (e.g., 1 µM isoproterenol) to induce the CPVT phenotype of spontaneous Ca²⁺ release.

  • Imaging: Cells are imaged using a laser-scanning confocal microscope in line-scan mode to capture the spatio-temporal dynamics of Ca²⁺ sparks and waves.

  • Permeabilization (Optional): To isolate RyR2 effects from sarcolemmal channel influences, the cell membrane can be selectively permeabilized with a mild detergent like saponin (e.g., 40 µg/mL for 45 seconds) before flecainide application.[1][4] This allows direct access of the drug to the RyR2 channels.

  • Data Analysis: The frequency, amplitude, and size of Ca²⁺ sparks and the frequency and velocity of Ca²⁺ waves are quantified using specialized software.[1][3]

G start Start: CPVT Mouse Model (e.g., Casq2-/- or RyR2-mutant) protocol In Vivo Arrhythmia Induction Protocol start->protocol drug_admin Administer Flecainide or Vehicle (e.g., 20 mg/kg IP) protocol->drug_admin Step 1 isolate Isolate Ventricular Myocytes ecg ECG Monitoring drug_admin->ecg Step 2 challenge Catecholamine Challenge (e.g., Isoproterenol + Caffeine) ecg->challenge Step 3 analyze_ecg Quantify Arrhythmia Burden (VT Score, Duration) challenge->analyze_ecg Step 4 conclusion_vivo Assess In Vivo Efficacy analyze_ecg->conclusion_vivo

Caption: Experimental workflow for in vivo assessment of flecainide.

In Vivo Electrophysiology in CPVT Mouse Models

This approach evaluates the antiarrhythmic efficacy of flecainide in a whole-animal setting, providing the highest level of physiological relevance.

  • Animal Model: Anesthetized CPVT mice (Casq2⁻/⁻ or RyR2 mutant) are used.[22]

  • ECG Recording: Surface ECG leads are placed to continuously monitor cardiac electrical activity.

  • Drug Administration: Flecainide (e.g., 10-20 mg/kg) or vehicle is administered, typically via intraperitoneal (IP) injection, allowing 15-30 minutes for drug absorption.[3][8]

  • Arrhythmia Induction: A programmed catecholaminergic challenge is administered (e.g., IP injection of isoproterenol followed by caffeine) to provoke ventricular arrhythmias.

  • Monitoring: The ECG is recorded throughout the baseline, post-drug, and challenge phases.

  • Data Analysis: The incidence, duration, and complexity of ventricular tachycardia (VT) are quantified and compared between the flecainide- and vehicle-treated groups to determine antiarrhythmic efficacy.[8][22]

G cluster_0 Molecular Actions cluster_1 Cellular Effects cluster_2 Organ-Level Effect cluster_3 Clinical Outcome RyR2_Block Direct RyR2 Open-State Block Reduce_Spark Reduced Ca2+ Spark Mass RyR2_Block->Reduce_Spark INa_Block Fast Na+ Channel Block (INa) Increase_Threshold Increased Threshold for Triggered Action Potentials INa_Block->Increase_Threshold Inhibit_Wave Inhibition of Ca2+ Wave Propagation Reduce_Spark->Inhibit_Wave Suppress_DAD Suppression of Delayed Afterdepolarizations (DADs) Inhibit_Wave->Suppress_DAD Increase_Threshold->Suppress_DAD Reduce_VT Reduction of Catecholamine-Induced Ventricular Tachycardia (VT) Suppress_DAD->Reduce_VT

Caption: Logical cascade of flecainide's anti-arrhythmic effects.

Conclusion

This compound is a cornerstone in the management of high-risk CPVT patients and serves as a powerful pharmacological probe for dissecting the disease's fundamental mechanisms. Its complex mode of action, involving at least a dual effect on RyR2 and INa channels, provides multiple avenues for suppressing the arrhythmogenic substrate in CPVT. The experimental protocols detailed herein, from single-channel recordings to in vivo arrhythmia studies, form the basis of our current understanding and provide a framework for future investigations. For researchers and drug developers, a thorough comprehension of flecainide's properties and the methodologies used to study them is essential for advancing the development of more targeted and effective therapies for this devastating channelopathy.

References

An In-Depth Technical Guide to Flecainide Acetate: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide acetate is a potent Class IC antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1][2][3] First synthesized in 1972 and approved by the FDA in 1985, it is primarily prescribed for the treatment and prevention of paroxysmal supraventricular tachycardias (PSVTs), including atrial fibrillation (AF), and life-threatening ventricular arrhythmias.[3][4][5] Its mechanism of action centers on the potent blockade of cardiac sodium channels, which stabilizes the cardiac cell membrane and slows electrical conduction within the heart.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, pharmacological effects, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound, chemically named N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate, is a synthetic derivative of trifluoroethoxy-benzamide.[][7][8] It is a white to slightly off-white crystalline powder with a pKa of 9.3.[7] The molecule is a racemic mixture.[9]

PropertyValueReference
CAS Number 54143-56-5[][10]
Molecular Formula C19H24F6N2O5 (as acetate salt)[][8]
Molecular Weight 474.40 g/mol [][10]
IUPAC Name acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide[][8]
Appearance White to slightly off-white solid[]
Melting Point 145-147°C[]
Aqueous Solubility 48.4 mg/mL at 37°C[7][11]
pKa 9.3[7][11]
InChI Key RKXNZRPQSOPPRN-UHFFFAOYSA-N[][9]
SMILES CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F[]

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common pathway involves the reaction of a substituted benzoic acid with 2-(aminomethyl)pyridine, followed by hydrogenation of the pyridine ring to a piperidine ring, and subsequent salt formation with acetic acid.[12]

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation A 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid D N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide A->D B 2-(aminomethyl)pyridine B->D C Coupling Agent (e.g., Pivaloyl Chloride) C->D F Flecainide (Free Base) D->F H2 E Catalyst (e.g., Pt/C) E->F H This compound F->H G Acetic Acid G->H

Caption: General synthesis pathway for this compound.

Pharmacology and Mechanism of Action

Flecainide is a Class IC antiarrhythmic agent that exerts its effects primarily by blocking the fast-inward sodium current (INa) in cardiac cells.[1][2][4] This action is mediated through its binding to the Nav1.5 sodium channel, the predominant sodium channel isoform in the myocardium.[13][14]

Key Mechanisms:

  • Sodium Channel Blockade: Flecainide potently blocks the Nav1.5 channel, slowing the upstroke (Phase 0) of the cardiac action potential.[1][13] This leads to a marked depression in the rate of depolarization (Vmax) and slows the conduction of electrical impulses throughout the heart, with the most prominent effect on the His-Purkinje system.[15]

  • Use-Dependent Blockade: The blocking effect of flecainide is more pronounced at higher heart rates, a characteristic known as "use-dependence" or "frequency-dependence".[1][13] This property makes it particularly effective at terminating tachyarrhythmias.

  • Ryanodine Receptor (RyR2) Inhibition: Flecainide also inhibits the ryanodine receptor 2, which is responsible for calcium release from the sarcoplasmic reticulum.[4][13] This secondary mechanism contributes to its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[3][13]

G Depol Membrane Depolarization Nav15 Nav1.5 Channel (Open State) Depol->Nav15 Activates Na_Influx Na+ Influx (Fast I_Na) Nav15->Na_Influx BlockedNav Nav1.5 Channel (Blocked State) Nav15->BlockedNav Phase0 Phase 0 Depolarization Na_Influx->Phase0 Vmax Increased Vmax & Conduction Velocity Phase0->Vmax Flecainide This compound Flecainide->Nav15 Blocks Reduced_Na_Influx Reduced Na+ Influx BlockedNav->Reduced_Na_Influx Reduced_Phase0 Slowed Phase 0 Depolarization Reduced_Na_Influx->Reduced_Phase0 Reduced_Vmax Decreased Vmax & Conduction Velocity Reduced_Phase0->Reduced_Vmax

Caption: Flecainide's mechanism of action on the cardiac Na+ channel.

Pharmacokinetics

Oral administration of this compound results in nearly complete absorption, with bioavailability around 90%, indicating no significant first-pass metabolism.[3][7]

ParameterValueReference
Bioavailability ~90%[3]
Time to Peak Plasma (Tmax) 1 - 6 hours (average ~3 hours)[7][13]
Plasma Half-life (t½) 12 - 27 hours (average ~20 hours in adults)[7][13]
Protein Binding ~40%[7]
Metabolism Hepatic, via Cytochrome P450 2D6 (CYP2D6) isoenzyme[13]
Elimination Primarily renal (majority as unchanged drug and metabolites)[13]

Electrophysiological and Clinical Efficacy

Flecainide significantly alters cardiac electrophysiology, which translates to its clinical efficacy in suppressing a range of arrhythmias.

Table of Electrophysiological Effects

Parameter Effect
Vmax (Phase 0) Markedly decreased
His-Purkinje (H-V) Conduction Substantially slowed
Atrial/Ventricular Conduction Depressed
AV Nodal Conduction Depressed
Atrial/AV Nodal Refractoriness No significant change
Ventricular Refractoriness Slightly increased

| Accessory Pathway Refractoriness | Greatly increased |

References for table:[15][16][17]

Table of Clinical Efficacy

Arrhythmia Type Efficacy/Outcome Reference
Atrial Fibrillation (Termination) 60% - 70% termination rate with IV administration. [15]
Atrial Tachycardia (Termination) 90% - 100% termination rate with IV administration. [15]
AV Nodal Reentrant Tachycardia (AVNRT) 80% - 90% termination rate with IV administration. [15]
Stable Ventricular Tachycardia (Termination) ~70% termination rate with IV administration. [15]

| Ventricular Ectopic Activity (Suppression) | 80% - 95% reduction with oral administration. |[15][18] |

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Assay for Assessing Flecainide's Effect on Nav1.5 Channels

This protocol describes a standard method for evaluating the inhibitory effects of flecainide on heterologously expressed human Nav1.5 channels (encoded by the SCN5A gene) in a mammalian cell line (e.g., HEK-293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfect cells with a plasmid vector containing the full-length human SCN5A cDNA using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene like GFP is recommended to identify transfected cells.

  • Allow 24-48 hours for channel expression post-transfection.

2. Electrophysiological Recording:

  • Solutions:

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Recording Setup:

    • Use a patch-clamp amplifier, digitizer, and data acquisition software.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Procedure:

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Identify GFP-positive cells for recording.

    • Establish a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Compensate for whole-cell capacitance and series resistance.

3. Voltage Protocol and Data Acquisition:

  • Clamp the cell at a holding potential of -120 mV.

  • To elicit sodium currents, apply depolarizing voltage steps (e.g., 50 ms duration) from the holding potential to a range of test potentials (e.g., -80 mV to +40 mV in 5 mV increments).

  • Record the resulting currents at a sampling rate of 10-20 kHz after low-pass filtering.

  • Establish a stable baseline recording in the external solution (control).

  • Apply various concentrations of this compound (e.g., 0.1 µM to 30 µM) via the perfusion system and repeat the voltage protocol at each concentration until a steady-state block is achieved.

4. Data Analysis:

  • Measure the peak inward current at each test potential for both control and flecainide conditions.

  • Plot the current-voltage (I-V) relationship.

  • To determine the IC50, apply a repetitive depolarizing pulse (e.g., to -10 mV at 1 Hz) and measure the percentage of current block at each flecainide concentration.

  • Fit the concentration-response data to the Hill equation to calculate the IC50 value.

G Start Start: Transfected Cells (HEK-293 with Nav1.5) Setup Prepare Patch-Clamp Rig (Pipette & Solutions) Start->Setup Patch Achieve Whole-Cell Configuration Setup->Patch Control Record Baseline I_Na (Control Solution) Patch->Control ApplyDrug Perfuse Cells with Flecainide Solution Control->ApplyDrug DrugRecord Record I_Na in Presence of Flecainide ApplyDrug->DrugRecord Washout Washout Flecainide DrugRecord->Washout Repeat for multiple concentrations Analysis Data Analysis: - I-V Curves - Dose-Response - Calculate IC50 DrugRecord->Analysis Washout->ApplyDrug End End Analysis->End

Caption: Experimental workflow for ion channel drug evaluation.

Safety and Proarrhythmic Potential

Despite its efficacy, flecainide carries a significant risk of proarrhythmia, meaning it can induce new or worsen existing arrhythmias.[2][11][15] This risk is particularly elevated in patients with structural heart disease, such as a prior myocardial infarction or left ventricular dysfunction.[3][13] The Cardiac Arrhythmia Suppression Trial (CAST) famously demonstrated increased mortality in post-myocardial infarction patients treated with flecainide for asymptomatic ventricular ectopy.[3] Therefore, its use is generally contraindicated in patients with structural or ischemic heart disease.[13]

Conclusion

This compound remains a valuable therapeutic option for specific, well-defined cardiac arrhythmias in patients without structural heart disease.[3] Its potent, use-dependent blockade of the cardiac sodium channel provides a robust mechanism for terminating and preventing tachyarrhythmias. A thorough understanding of its chemical properties, pharmacokinetics, and electrophysiological effects—as detailed in this guide—is critical for its safe and effective application in both clinical practice and ongoing drug development research.

References

Methodological & Application

Application Notes and Protocols for Flecainide Acetate in Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide acetate is a Class Ic antiarrhythmic agent primarily used to treat a variety of cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels (Nav1.5), leading to a reduction in the upstroke velocity of the cardiac action potential.[2] Flecainide also exhibits effects on other cardiac ion channels, including the delayed rectifier potassium current (IKr) and the ryanodine receptor (RyR2), contributing to its overall electrophysiological profile.[1][2] Understanding the detailed effects of flecainide on these channels is crucial for both basic research and drug development. Patch-clamp electrophysiology is the gold-standard technique for characterizing the interactions of drugs with ion channels at the molecular level.

These application notes provide detailed protocols for studying the effects of this compound using whole-cell patch-clamp techniques in both recombinant expression systems (e.g., HEK293 cells expressing Nav1.5) and isolated cardiomyocytes.

Mechanism of Action

Flecainide is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] It exhibits a "use-dependent" or "rate-dependent" block, meaning its blocking effect is more pronounced at higher heart rates.[3] This is due to its preferential binding to the open and inactivated states of the sodium channel.[4] Flecainide has slow unbinding kinetics, which contributes to its prolonged effect.[5]

In addition to its effects on sodium channels, flecainide has been shown to:

  • Inhibit the rapid component of the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration (APD) in atrial and ventricular muscle fibers.[1]

  • Block the ryanodine receptor 2 (RyR2), reducing calcium release from the sarcoplasmic reticulum.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of flecainide on various electrophysiological parameters as reported in patch-clamp studies.

Table 1: Flecainide Block of Cardiac Sodium Channels (Nav1.5)

ParameterCell TypeConditionFlecainide ConcentrationValueReference(s)
IC50 (Peak Current) HEK293Resting State-345 µM[5]
HEK293Use-Dependent (10 Hz)-7.4 µM[5]
EC50 (Vmax Depression) Canine Purkinje FibersNormal [Na+]e-14.6 µM[6]
Canine Purkinje FibersHigh [Na+]e-19.0 µM[6]
Canine Purkinje FibersLow [Na+]e-10.8 µM[6]
INa Block hESC-derived Atrial CMs2 sec Cycle Length10 µM50.6 ± 1.8%[7]
hESC-derived Atrial CMs330 ms Cycle Length10 µM85.8 ± 2.1%[7]

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters

ParameterTissue/Cell TypeFlecainide ConcentrationEffectReference(s)
Maximal Upstroke Velocity (Vmax) Guinea Pig Papillary Muscle10 µM~40% decrease at 1 Hz[3]
hESC-derived Atrial CMs10 µMDecrease from 37.8 ± 12.8 to 15.9 ± 7.1 mV/ms[7]
Action Potential Duration (APD) Guinea Pig Papillary Muscleup to 10 µMIncreased APD30 and APD90[3]
Guinea Pig Papillary Muscle30 µMShortened APD[3]
Canine Atrial Tissue4.5 µMIncreased APD, with greater prolongation at faster rates[8]
ECG Intervals HumanTherapeutic DosesPR Interval Widening (17-29%), QRS Widening (11-27%), QT Widening (3-8%)[2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings of Nav1.5 in HEK293 Cells

This protocol is designed to assess the tonic and use-dependent block of Nav1.5 channels by flecainide.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing human Nav1.5 in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 20 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.33 with CsOH.

  • Flecainide Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Further dilutions to the desired final concentrations should be made in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 1.5-3.0 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.

  • Hold the cell at a holding potential of -120 mV.

4. Voltage-Clamp Protocols:

  • Tonic Block:

    • From the holding potential of -120 mV, apply a 50 ms depolarizing pulse to -20 mV to elicit the peak inward sodium current.

    • Apply this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

    • After obtaining a stable baseline current, perfuse the cell with the desired concentration of flecainide and continue to apply the test pulse until a new steady-state block is reached.

  • Use-Dependent Block:

    • From the holding potential of -120 mV, apply a train of depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz for 10 seconds (100 pulses).

    • Record the peak current for each pulse in the train.

    • Perform this protocol first in the control external solution and then after perfusion with flecainide.

5. Data Analysis:

  • Tonic Block: Calculate the percentage of block as ((I_control - I_flecainide) / I_control) * 100.

  • Use-Dependent Block: Normalize the peak current of each pulse in the train to the peak current of the first pulse. Plot the normalized current against the pulse number to visualize the development of use-dependent block.

Protocol 2: Current-Clamp Recordings of Action Potentials in Isolated Cardiomyocytes

This protocol is for assessing the effects of flecainide on action potential morphology in primary cardiac myocytes.

1. Cell Isolation:

  • Isolate ventricular or atrial myocytes from animal hearts (e.g., guinea pig, rabbit, or mouse) using enzymatic digestion methods.

2. Solutions:

  • External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Flecainide Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Use the whole-cell current-clamp configuration.

  • After establishing the whole-cell configuration, allow the cell to stabilize.

  • Record spontaneous or elicited action potentials. To elicit action potentials, inject short (2-5 ms) suprathreshold depolarizing current pulses at a desired frequency (e.g., 1 Hz).

4. Experimental Procedure:

  • Record baseline action potentials for several minutes in the control Tyrode's solution.

  • Perfuse the chamber with the desired concentration of flecainide.

  • Record the changes in action potential parameters until a steady-state effect is observed.

5. Data Analysis:

  • Measure the following action potential parameters:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum Upstroke Velocity (dV/dtmax)

    • Action Potential Duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).

  • Compare the parameters before and after flecainide application.

Mandatory Visualizations

Flecainide_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane Nav15 Nav1.5 Channel (Open/Inactivated State) AP_Phase0 Reduced Action Potential Upstroke Nav15->AP_Phase0 Phase 0 Depolarization IKr IKr Channel AP_Repol Prolonged Action Potential Duration IKr->AP_Repol Repolarization RyR2 RyR2 Ca_Release Reduced Intracellular Ca2+ Transients RyR2->Ca_Release Sarcoplasmic Reticulum Ca2+ Release Flecainide Flecainide Acetate Flecainide->Nav15 Blocks Na+ Influx Flecainide->IKr Inhibits K+ Efflux Flecainide->RyR2 Inhibits Ca2+ Release

Caption: Signaling pathway of this compound in cardiac myocytes.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Isolation Seal Form Giga-ohm Seal Cell_Culture->Seal Solution_Prep Prepare Solutions (Internal/External) Solution_Prep->Seal Pipette_Pull Pull & Polish Micropipettes Pipette_Pull->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline Currents/APs Whole_Cell->Record_Baseline Apply_Flecainide Apply Flecainide Record_Baseline->Apply_Flecainide Record_Effect Record Drug Effect Apply_Flecainide->Record_Effect Measure_Params Measure Electrophysiological Parameters Record_Effect->Measure_Params Compare Compare Baseline vs. Drug Effect Measure_Params->Compare Dose_Response Generate Dose-Response Curves (optional) Compare->Dose_Response

References

Application Note: Preparation of Flecainide Acetate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation, storage, and handling of flecainide acetate stock solutions for use in various in vitro experimental assays.

Introduction

This compound is a Class IC antiarrhythmic agent primarily used to treat and prevent a variety of cardiac arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia.[1][2][3] Its mechanism of action involves the potent blockade of fast-inward sodium (Na+) channels in cardiac cells, which slows the conduction of electrical impulses.[1][2][3] Flecainide also inhibits the delayed-rectifier potassium current (IKr) and blocks the ryanodine receptor (RyR2), thereby affecting calcium release from the sarcoplasmic reticulum.[2][4][5] Due to these properties, this compound is a critical tool for in vitro studies of cardiac electrophysiology and ion channel pharmacology.

Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. This note provides guidelines on solubility, stability, and step-by-step protocols for preparing this compound solutions.

Physicochemical Properties and Solubility

This compound is typically supplied as a white or almost white crystalline solid.[4][6] It is important to refer to the batch-specific molecular weight provided on the Certificate of Analysis, although a common molecular weight is 474.4 g/mol .[4][7]

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO 100 mM[7]47.44 mg/mLRecommended solvent for high-concentration stock solutions.
Water 25 mM[7]11.86 mg/mLSoluble, but aqueous solutions may have limited stability.[4]
Ethanol ~21-50 mM~10-21 mg/mL[4][8]Soluble in organic solvents like ethanol.[4]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and its solutions.

Table 2: Recommended Storage and Stability

FormStorage TemperatureStabilityNotes
Solid Powder -20°C[4] or +4°C[7]≥ 4 years (at -20°C)[4]Should be stored desiccated.[7]
DMSO Stock Solution -20°CUp to 1 month[9]Store in small aliquots to avoid repeated freeze-thaw cycles.
Aqueous Solution 2-8°CNot recommended for more than one day.[4]Prepare fresh from a concentrated stock solution before each experiment.

Experimental Protocols

Protocol 1: Preparation of a 100 mM High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored and used for subsequent dilutions.

Materials:

  • This compound powder (CAS: 54143-56-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Inert gas (e.g., argon or nitrogen)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Preparation: In a fume hood, allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution (MW = 474.4 g/mol ), weigh out 47.44 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder. To prepare 1 mL of solution, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) can be used to aid dissolution if necessary.

  • Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas before sealing.[4]

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol outlines the dilution of the high-concentration DMSO stock to a final working concentration in an aqueous assay buffer (e.g., PBS or cell culture medium).

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock: Remove an aliquot of the 100 mM DMSO stock solution from the -20°C freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of a 100 µM working solution:

    • Use the formula: C1V1 = C2V2

    • (100 mM) * V1 = (0.1 mM) * (1 mL)

    • V1 = 0.001 mL or 1 µL

  • Serial Dilution: It is highly recommended to perform a serial dilution to ensure accuracy.

    • First, prepare an intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of assay buffer to create a 1 mM solution.

    • Next, add 100 µL of the 1 mM intermediate solution to 900 µL of assay buffer to achieve the final 100 µM working concentration.

  • Mixing: Vortex the working solution gently but thoroughly.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than a day.[4]

Visualizations

Mechanism of Action

The primary mechanism of flecainide involves blocking key ion channels within cardiac myocytes to modulate the cardiac action potential.

Flecainide_Mechanism cluster_cell Cardiac Myocyte cluster_sr Sarcoplasmic Reticulum cluster_membrane Cell Membrane RyR2 RyR2 Receptor Ca_release Ca²⁺ Release RyR2->Ca_release Ca_SR Ca²⁺ Ca_SR->RyR2 Na_Channel Na⁺ Channel (Nav1.5) K_Channel K⁺ Channel (IKr) K_out K⁺ Efflux K_Channel->K_out Cytosol Cytosol Flecainide Flecainide Flecainide->RyR2 Flecainide->Na_Channel Flecainide->K_Channel Na_in Na⁺ Influx Na_in->Na_Channel

Caption: Mechanism of action of Flecainide in a cardiac myocyte.

Experimental Workflow

The following diagram illustrates the logical workflow from receiving the solid compound to its application in an in vitro assay.

Stock_Preparation_Workflow A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Create High-Concentration Stock Solution (e.g., 100 mM) B->C D Aliquot into Single-Use Vials C->D E Store Stock Solution at -20°C D->E F Thaw Aliquot for Experiment E->F G Perform Serial Dilution in Aqueous Assay Buffer F->G H Prepare Final Working Solution G->H I Apply to In Vitro Assay (e.g., Patch Clamp, Cell-Based Assay) H->I

Caption: Workflow for preparing this compound solutions.

Safety and Handling Precautions

This compound is a potent, biologically active compound and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a fume hood or a ventilated enclosure to avoid inhalation.[10]

  • Refer to the Safety Data Sheet (SDS) for complete hazard information before use.

  • Dispose of waste material in accordance with local and national regulations.

References

Inducing Proarrhythmia with Flecainide Acetate in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for inducing proarrhythmia in animal models using flecainide acetate. Flecainide, a class Ic antiarrhythmic agent, is a valuable tool for studying the mechanisms of drug-induced arrhythmias and for evaluating the proarrhythmic potential of new chemical entities. The following sections detail the methodologies used in canine and rabbit models, summarize key quantitative data, and illustrate the underlying cellular mechanisms and experimental workflows.

Introduction

This compound primarily acts by blocking the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential and reduces conduction velocity.[1][2] While effective in suppressing certain arrhythmias, this mechanism can also be proarrhythmic, particularly in the presence of underlying cardiac abnormalities.[3][4] Animal models are crucial for investigating the complex interplay of factors that lead to flecainide-induced proarrhythmia, providing a translational platform for preclinical safety assessment.[1] The most common mechanism underlying flecainide's proarrhythmic effects is the facilitation of reentrant arrhythmias.[5][6]

Data Presentation

The following tables summarize quantitative data from studies inducing proarrhythmia with flecainide in various animal models.

Table 1: Flecainide-Induced Proarrhythmia in Canine Models

Animal ModelFlecainide AdministrationProarrhythmic EndpointIncidence of ProarrhythmiaKey Electrophysiological FindingsReference
Anesthetized Healthy DogsSuccessive loading and maintenance infusionsReproducible Ventricular Tachycardia (VT)31% (4 of 13)Conduction slowing[7][8]
Anesthetized Dogs with Myocardial Infarction (MI)Successive loading and maintenance infusionsReproducible VT79% (15 of 19)Rate-dependent transverse conduction block, reentry[7][8]
Anesthetized Open-Chest DogsIntracoronary infusion (10-100 µg/kg/min)Spontaneous Ventricular Fibrillation (VF)High incidence at high dosesIncreased ST-segment alternans[9]
In vitro Canine Tricuspid Ring0.3 mg/L and 1.0 mg/LIncreased duration of reentryProarrhythmic effect observed in 14/14 trials at low doseIncreased tachycardia cycle length[10]

Table 2: Flecainide-Induced Proarrhythmia in Rabbit Models

Animal ModelFlecainide AdministrationProarrhythmic EndpointIncidence of ProarrhythmiaKey Electrophysiological FindingsReference
Langendorff-Perfused Rabbit Hearts1 µg/mlSustained VT90% (9 of 10) with burst pacingFunctionally determined reentry[5][6]
Langendorff-Perfused Rabbit Hearts with Epicardial Layer1 µg/mlSustained VT50% (5 of 10) with premature stimuliCircus movement around functional block[5][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for flecainide-induced proarrhythmia and a typical experimental workflow.

flecainide_pathway flecainide This compound na_channel Fast Na+ Channel (Nav1.5) flecainide->na_channel Blocks ikr_channel IKr Channel flecainide->ikr_channel Inhibits ryr2 Ryanodine Receptor (RyR2) flecainide->ryr2 Modulates conduction_slowing Conduction Slowing na_channel->conduction_slowing Leads to apd_prolongation Action Potential Duration (APD) Prolongation ikr_channel->apd_prolongation Contributes to ca_release Altered Sarcoplasmic Reticulum Ca2+ Release ryr2->ca_release reentry Reentry conduction_slowing->reentry Promotes apd_prolongation->reentry Promotes proarrhythmia Proarrhythmia (VT/VF) ca_release->proarrhythmia Can trigger reentry->proarrhythmia

Proposed signaling pathway for flecainide-induced proarrhythmia.

experimental_workflow animal_prep Animal Model Preparation (e.g., Anesthesia, Instrumentation) baseline Baseline Electrophysiological Recording (ECG, Intracardiac Recordings) animal_prep->baseline flecainide_admin This compound Administration (e.g., Infusion) baseline->flecainide_admin ep_monitoring Continuous Electrophysiological Monitoring flecainide_admin->ep_monitoring arrhythmia_induction Arrhythmia Induction Protocol (e.g., Programmed Electrical Stimulation) ep_monitoring->arrhythmia_induction data_analysis Data Analysis (Arrhythmia incidence, ECG intervals, etc.) arrhythmia_induction->data_analysis

General experimental workflow for inducing proarrhythmia.

Experimental Protocols

The following are detailed protocols for inducing proarrhythmia with this compound in canine and rabbit models.

Protocol 1: In Vivo Anesthetized Canine Model

Objective: To assess the proarrhythmic potential of flecainide in both healthy and post-myocardial infarction (MI) canine models.

Materials:

  • Mongrel dogs (17-27 kg)

  • Sodium pentobarbital (30 mg/kg IV)

  • Endotracheal tube and ventilator

  • This compound solution for infusion

  • ECG recording system

  • Intracardiac catheters for pacing and recording

  • High-performance liquid chromatography (HPLC) for plasma concentration analysis

  • (For MI model) Surgical instruments for coronary artery ligation

Procedure:

  • Animal Preparation (MI Model, if applicable):

    • Anesthetize the dog with sodium pentobarbital and ventilate.

    • Perform a left thoracotomy and ligate the left anterior descending coronary artery to induce myocardial infarction.

    • Allow for a 72-hour recovery period before the proarrhythmia study.[7][8]

  • Instrumentation:

    • Anesthetize the dog with sodium pentobarbital (30 mg/kg IV) and maintain ventilation.

    • Introduce electrode catheters into the heart via the femoral artery and vein for recording and programmed electrical stimulation.

    • Record baseline ECG and intracardiac electrograms.

  • Flecainide Administration:

    • Administer successively increasing doses of flecainide through loading and maintenance infusions.[7][8]

    • A typical protocol might involve a loading dose followed by a constant rate infusion to achieve stable plasma concentrations at different levels.

    • Collect blood samples at each dose level to determine plasma flecainide concentrations using HPLC.[7]

  • Electrophysiological Testing:

    • At baseline and at each flecainide dose level, perform programmed electrical stimulation to assess ventricular refractoriness and inducibility of ventricular tachycardia.[7]

    • This typically involves delivering a train of stimuli at a fixed cycle length, followed by one to three premature extrastimuli.

  • Endpoint and Data Analysis:

    • The primary endpoint is the reproducible induction of ventricular tachycardia (defined as ≥5 successive ventricular complexes) that was not present at baseline.[7][8]

    • Continuously monitor for spontaneous arrhythmias.

    • Analyze ECG parameters (QRS duration, QT interval) and intracardiac recordings to assess changes in conduction and refractoriness.

Protocol 2: Ex Vivo Langendorff-Perfused Rabbit Heart Model

Objective: To investigate the direct cardiac electrophysiological effects of flecainide and its propensity to induce reentry arrhythmias in an isolated heart preparation.

Materials:

  • New Zealand White rabbits

  • Langendorff perfusion system

  • Krebs-Henseleit solution

  • This compound

  • Microelectrodes for recording monophasic action potentials (MAPs) or multi-electrode arrays for epicardial mapping

  • Pacing electrodes

  • Data acquisition system

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the rabbit and rapidly excise the heart.

    • Cannulate the aorta and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution on the Langendorff apparatus.

  • Instrumentation:

    • Place pacing electrodes on the right ventricle for controlled stimulation.

    • Position MAP electrodes or a multi-electrode array on the epicardial surface to record electrical activity.

    • Allow the heart to stabilize for a period before baseline recordings.

  • Baseline Measurements:

    • Record baseline MAPs or epicardial electrograms during steady-state pacing at various cycle lengths.

    • Perform programmed electrical stimulation to assess baseline arrhythmia inducibility.

  • Flecainide Administration:

    • Introduce flecainide into the perfusate at a desired concentration (e.g., 1 µg/ml).[5][6]

    • Allow for an equilibration period for the drug to exert its effects.

  • Electrophysiological Testing with Flecainide:

    • Repeat the programmed electrical stimulation protocol, including the delivery of up to three premature stimuli and burst pacing, to test for the inducibility of arrhythmias.[5][6]

    • Record any instances of non-sustained or sustained ventricular tachycardia or fibrillation.

  • Data Analysis:

    • Analyze changes in action potential duration, conduction velocity, and effective refractory period.

    • Map the activation patterns during induced arrhythmias to identify reentrant circuits and areas of conduction block.[5]

Conclusion

The use of this compound in well-characterized animal models provides a robust platform for studying the mechanisms of proarrhythmia. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at understanding and predicting drug-induced arrhythmogenesis. Careful consideration of the specific animal model, experimental conditions, and endpoints is essential for obtaining reproducible and clinically relevant results.

References

Application Note: Utilizing Flecainide Acetate for In Vitro Investigation of Atrial Fibrillation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity.[1] Flecainide acetate, a Class IC antiarrhythmic agent, is a valuable tool for studying the electrophysiological and molecular mechanisms underlying AF in vitro.[2][3] Its primary mechanism involves the potent blockade of cardiac sodium channels (Nav1.5), but it also exerts effects on other ion channels and intracellular calcium handling pathways.[4][5] This document provides detailed protocols and application notes for using flecainide to investigate AF mechanisms in various in-vitro models.

Mechanism of Action Flecainide's antiarrhythmic properties stem from its complex interactions with cardiac ion channels and calcium regulatory proteins.

1. Primary Effect: Sodium Channel Blockade Flecainide is a potent blocker of the fast inward sodium current (I_Na), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][6] This blockade is "use-dependent," meaning its efficacy increases at higher heart rates, a characteristic particularly relevant for controlling the rapid atrial rates seen in AF.[3] By inhibiting I_Na, flecainide slows the conduction of electrical signals within the heart, prolongs the refractory period, and reduces the excitability of cardiac tissue, thereby suppressing the abnormal electrical circuits that sustain AF.[3][7] Studies show flecainide reduces the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner.[8][9]

2. Effects on Potassium Channels Flecainide also affects potassium currents that contribute to cardiac repolarization. It can inhibit the rapid delayed rectifier potassium current (I_Kr), mediated by hERG (K_v11.1) channels, which can prolong the action potential duration (APD).[5][10] Additionally, at supraclinical concentrations, it may inhibit the transient outward potassium current (I_to) and the ultrarapid delayed rectifier potassium current (I_KUR).[10]

3. Modulation of Intracellular Calcium Handling A significant aspect of flecainide's action involves its influence on intracellular Ca2+ dynamics. It has been shown to inhibit cardiac ryanodine receptor (RyR2) channels, which are responsible for releasing Ca2+ from the sarcoplasmic reticulum (SR).[5][11] This action reduces the occurrence of arrhythmogenic spontaneous Ca2+ release events, such as Ca2+ sparks and waves.[11][12] There is ongoing discussion whether this RyR2 inhibition is a direct effect or an indirect consequence of I_Na blockade.[11][12] The indirect mechanism proposes that reduced Na+ influx leads to increased Ca2+ efflux via the Na+/Ca2+ exchanger (NCX), lowering SR Ca2+ load and thus decreasing the probability of spontaneous RyR2 opening.[10][12]

Signaling Pathways and Logical Relationships

flecainide_mechanism cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_effects Cellular Effects Flecainide Flecainide Acetate Nav15 Nav1.5 (Fast Na+ Channel) Flecainide->Nav15 Blocks (Use-dependent) IKr IKr (K+ Channel) Flecainide->IKr Inhibits RyR2 RyR2 Flecainide->RyR2 Inhibits (Directly/Indirectly) NCX Na+/Ca+ Exchanger Nav15->NCX Modulates via [Na+]i Phase0 Reduced Phase 0 (Vmax) Nav15->Phase0 ICaL L-type Ca2+ Channel APD Prolonged APD & ERP IKr->APD SR_Ca SR Ca2+ Store NCX->SR_Ca Affects SR Ca2+ Load CaSparks Reduced Ca2+ Sparks & Waves RyR2->CaSparks SR_Ca->RyR2 Conduction Slowed Conduction Velocity Phase0->Conduction Excitability Reduced Excitability Phase0->Excitability AF_Termination AF Termination Conduction->AF_Termination APD->AF_Termination CaSparks->AF_Termination Excitability->AF_Termination

Caption: Flecainide's primary mechanism and downstream electrophysiological effects.

Data Presentation: Summary of In Vitro Effects

The following tables summarize quantitative data on the effects of flecainide from various in-vitro studies.

Table 1: Electrophysiological Effects of Flecainide on Cardiac Preparations

ParameterPreparationFlecainide Conc.EffectCitation
Vmax (Phase 0) Canine Ventricular Muscle1 µg/mL↓ 52.5%[8]
Canine Ventricular Muscle10 µg/mL↓ 79.8%[8]
Canine Purkinje Fibers1 µg/mL↓ 18.6%[8]
Action Potential Duration (APD) Canine Ventricular Muscle0.1-10.0 µg/mL↑ (Lengthened)[8][9]
Canine Purkinje Fibers0.1-10.0 µg/mL↓ (Shortened)[8][9]
Effective Refractory Period (ERP) Canine Ventricular Muscle0.1-10.0 µg/mL↑ (Increased)[8][9]
Experimental AF ModelDose-dependent↑ (Increased)[7]
Conduction Velocity Experimental AF ModelDose-dependent↓ (Reduced)[7]
Peak I_Na Left Atrial Myocytes (-70 mV)1 µM↓ 75.9%[13]
Left Ventricular Myocytes (-70 mV)1 µM↓ 44.4%[13]

Table 2: Effects of Flecainide on Intracellular Calcium Dynamics

ParameterPreparationFlecainide Conc.EffectCitation
Ca2+ Spark Amplitude Casq2-/- Mouse MyocytesNot specified↓ (Reduced)[11]
Ca2+ Spark Duration Casq2-/- Mouse MyocytesNot specified↓ (Reduced)[11]
Ca2+ Spark Width Casq2-/- Mouse MyocytesNot specified↓ (Reduced)[11]
Ca2+ Spark Mass Casq2-/- Mouse MyocytesNot specified↓ 40%[11]
Ca2+ Spark Frequency Casq2-/- Mouse MyocytesNot specified↑ (Increased)[11]
Rat Ventricular Myocytes5 µM↓ (Reduced)[14]
Ca2+ Wave Frequency Casq2-/- Mouse MyocytesNot specified↓ > 50%[11]
Permeabilized Rat Myocytes25 µM↓ (Reduced)[15][16]
SR Ca2+ Content Casq2-/- Mouse MyocytesNot specifiedNo significant effect[11]

Experimental Protocols

Detailed methodologies for key in-vitro experiments to study flecainide's effects.

Protocol 1: Patch-Clamp Electrophysiology in Isolated Atrial Myocytes

This protocol is for recording sodium currents (I_Na) and action potentials (APs) from single atrial cardiomyocytes.

Objective: To quantify the effects of flecainide on I_Na characteristics (e.g., peak current, inactivation kinetics) and AP parameters (e.g., Vmax, APD).

Materials:

  • Isolated primary atrial cardiomyocytes or hiPSC-derived atrial cardiomyocytes.[17][18]

  • Patch-clamp rig (amplifier, digitizer, microscope).

  • Borosilicate glass capillaries for pipettes.

  • External solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.

  • Internal pipette solution (for APs): (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.

  • Internal pipette solution (for I_Na): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, pH 7.2 with CsOH. (Use Cs+ to block K+ channels).

  • This compound stock solution (e.g., 10 mM in DMSO or water).

Procedure:

  • Cell Preparation: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere. Mount the coverslip onto the recording chamber on the microscope stage.

  • Perfusion: Begin continuous perfusion of the chamber with external solution at a constant rate (e.g., 2 mL/min) at physiological temperature (35-37°C).

  • Pipette Pulling: Pull glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

  • Seal Formation: Approach a selected myocyte with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • Baseline Recording:

    • Action Potentials: In current-clamp mode, elicit APs by injecting short (2-5 ms) suprathreshold current pulses at a fixed frequency (e.g., 1 Hz). Record baseline APs for 3-5 minutes to ensure stability.

    • Sodium Currents: In voltage-clamp mode, hold the cell at a negative potential (e.g., -100 mV) to ensure full channel availability. Apply depolarizing voltage steps (e.g., to -30 mV) to elicit I_Na. Record baseline currents.[13]

  • Flecainide Application: Switch the perfusion to an external solution containing the desired concentration of flecainide (e.g., 1-10 µM).

  • Drug-Effect Recording: Allow 5-10 minutes for the drug to equilibrate. Record APs or I_Na again under the same stimulation protocol as the baseline. To study use-dependency, vary the stimulation frequency.[9][19]

  • Data Analysis: Measure parameters such as APD at 50% and 90% repolarization (APD50, APD90), Vmax, and resting membrane potential. For I_Na, measure peak current amplitude and analyze current-voltage (I-V) relationships. Compare baseline values to those recorded during flecainide application.

patch_clamp_workflow cluster_recording Recording Protocol start Start: Isolate Atrial Myocytes prep Plate Cells & Mount on Microscope start->prep perfusion Perfuse with Control External Solution prep->perfusion pipette Pull Pipette (2-4 MΩ) & Approach Cell perfusion->pipette seal Form Gigaseal (>1 GΩ) pipette->seal whole_cell Rupture Membrane (Whole-Cell Mode) seal->whole_cell baseline Record Baseline (APs or I_Na) at 1 Hz whole_cell->baseline apply_drug Apply Flecainide (e.g., 1-10 µM) via Perfusion baseline->apply_drug equilibrate Equilibrate for 5-10 minutes apply_drug->equilibrate record_drug Record Drug Effect (APs or I_Na) equilibrate->record_drug washout Washout with Control Solution (Optional) record_drug->washout analysis Data Analysis: Compare Baseline vs. Drug record_drug->analysis washout->analysis end End analysis->end calcium_imaging_workflow cluster_imaging Imaging Protocol start Start: Isolate Atrial Myocytes load_dye Load Cells with Fluo-4 AM Ca2+ Indicator start->load_dye wash Wash & De-esterify Dye load_dye->wash mount Mount on Confocal Microscope & Perfuse wash->mount baseline Record Baseline Spontaneous Ca2+ Events (Line-Scan) mount->baseline apply_drug Apply Flecainide via Perfusion baseline->apply_drug equilibrate Equilibrate for 5-10 minutes apply_drug->equilibrate record_drug Record Ca2+ Events in Presence of Flecainide equilibrate->record_drug analysis Data Analysis: Quantify Spark/Wave Properties record_drug->analysis end End analysis->end

References

Application Notes and Protocols: Flecainide Acetate in Canine Models of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flecainide acetate is a Class Ic antiarrhythmic agent renowned for its potent blockade of cardiac sodium channels (NaV1.5).[1][2][3] It is utilized in clinical settings for managing various supraventricular and ventricular arrhythmias.[1][2] In preclinical research, canine models are frequently employed to study ventricular tachycardia (VT) due to the dog's cardiac electrophysiology closely resembling that of humans.[4][5] These models are invaluable for investigating the efficacy, proarrhythmic potential, and underlying mechanisms of antiarrhythmic drugs like flecainide.[6][7] This document provides detailed protocols for the administration of this compound in canine VT models, summarizes key quantitative data from published studies, and outlines the drug's mechanism of action.

Mechanism of Action

Flecainide's primary mechanism involves blocking the fast inward sodium current (I_Na) in cardiac cells, which slows the upstroke (Phase 0) of the cardiac action potential.[1][2] This action is "use-dependent," meaning its effect on sodium channels intensifies at faster heart rates, making it effective for terminating tachyarrhythmias.[1] By potently acting on the His-Purkinje system, it decreases intracardiac conduction across all parts of the heart.[2][3] Additionally, flecainide has been shown to inhibit ryanodine receptor 2 (RyR2), a critical component in sarcoplasmic calcium release, which may contribute to its efficacy in catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][8][9]

cluster_0 Cardiac Myocyte Flecainide This compound Nav15 NaV1.5 Channel (Fast Na+ Current) Flecainide->Nav15 Blocks RyR2 Ryanodine Receptor 2 (SR Ca2+ Release) Flecainide->RyR2 Inhibits AP Slower Action Potential Upstroke Nav15->AP Leads to CaRelease Reduced Ca2+ Release from SR RyR2->CaRelease Leads to Conduction Decreased Conduction Velocity AP->Conduction Suppression Arrhythmia Suppression Conduction->Suppression CaRelease->Suppression

Caption: Flecainide's dual mechanism of action on NaV1.5 and RyR2 channels.

Canine Models of Ventricular Tachycardia

Several canine models are used to induce VT for pharmacological studies. The most common involve creating a substrate for reentry, often through myocardial infarction.

  • Myocardial Infarction (MI) Model: This is a widely used model that mimics the clinical scenario of post-MI VT.[5] It is typically created by ligating a coronary artery, such as the left anterior descending (LAD) artery, to produce an area of infarct and a surrounding border zone that is prone to reentrant arrhythmias.[5][6][10]

  • Drug-Induced Models: Arrhythmias can be induced pharmacologically using agents like digitalis (ouabain) or adrenaline (epinephrine).[11]

  • Programmed Electrical Stimulation (PES): In both healthy and infarcted hearts, specific electrical pacing protocols can be used to initiate and study VT.[12][13]

cluster_workflow General Experimental Workflow for Flecainide Efficacy Testing A 1. Animal Preparation (Anesthesia, Instrumentation) B 2. VT Model Induction (e.g., Coronary Ligation) A->B C 3. Baseline Assessment (Programmed Electrical Stimulation) B->C D 4. Induce VT (Confirm reproducible VT) C->D E 5. Flecainide Administration (IV Bolus + Maintenance Infusion) D->E F 6. Post-Drug Assessment (Repeat PES to test VT inducibility) E->F G 7. Data Analysis (Electrophysiological Parameters) F->G

Caption: A typical experimental workflow for evaluating flecainide in canine VT models.

Experimental Protocols

Protocol 1: Myocardial Infarction and VT Induction This protocol is based on methodologies used to create a substrate for reentrant VT.[6][7]

  • Anesthesia and Surgical Preparation:

    • Anesthetize mongrel dogs (17-27 kg) with an appropriate agent (e.g., sodium pentobarbital 30 mg/kg IV).[6]

    • Intubate and mechanically ventilate the animal. Monitor arterial blood gases to maintain physiological ranges.[6]

    • Perform a left thoracotomy under sterile conditions to expose the heart.

    • Insert catheters into the femoral artery and veins for blood pressure monitoring and drug administration.[6]

  • Myocardial Infarction Induction:

    • Dissect the left anterior descending (LAD) coronary artery proximal to the first diagonal branch.

    • Occlude the LAD in two stages to create an anteroapical transmural infarct.[6][10]

    • Administer appropriate analgesics (e.g., levorphanol) and antibiotics (e.g., penicillin G) post-operatively.[6]

    • Allow a recovery period (e.g., 3-4 weeks) for the infarct to mature and become a stable substrate for chronic VT studies.[10]

  • Electrophysiological Study and VT Induction:

    • After the recovery period, re-anesthetize the dog for the terminal study.

    • Use programmed electrical stimulation (PES) to attempt to induce VT. This involves delivering precisely timed premature stimuli to the right ventricle.[12][13]

    • Confirm the induction of reproducible, sustained VT before drug administration.[12]

Protocol 2: Intravenous this compound Administration This protocol outlines the intravenous administration for acute efficacy testing.

  • Drug Preparation:

    • Prepare a solution of this compound (e.g., 10 mg/mL in 5% dextrose or 0.9% saline).[6][14]

  • Administration Regimen:

    • Loading Dose: Administer an intravenous loading dose over a set period. Common dosages range from 1.0 mg/kg to 2.5 mg/kg, infused over several minutes (e.g., 15-30 minutes).[12][14][15][16]

    • Maintenance Infusion: Immediately following the loading dose, begin a continuous maintenance infusion to achieve steady-state plasma concentrations. Typical infusion rates are 1.0 mg/kg/h or 0.025 to 0.067 mg/kg per minute.[12][15][16]

    • Allow for an equilibration period (e.g., 15 minutes) after the loading dose before beginning post-drug assessments.[6]

  • Monitoring:

    • Continuously record multi-lead ECG and intracardiac electrograms.

    • Monitor systemic arterial pressure throughout the experiment.[17]

    • Collect blood samples at specified intervals to determine plasma flecainide concentrations.[12][16]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on flecainide in canine models.

Table 1: Intravenous Flecainide Dosages and Effects in Canine VT Models

Canine Model Flecainide Dosage Key Outcome Reference(s)
Post-Myocardial Infarction (Inducible VT) 1.0 or 2.0 mg/kg load + 1.0 mg/kg/h infusion Failed to prevent VT initiation in any of the 8 dogs tested; prolonged VT cycle length.[15][16] [15][16]
Post-Myocardial Infarction (Unsustained VT) 2.5 mg/kg load + 0.025-0.033 mg/kg/min infusion Converted unsustained VT to sustained VT in 7 of 12 experiments.[12] [12]
Aconitine-Induced VT 2.5 mg/kg IV Transiently restored sinus rhythm in 44% of dogs (11 of 25).[17] [17]
Aconitine-Induced VT 4.0 mg/kg IV Transiently restored sinus rhythm in 55% of dogs (12 of 22).[17] [17]

| Healthy and MI Dogs (Proarrhythmia Study) | Successive loading and maintenance infusions | Proarrhythmia observed in 79% of MI dogs vs. 31% of healthy dogs.[6][7] |[6][7] |

Table 2: Electrophysiological Effects of Intravenous Flecainide in Canines

Parameter Flecainide Dose Effect Reference(s)
Sinus Cycle Length 2 and 4 mg/kg Significantly prolonged (p < 0.01).[18] [18]
VT Cycle Length 1.0 or 2.0 mg/kg load + 1.0 mg/kg/h infusion Prolonged from 178 ± 11 ms to 202 ± 17 ms (p < 0.05).[15][16] [15][16]
Atrioventricular (AV) Conduction Plasma concentrations > 0.4 µg/mL Significantly prolonged.[19] [19]
Right Ventricular Effective Refractory Period (ERP) 2 and 4 mg/kg Significantly prolonged.[18] [18]
Ventricular Conduction Times Not specified Significantly increased in both noninfarcted and infarcted hearts.[20] [20]

| QRS Interval | 1.5 mg/kg followed by 2.5 mg/kg | Increased QRS width by 34 ± 15%.[21] |[21] |

Table 3: Minimum Effective Plasma Concentrations of Flecainide

Arrhythmia Induction Method Minimum Effective Plasma Concentration (mcg/mL) Reference(s)
Digitalis-induced 0.9 ± 0.2 [11]
Adrenaline-induced 1.4 ± 0.6 [11]

| 24-hr Coronary Ligation | 1.5 ± 0.4 |[11] |

Proarrhythmic Effects and Safety Considerations

A critical aspect of flecainide research is its potential for proarrhythmia, particularly in the setting of structural heart disease.

  • Increased Risk in MI Models: Studies consistently show that a prior myocardial infarction strongly predisposes canines to flecainide-induced proarrhythmia.[6][7] In one study, flecainide caused proarrhythmic responses in 79% of MI dogs compared to just 31% of healthy dogs.[6][7]

  • Conversion of Arrhythmias: Flecainide can convert inducible, unsustained VT into a more dangerous, sustained VT.[12][22] It has also been shown to facilitate the induction of new sustained VT in previously noninducible post-infarction dogs.[15][16]

  • Increased Fibrillation Risk: In dogs with a recent MI, flecainide treatment was associated with a significantly higher incidence of ventricular fibrillation upon subsequent ischemic events compared to saline-treated controls (83% vs. 36%).[15][16]

  • Mechanism of Proarrhythmia: The proarrhythmic effect is often linked to flecainide's potent slowing of conduction.[6][12] This can promote anisotropic reentry, where conduction block occurs transverse to the myocardial fiber orientation, creating a circuit for sustained tachycardia.[6][7][22]

cluster_proarrhythmia Factors Contributing to Flecainide-Induced Proarrhythmia MI Prior Myocardial Infarction (Abnormal Substrate) Slow Marked Conduction Slowing MI->Slow Flec Flecainide Administration (High Concentration) Flec->Slow Reentry Anisotropic Reentry (Rate-dependent block) Slow->Reentry VT Proarrhythmia (Sustained VT / VF) Reentry->VT

Caption: Logical relationship of factors leading to proarrhythmia with flecainide.

Conclusion

This compound is a potent antiarrhythmic agent whose effects have been extensively characterized in canine models of ventricular tachycardia. While it can suppress arrhythmias, particularly those induced by digitalis or adrenaline, its efficacy in post-myocardial infarction models is limited and fraught with significant proarrhythmic risk.[11][15][16] Researchers using flecainide in canine studies must carefully consider the underlying cardiac substrate, as the presence of myocardial scarring dramatically increases the likelihood of adverse outcomes.[6][7] The protocols and data presented here serve as a comprehensive guide for designing and interpreting studies involving flecainide administration in these critical preclinical models.

References

Troubleshooting & Optimization

Flecainide Acetate Solubility in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing aqueous solutions of flecainide acetate for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is generally considered soluble in water.[1] Its aqueous solubility is reported to be 48.4 mg/mL at 37°C.[2] However, this solubility can be significantly influenced by the composition of the aqueous buffer, particularly the presence of certain ions and excipients.

Q2: How does pH affect the solubility of this compound?

Q3: Are there any known incompatibilities with common buffer components?

Yes, this compound has known incompatibilities with certain common buffer constituents. Notably, the presence of chloride ions can lead to the precipitation of a less soluble flecainide chloride salt.[2] Additionally, commonly used buffers such as citrate and phosphate have been shown to significantly reduce the solubility of this compound.[2][3] One study demonstrated that in the presence of a phosphate buffer, the solubility of this compound was reduced by more than 15-fold compared to water.[3]

Q4: Can I use ready-to-use commercial vehicles to dissolve this compound?

Caution is advised when using commercial oral suspending vehicles. Many of these formulations contain components like citrate, phosphate, and preservatives (e.g., methylparaben) that can negatively impact the solubility of this compound and lead to precipitation.[2]

Q5: What is the recommended solvent for preparing stock solutions?

For preparing high-concentration stock solutions, organic solvents are recommended. This compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[4] A common practice is to dissolve this compound in DMSO to create a concentrated stock, which can then be diluted into the desired aqueous buffer for the final experimental concentration.[4]

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

  • Check the pH of your buffer: Ensure the pH is well below the pKa of 9.3. An acidic pH will favor the more soluble, protonated form of flecainide.

  • Review your buffer composition: Avoid buffers containing high concentrations of chloride, citrate, or phosphate ions. Consider using an alternative buffer system if precipitation is observed.

  • Consider a co-solvent: For difficult-to-dissolve situations, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer can be an effective strategy.[4]

Issue: A precipitate has formed in my this compound solution.

  • Identify the potential cause:

    • pH Shift: An increase in the pH of the solution towards or above the pKa of 9.3 can cause precipitation of the free base.

    • Incompatible Ions: The presence of chloride, citrate, or phosphate ions can lead to the formation of less soluble flecainide salts.[2][3]

    • Temperature: Storing solutions at low temperatures (e.g., in a refrigerator) can sometimes lead to crystallization.[1]

  • Troubleshooting Steps:

    • Verify the pH of your solution. If it has drifted upwards, careful addition of a dilute acid (e.g., HCl) might redissolve the precipitate, but be mindful of introducing chloride ions.

    • If you suspect ionic incompatibility, the solution may need to be remade using a different buffer system.

    • If precipitation occurred upon cooling, gentle warming and sonication may help to redissolve the compound. However, ensure that the compound is stable at elevated temperatures.

Issue: My solution is cloudy or hazy.

Cloudiness can be an early indicator of poor solubility or the beginning of precipitation. Follow the same troubleshooting steps as for a visible precipitate. Additionally, filtering the solution through a 0.22 µm syringe filter can remove any undissolved particles, but this does not address the underlying solubility issue.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureReference
Water48.4 mg/mL37°C[2]
Water11.86 mg/mLNot Specified[5]
DMSO~15 mg/mLNot Specified[4]
DMSO47.44 mg/mLNot Specified[5]
Ethanol~10 mg/mLNot Specified[4]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mLNot Specified[4]

Table 2: Effect of Excipients on this compound Solubility in Aqueous Vehicles (at 25°C)

Vehicle CompositionThis compound Solubility (mg/mL)Reference
Water~48[2]
20% (w/v) SucroseNot significantly affected[3]
40% (w/v) Sucrose~38[3]
Citrate BufferSlightly reduced[2]
Citrate Buffer + MethylparabenThree-fold reduction[2]
Phosphate Buffer~3.0[3]

Experimental Protocols

Protocol: Preparation of this compound Solution for In Vitro Electrophysiology (e.g., Patch Clamp)

This protocol provides a general guideline. The final concentrations and buffer composition should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your desired external patch clamp solution (e.g., HEPES-buffered saline, ensure it is free of high concentrations of chloride, citrate, and phosphate)

  • Sterile, high-purity water

  • Calibrated pH meter

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer and sonicator

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary. This stock solution can be stored at -20°C for future use (check manufacturer's recommendations for long-term stability).

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw the DMSO stock solution completely and bring it to room temperature.

    • In a separate sterile tube, add the required volume of your external patch clamp solution.

    • While vortexing the external solution, add the appropriate volume of the this compound DMSO stock to achieve your desired final concentration. It is crucial to add the stock solution to the buffer while mixing to prevent localized high concentrations that could lead to precipitation.

    • Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent effects on your cells.

  • Final pH Adjustment and Filtration:

    • Measure the pH of the final working solution. If necessary, adjust the pH to the desired value using dilute HCl or NaOH. Be mindful that adding HCl will introduce chloride ions.

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates.

  • Storage of Working Solution:

    • It is recommended to use the final aqueous working solution on the same day it is prepared. Aqueous solutions of this compound may not be stable for long-term storage.[4]

Visualizations

Flecainide_Solubility_Pathway cluster_factors Factors Influencing Solubility cluster_outcomes Solubility Outcomes pH pH of Aqueous Buffer Soluble Soluble this compound (Protonated Form) pH->Soluble < pKa (9.3) Precipitate Precipitation (Free Base or Salt) pH->Precipitate ≥ pKa (9.3) Buffer_Composition Buffer Composition Buffer_Composition->Soluble Compatible Buffers (e.g., HEPES) Buffer_Composition->Precipitate High [Cl-], [Citrate], [Phosphate] Temperature Temperature Temperature->Precipitate Low Temperature (Refrigeration)

Caption: Factors influencing this compound solubility.

Experimental_Workflow Start Start: this compound Powder Stock_Prep Prepare Concentrated Stock in DMSO Start->Stock_Prep Dilution Dilute Stock into Aqueous Buffer Stock_Prep->Dilution Vortexing pH_Adjust Adjust pH of Final Solution Dilution->pH_Adjust Filter Sterile Filter (0.22 µm) pH_Adjust->Filter End Ready for Experiment Filter->End

Caption: Recommended workflow for preparing this compound solutions.

References

Navigating Flecainide Acetate Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals frequently encounter challenges with the precipitation of Flecainide acetate in experimental solutions, which can compromise experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these specific issues, ensuring the reliable use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to slightly off-white crystalline powder.[1] It is soluble in water and dehydrated alcohol, and freely soluble in dilute acetic acid.[1] However, it is practically insoluble in dilute hydrochloric acid.[1] Its solubility in aqueous solutions is significantly influenced by pH.

Q2: What is the pKa of this compound and how does it affect solubility?

A2: The pKa of this compound is 9.3.[1] This means it is a weak base. In solutions with a pH below its pKa, this compound will be predominantly in its protonated, more soluble form. Conversely, at a pH above 9.3, the uncharged form will dominate, leading to decreased aqueous solubility.

Q3: In which organic solvents can I dissolve this compound?

A3: this compound is soluble in several organic solvents. It is soluble up to 100 mM in DMSO and is also soluble in ethanol and dimethylformamide (DMF).[2][3]

Q4: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?

A4: Preparing concentrated stock solutions of this compound directly in aqueous buffers, such as Phosphate-Buffered Saline (PBS), is not recommended due to its limited solubility.[3] For aqueous-based experiments, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the desired aqueous buffer.[3]

Q5: How should I store this compound solutions?

A5: this compound powder should be stored desiccated at +4°C.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is not recommended to store aqueous solutions for more than one day.[3]

Troubleshooting Guide

Issue 1: Precipitation observed when preparing an aqueous working solution from a DMSO stock.
  • Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, or the percentage of DMSO in the final solution is too low to maintain solubility.

  • Solution:

    • Decrease the final concentration: If the experimental design allows, lower the final concentration of this compound in your working solution.

    • Increase the DMSO concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects on your experimental model, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Step-wise dilution: Instead of a single large dilution, try adding the DMSO stock to the aqueous buffer in smaller aliquots while continuously vortexing or stirring.

Issue 2: Precipitation occurs over time in a prepared aqueous solution.
  • Possible Cause: The solution is supersaturated, or the temperature of the solution has decreased, reducing the solubility of this compound.

  • Solution:

    • Prepare fresh solutions: Due to the limited stability of aqueous solutions, it is best practice to prepare them fresh for each experiment.[3]

    • Maintain temperature: If the experiment is conducted at a specific temperature (e.g., 37°C), ensure that the this compound solution is prepared and maintained at that temperature. A decrease in temperature can lead to precipitation.[4]

    • pH check: Verify the pH of your final working solution. A shift in pH towards or above the pKa of 9.3 can significantly decrease solubility.

Issue 3: Unexpected precipitation when using specific buffers.
  • Possible Cause: Certain buffer components can interact with this compound to form less soluble salts.

  • Solution:

    • Avoid citrate and phosphate buffers if possible: Studies have shown that citrate and phosphate buffers can significantly reduce the solubility of this compound.[5]

    • Test alternative buffer systems: If your experimental conditions permit, consider using alternative buffering agents such as HEPES.

    • Solubility testing: Before a large-scale experiment, perform a small-scale solubility test of this compound in your chosen buffer system at the desired concentration and temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water11.8625[2]
DMSO47.44100[2]
Ethanol~10~21[3]
DMF~15~31.6[3]
1:2 DMSO:PBS (pH 7.2)~0.33~0.7[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Electrophysiology (Patch-Clamp)
  • Prepare a 100 mM stock solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 100 mM.

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.

  • Prepare the final working solution:

    • On the day of the experiment, thaw a single aliquot of the 100 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution in your external patch-clamp solution to reach the desired final concentration.

    • Ensure the final concentration of DMSO is kept to a minimum (typically ≤ 0.1%) to avoid off-target effects.

    • Vortex the final working solution thoroughly before use.

    • Always include a vehicle control (external solution with the same final DMSO concentration) in your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO to 100 mM weigh->dissolve store Aliquot and Store at -20°C or -80°C dissolve->store dilute Serially Dilute in Aqueous Buffer thaw Thaw Stock Aliquot store->thaw On day of experiment thaw->dilute vortex Vortex Thoroughly dilute->vortex use Use in Experiment vortex->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic cluster_initial_prep During Initial Preparation? cluster_over_time Over Time? cluster_buffer_issue Specific Buffer Issue? cluster_solutions Solutions start Precipitation Observed conc Is concentration too high? start->conc fresh Was solution prepared fresh? start->fresh buffer_type Using citrate or phosphate buffer? start->buffer_type dmso Is DMSO % too low? conc->dmso No sol_conc - Lower final concentration conc->sol_conc Yes sol_dmso - Increase DMSO % (with control) dmso->sol_dmso Yes temp Did temperature decrease? fresh->temp Yes sol_fresh - Prepare fresh solution daily fresh->sol_fresh No ph Is pH correct? temp->ph No sol_temp - Maintain experimental temperature temp->sol_temp Yes sol_ph - Verify and adjust pH ph->sol_ph No sol_buffer - Consider alternative buffers (e.g., HEPES) buffer_type->sol_buffer Yes

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Interpreting Unexpected Proarrhythmic Effects of Flecainide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected proarrhythmic effects of Flecainide acetate observed in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a class Ic antiarrhythmic drug that primarily blocks the fast-inward sodium ion (Na+) channels (INa) in the heart.[1][2][3] It has a high affinity for open or activated Na+ channels and dissociates slowly, which leads to a rate-dependent blockade.[2][3] This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[3][4]

Q2: Beyond sodium channel blockade, what are other known targets of Flecainide?

Flecainide also exhibits effects on other cardiac ion channels, which can contribute to its antiarrhythmic and proarrhythmic properties. It inhibits the rapid component of the delayed rectifier potassium current (IKr), which can prolong the action potential duration (APD) in atrial and ventricular muscle fibers.[1][2] Additionally, it can block ryanodine receptor (RyR2) opening, reducing calcium release from the sarcoplasmic reticulum, an action relevant in catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] Some studies also report inhibition of the transient outward potassium current (Ito).[5]

Q3: What are the expected electrocardiogram (ECG) changes with Flecainide administration?

Clinically, flecainide is expected to cause rate-dependent increases in the PR and QRS intervals, reflecting slowed conduction.[3][6] At therapeutic levels, these increases are typically around 25%.[6] QT interval prolongation is generally minimal and primarily due to the widening of the QRS complex rather than a significant increase in the JT interval.[7][8]

Q4: Under what conditions are proarrhythmic effects of Flecainide more likely to occur?

Proarrhythmic effects are more common in patients with structural heart disease, such as a history of myocardial infarction.[1] Other risk factors include electrolyte disturbances and high doses of the drug.[2] In experimental settings, high adrenergic states and rapid heart rates can also increase the risk of proarrhythmia.[2]

Troubleshooting Unexpected Experimental Results

Issue 1: Observation of paradoxical increase in arrhythmia or excitability.

  • Possible Cause 1: Rate-dependent effects. Flecainide's effects are highly use-dependent.[9][10] At faster stimulation rates, the block of sodium channels becomes more pronounced, which can lead to significant conduction slowing and facilitate reentrant arrhythmias.[3][11]

  • Troubleshooting Steps:

    • Vary the pacing frequency in your experimental protocol to assess rate-dependent effects.

    • Compare the effects of Flecainide at physiological and pathophysiological (i.e., tachycardic) heart rates.

    • Analyze changes in conduction velocity and refractory period at different rates.

  • Possible Cause 2: Adrenergic modulation. The presence of catecholamines can paradoxically amplify the conduction slowing effects of flecainide in depolarized tissues while reversing its effects in normal tissue.[12] This creates a substrate for reentry.

  • Troubleshooting Steps:

    • If using an in vivo or ex vivo model, consider the potential influence of endogenous or exogenous catecholamines.

    • In cellular assays, co-administer an adrenergic agonist (e.g., isoproterenol) to investigate the interplay with Flecainide.

    • Conversely, the addition of a beta-blocker (e.g., propranolol) may suppress these proarrhythmic effects.[13]

  • Possible Cause 3: Paradoxical activation of RyR2 channels. At low concentrations and under conditions of low channel activity, flecainide has been shown to paradoxically activate RyR2 channels, which could lead to increased sarcoplasmic reticulum Ca2+ release and triggered activity.[14]

  • Troubleshooting Steps:

    • Investigate a wider range of flecainide concentrations, including very low doses.

    • Measure intracellular calcium transients to assess for spontaneous Ca2+ release events.

Issue 2: Unexpected prolongation of the action potential duration (APD) and QT interval.

  • Possible Cause: Blockade of potassium channels. While primarily a sodium channel blocker, flecainide also inhibits IKr.[1][2] In some experimental systems or under specific conditions, this effect may dominate, leading to APD prolongation.

  • Troubleshooting Steps:

    • Use specific IKr blockers (e.g., E-4031) as a positive control to compare the repolarization effects.

    • Perform voltage-clamp experiments to isolate and quantify the effect of Flecainide on IKr and other potassium currents in your specific cell type.

    • Note that Flecainide's effect on APD can be species-specific and show reverse use-dependency (greater effect at slower rates).[10]

Issue 3: Inconsistent results between different experimental models.

  • Possible Cause: Species-specific differences in ion channel expression and pharmacology. The sensitivity and response to antiarrhythmic drugs can vary significantly between species.[10] For instance, human atrial tissue is more sensitive to flecainide than guinea pig, rabbit, or dog atria.[10]

  • Troubleshooting Steps:

    • Carefully document the species and tissue type used in your experiments.

    • When possible, use human-derived cells or tissues for greater clinical relevance.

    • Be cautious when extrapolating results from animal models to humans.

Quantitative Data Summary

Table 1: IC50 Values of Flecainide for Cardiac Ion Channels

Ion ChannelSpecies/Cell LineIC50 ValueReference(s)
hNav1.5Human10.7 µM[15]
hNav1.5 (use-dependent)Human7.4 µM[16]
hKv1.5 (IKur)Human38.14 µM[16]
hERG (IKr)Human1.49 µM[16]
ItoRat3.7 µM[5]
IKRat15 µM[5]

Table 2: Electrophysiological Effects of Flecainide in Different Models

ParameterModelConcentrationEffectReference(s)
Action Potential Duration (APD)Guinea pig papillary muscleup to 10 µmol/LIncreased APD at 30% and 90% repolarization[9]
Action Potential Duration (APD)Guinea pig papillary muscle30 µmol/LShortened APD[9]
Maximal Upstroke Velocity (Vmax)Guinea pig papillary muscle10 µmol/L (at 1 Hz)~40% decrease[9]
APD95Human atria(not specified)6% increase at 1000 ms cycle length[10]
APD95Human atria(not specified)27% increase at 300 ms cycle length[10]
Arrhythmia InductionLangendorff-perfused rabbit hearts1 µg/mlIncreased inducibility of sustained ventricular tachycardia[11]

Experimental Protocols

Protocol 1: Assessing Proarrhythmic Risk in a Langendorff-Perfused Heart Model

This protocol is adapted from studies investigating the proarrhythmic effects of flecainide.[11][17]

  • Heart Isolation and Perfusion:

    • Anesthetize the animal (e.g., rabbit) according to approved institutional protocols.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Retrogradely perfuse the heart with a warmed (37°C), oxygenated Krebs-Henseleit solution.

  • Electrogram Recording:

    • Place electrodes on the epicardial surface of the right and left ventricles to record a pseudo-ECG.

    • Allow the heart to stabilize for a baseline recording period (e.g., 20-30 minutes).

  • Programmed Electrical Stimulation (PES):

    • Place a stimulating electrode on the right ventricular epicardium.

    • Deliver a train of stimuli (S1) at a fixed cycle length (e.g., 300 ms).

    • Introduce premature stimuli (S2, S3, S4) with decreasing coupling intervals after the last S1 stimulus.

    • Record the induction of any ventricular arrhythmias (non-sustained or sustained ventricular tachycardia/fibrillation).

  • Drug Infusion:

    • Infuse this compound at the desired concentration (e.g., 1 µg/ml) into the perfusion line.[11]

    • Allow for an equilibration period (e.g., 15-20 minutes).

  • Post-Drug Assessment:

    • Repeat the PES protocol to assess changes in arrhythmia inducibility.

    • Burst pacing (rapid stimulation) can also be used to provoke arrhythmias.

    • Wash out the drug and repeat measurements to assess reversibility.

Visualizations

Flecainide_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects cluster_outcome Potential Outcomes Flecainide Flecainide Na_Channel Na+ Channel (Nav1.5) (Open State) Flecainide->Na_Channel Blocks K_Channel K+ Channel (hERG) (IKr) Flecainide->K_Channel Blocks RyR2 Ryanodine Receptor (RyR2) Flecainide->RyR2 Modulates Conduction_Slowing Conduction Slowing (QRS Widening) Na_Channel->Conduction_Slowing APD_Prolongation APD Prolongation (QT Prolongation) K_Channel->APD_Prolongation Ca_Release_Mod Modulated Ca2+ Release RyR2->Ca_Release_Mod Antiarrhythmia Antiarrhythmic Effect Conduction_Slowing->Antiarrhythmia Proarrhythmia Proarrhythmic Effect (Reentry, EADs) Conduction_Slowing->Proarrhythmia Facilitates Reentry APD_Prolongation->Proarrhythmia Causes EADs Ca_Release_Mod->Proarrhythmia Causes DADs Experimental_Workflow prep Model Preparation (e.g., Cell Culture, Tissue Isolation) baseline Baseline Recording (Electrophysiology, Ca2+ Transients) prep->baseline drug_app Flecainide Application (Dose-Response) baseline->drug_app Stabilization analysis Data Analysis (Parameter Comparison) baseline->analysis post_drug Post-Drug Recording drug_app->post_drug Equilibration washout Washout Period post_drug->washout post_drug->analysis post_washout Post-Washout Recording washout->post_washout post_washout->analysis Troubleshooting_Guide start Unexpected Proarrhythmia Observed q_rate Is the effect rate-dependent? start->q_rate a_rate_yes Investigate Use-Dependency: - Vary pacing frequency - Analyze conduction velocity changes q_rate->a_rate_yes Yes a_rate_no Consider other mechanisms q_rate->a_rate_no No end_node Synthesize findings to explain the proarrhythmic mechanism a_rate_yes->end_node q_apd Is APD unexpectedly prolonged? a_rate_no->q_apd a_apd_yes Investigate K+ Channel Block: - Use specific IKr blockers - Perform voltage-clamp studies q_apd->a_apd_yes Yes q_ca Are there signs of abnormal Ca2+ handling? q_apd->q_ca No a_apd_yes->end_node a_ca_yes Investigate RyR2 Modulation: - Test low flecainide concentrations - Measure intracellular Ca2+ transients q_ca->a_ca_yes Yes q_ca->end_node No a_ca_yes->end_node

References

Variability in Flecainide acetate efficacy across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Flecainide acetate across different cell lines.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during in-vitro experiments with this compound.

Q1: We are observing lower than expected efficacy (higher IC50) of Flecainide in our cell line. What are the potential reasons?

A1: Variability in Flecainide efficacy can be attributed to several factors related to the specific cell line and experimental conditions:

  • Expression of Target Ion Channels: Flecainide primarily targets the fast inward sodium channel, Nav1.5, encoded by the SCN5A gene.[1][2][3] The expression level of Nav1.5 in your cell line will directly impact the observed efficacy. Cell lines with lower endogenous expression or transient transfection with lower efficiency will exhibit a reduced response.

  • Presence of Specific SCN5A Mutations: Certain mutations in the SCN5A gene can alter the binding affinity of Flecainide to the sodium channel. For example, the M1875T mutation associated with familial atrial fibrillation has been shown to dampen the effect of Flecainide.[4][5] Conversely, other mutations, such as those associated with Long QT Syndrome type 3 (LQT3), can increase sensitivity to Flecainide.[6][7]

  • State-Dependent Binding: Flecainide's binding to the sodium channel is state-dependent, with a higher affinity for the open and inactivated states.[2][8] The electrophysiological properties of your specific cell line, including its resting membrane potential and action potential waveform, will influence the proportion of channels in these states, thereby affecting Flecainide's potency.

  • Multi-ion Channel Effects: While Flecainide is a potent sodium channel blocker, it also inhibits other ion channels, including the rapid component of the delayed rectifier potassium current (IKr) and ryanodine receptors (RyR2).[1][2][9] The relative expression and contribution of these other channels to the cellular phenotype can influence the overall observed effect of Flecainide.

Q2: We are observing proarrhythmic events in our cardiomyocyte cell model after applying Flecainide. Is this expected?

A2: Yes, proarrhythmic effects with Flecainide have been documented, particularly in the context of structural heart disease.[2] In a laboratory setting, this can manifest as early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs). Potential reasons include:

  • Significant Conduction Slowing: Flecainide potently blocks sodium channels, leading to a slowing of conduction velocity.[2][10] In a coupled cell system, this can create a substrate for re-entrant arrhythmias.

  • Action Potential Duration (APD) Prolongation: By blocking the IKr current, Flecainide can prolong the APD.[1][2] Excessive APD prolongation can increase the risk of EADs.

  • Underlying Cellular Substrate: Cell lines derived from diseased tissues or engineered to express certain mutations may be more susceptible to the proarrhythmic effects of Flecainide.

Q3: There is significant variability in our results between different experimental batches using the same cell line. What could be the cause?

A3: In addition to standard experimental variables (e.g., passage number, cell density, reagent quality), consider the following factors related to Flecainide:

  • Use-Dependent Block: Flecainide's blocking effect is "use-dependent," meaning its efficacy increases with higher stimulation frequencies.[3][11] Ensure that the stimulation protocol (pacing frequency) is consistent across all experiments.

  • Metabolism: Flecainide is metabolized by the cytochrome P450 system, specifically CYP2D6 and CYP1A2.[1][12] If you are using primary cells or cell lines with metabolic capacity, variations in the expression or activity of these enzymes could influence the effective concentration of Flecainide over time.

  • pH of Experimental Solutions: The charge of Flecainide can be influenced by pH, which may affect its interaction with the ion channel. Maintaining a consistent pH in your experimental buffers is crucial.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.

Cell LineTarget/MutationFlecainide ConcentrationEffectReference
HEK293Wild-Type Nav1.55.5 ± 0.8 µMIC50 for peak INa block[13]
tsA-201Wild-Type SCN5A1 µmol/L16.8 ± 3.0% tonic INa block[6][7]
tsA-201SCN5A ΔKPQ (LQT3)1 µmol/L39.4 ± 8.0% tonic INa block[6][7]
tsA-201SCN5A 1795insD (LQT3/Brugada)1 µmol/L58.0 ± 6.0% tonic INa block[6][7]
hiPSC-CMsN/A1 µMSignificant decrease in total spike amplitude and prolonged FPDc[14]
hiPSC-CMsN/A3 µMIntermittent cessation of beating and arrhythmias[14]
Adult Rat Ventricular MyocytesITO3.7 µMIC50 for ITO inhibition[15]
Adult Rat Ventricular MyocytesIK15 µMIC50 for IK inhibition[15]
HEK293Kv1.538.14 ± 1.06 µMIC50 for IKur block[16]

IC50: Half-maximal inhibitory concentration; INa: Sodium current; FPDc: Corrected field potential duration; ITO: Transient outward potassium current; IK: Maintained outward potassium current; IKur: Ultra-rapid delayed rectifier potassium current.

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for Assessing INa Block

This protocol is a generalized procedure based on methodologies described in the cited literature for measuring the effect of Flecainide on sodium currents in a heterologous expression system (e.g., HEK293 cells) transfected with SCN5A.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Transiently transfect cells with a plasmid encoding the human SCN5A gene using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene (e.g., GFP) is recommended to identify transfected cells.

    • Allow 24-48 hours for gene expression before electrophysiological recording.

  • Electrophysiological Recording:

    • Prepare an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Prepare an internal (pipette) solution containing (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Perform whole-cell patch-clamp recordings at room temperature.

    • To measure peak INa, hold the cell at a potential of -120 mV and apply depolarizing pulses to a range of potentials (e.g., -80 to +60 mV in 10 mV increments).

  • Flecainide Application:

    • Dissolve this compound in the external solution to the desired concentrations.

    • After establishing a stable baseline recording, perfuse the cell with the Flecainide-containing solution.

    • Allow sufficient time for the drug effect to reach a steady state before recording the post-drug currents.

  • Data Analysis:

    • Measure the peak inward current at each depolarizing step before and after drug application.

    • Calculate the percentage of block for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Flecainide_Signaling_Pathway Flecainide This compound Nav1_5 Nav1.5 Channel (Open/Inactivated State) Flecainide->Nav1_5 Binds to and blocks INa Fast Inward Na+ Current (INa) Nav1_5->INa Inhibits Depolarization Phase 0 Depolarization INa->Depolarization Reduces slope of Conduction Conduction Velocity Depolarization->Conduction Slows

Caption: Primary signaling pathway of this compound on the Nav1.5 sodium channel.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture & Transfection (e.g., HEK293 + SCN5A) Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch_Clamp Baseline Record Baseline I-V Curve Patch_Clamp->Baseline Drug_Application Perfuse with Flecainide Solution Baseline->Drug_Application Post_Drug Record Post-Drug I-V Curve Drug_Application->Post_Drug Measure_Block Measure % Block of Peak Current Post_Drug->Measure_Block IC50_Calc Calculate IC50 Measure_Block->IC50_Calc

Caption: Workflow for assessing Flecainide efficacy using patch-clamp electrophysiology.

Variability_Factors cluster_cellular Cellular Factors cluster_experimental Experimental Conditions Variability Variability in Flecainide Efficacy Nav1_5_Expression Nav1.5 Expression Level Nav1_5_Expression->Variability SCN5A_Mutations SCN5A Mutations SCN5A_Mutations->Variability Other_Channels Other Ion Channel Expression (IKr, RyR2) Other_Channels->Variability Membrane_Potential Resting Membrane Potential Membrane_Potential->Variability Stim_Frequency Stimulation Frequency (Use-Dependence) Stim_Frequency->Variability Drug_Concentration Flecainide Concentration Drug_Concentration->Variability pH Buffer pH pH->Variability Metabolism Cellular Metabolism (CYP450 activity) Metabolism->Variability

Caption: Factors contributing to the variability in this compound efficacy.

References

Technical Support Center: Understanding Flecainide Acetate Efficacy in Structural Heart Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand why Flecainide acetate exhibits reduced efficacy and increased proarrhythmic risk in experimental models of structural heart disease.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a Class IC antiarrhythmic agent.[1][2] Its primary mechanism involves the potent blockade of the fast-inward sodium channels (NaV1.5) in the heart.[1][2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[3] Flecainide exhibits use-dependent properties, meaning its blocking effect is more pronounced at faster heart rates.[1]

Q2: Why is this compound contraindicated in patients with structural heart disease?

The contraindication largely stems from the landmark Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality in post-myocardial infarction patients treated with flecainide.[2] In the presence of structural heart disease, such as a previous myocardial infarction, heart failure, or significant left ventricular hypertrophy, flecainide's potent sodium channel blockade can have proarrhythmic effects.[2][4] This is due to its negative inotropic (reduces contractility) and pronounced conduction slowing effects in already compromised myocardial tissue.[4]

Q3: How does structural heart disease alter the cardiac substrate to reduce Flecainide's efficacy?

Structural heart disease leads to significant electrical and structural remodeling of the myocardium, creating a vulnerable substrate for arrhythmias. Key changes include:

  • Ion Channel Remodeling: Diseased hearts often exhibit altered expression and function of various ion channels, including sodium and potassium channels. This can change the resting membrane potential and action potential duration, affecting how Flecainide interacts with its target.

  • Fibrosis: The replacement of healthy heart muscle with fibrous tissue is a common feature of structural heart disease.[5][6] This fibrotic tissue does not conduct electrical impulses, leading to slow and heterogeneous conduction, which can create re-entrant circuits for arrhythmias.[5][6] Flecainide's conduction-slowing effect can be exacerbated in such a setting.

  • Altered Calcium Handling: In conditions like heart failure, intracellular calcium regulation is often impaired. While Flecainide's primary target is the sodium channel, it can indirectly affect calcium homeostasis, and its efficacy may be reduced in the context of significant calcium overload.[7]

Q4: Can Flecainide have paradoxical effects in certain structural heart disease models?

Yes, in some specific genetic models of structural heart disease, Flecainide can have unexpected antiarrhythmic effects. For instance, in a murine model with a ryanodine receptor (RyR2-P2328S) mutation, which is associated with catecholaminergic polymorphic ventricular tachycardia (CPVT), Flecainide was found to be anti-arrhythmic.[8] In this model, Flecainide paradoxically increased the sodium current, which is contrary to its usual blocking effect, and increased the atrial effective refractory period without significantly slowing conduction velocity.[8] This highlights that the specific molecular defect in a structural heart disease model can dramatically influence Flecainide's action.

Troubleshooting Guide for In-Vitro and In-Vivo Experiments

This guide addresses common issues encountered when studying the effects of Flecainide in experimental models of structural heart disease.

Problem Potential Cause Troubleshooting Steps
High incidence of proarrhythmia (e.g., ventricular tachycardia) in your animal model after Flecainide administration. The dose of Flecainide may be too high for the compromised myocardium. The structural remodeling in your model (e.g., extensive fibrosis post-myocardial infarction) creates a vulnerable substrate for re-entry.1. Dose-Response Study: Perform a dose-response study to determine the therapeutic and toxic concentrations of Flecainide in your specific model. Start with lower doses than those used in healthy animal models. 2. Electrophysiological Mapping: Use high-resolution mapping techniques to identify areas of slow conduction and functional block in the diseased heart tissue. This can help to understand the mechanism of re-entry. 3. Concomitant Therapy: In some clinical scenarios, Flecainide is co-administered with a beta-blocker. Consider investigating if this combination reduces proarrhythmia in your model.
Inconsistent or no significant effect of Flecainide on action potential duration (APD) in isolated cardiomyocytes from diseased hearts. Ion Channel Remodeling: The expression and function of potassium channels, which are major determinants of APD, may be altered in your model, masking the effects of Flecainide's sodium channel blockade on repolarization. Altered Resting Membrane Potential: Cardiomyocytes from diseased hearts may have a more depolarized resting membrane potential, which can inactivate a population of sodium channels and alter Flecainide's binding.1. Characterize Ion Channel Expression: Perform qPCR or Western blotting to quantify the expression levels of key ion channels (e.g., NaV1.5, KV4.3, hERG) in your diseased model compared to controls. 2. Patch-Clamp Analysis: In your patch-clamp experiments, carefully measure and report the resting membrane potential of cardiomyocytes. Use voltage protocols that account for potential shifts in channel availability.
Difficulty in inducing arrhythmias for testing Flecainide's efficacy in a Langendorff-perfused heart setup. The programmed electrical stimulation protocol may not be aggressive enough to induce arrhythmias in your specific model. The perfusion conditions (e.g., temperature, oxygenation) may not be optimal.1. Optimize Stimulation Protocol: Experiment with different stimulation protocols, including burst pacing and the introduction of multiple premature stimuli, to increase the likelihood of inducing arrhythmias.[9] 2. Monitor Perfusion Parameters: Ensure stable and adequate perfusion by continuously monitoring parameters like coronary flow, heart rate, and temperature.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Flecainide in various experimental models.

Table 1: Electrophysiological Effects of Flecainide on Isolated Cardiac Preparations

Preparation Flecainide Concentration Effect on Vmax (Maximal Upstroke Velocity) Effect on Action Potential Duration (APD) Reference
Canine Ventricular Muscle1 µg/mL↓ 52.5%[10]
Canine Ventricular Muscle10 µg/mL↓ 79.8%[10]
Canine Purkinje Fibers1 µg/mL↓ 18.6%[10]
Canine Purkinje Fibers10 µg/mL↓ 70.8%No significant change[10]
Guinea Pig Papillary Muscle10 µmol/L↓ ~40% (at 1 Hz)↑ (at 30% and 90% repolarization)[11]

Table 2: Effects of Flecainide on Sodium Current (INa) in Healthy vs. Diseased Cardiomyocytes

Cardiomyocyte Model Flecainide Concentration Effect on Peak INa Density Reference
Healthy Canine Purkinje Fibers14.6 µM (EC50)50% inhibition[12]
Murine RyR2-P2328S Atria1 µM↑ (Paradoxical effect)[8]
Healthy Wild-Type Murine Atria1 µM[8]

Experimental Protocols

Langendorff-Perfused Isolated Heart Model for Arrhythmia Induction

This protocol is adapted from studies investigating the proarrhythmic effects of Flecainide.[9][13]

Objective: To assess the effect of Flecainide on the inducibility of ventricular arrhythmias in an isolated, perfused heart model.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit solution

  • This compound stock solution

  • Programmed electrical stimulator

  • ECG recording system

  • Animal model (e.g., rabbit, rat)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 80 cm H₂O) and temperature (e.g., 37°C).

  • Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes).

  • Record a baseline ECG.

  • Introduce Flecainide into the perfusate at the desired concentration.

  • After a drug equilibration period, begin the arrhythmia induction protocol. This typically involves programmed electrical stimulation with single, double, or triple extrastimuli at varying coupling intervals, as well as burst pacing.

  • Record the ECG continuously to monitor for the induction of ventricular tachycardia or fibrillation.

  • Analyze the ECG recordings to determine the incidence and duration of arrhythmias.

Whole-Cell Patch-Clamp Protocol for Sodium Current Measurement

This protocol provides a general framework for measuring the effect of Flecainide on the fast sodium current (INa) in isolated cardiomyocytes.[14][15]

Objective: To quantify the inhibitory effect of Flecainide on INa in single ventricular myocytes.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulators

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular solutions

  • This compound stock solution

  • Isolated cardiomyocytes

Procedure:

  • Isolate ventricular myocytes from the animal model of interest using established enzymatic digestion protocols.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate patch pipettes with a resistance of 1-3 MΩ when filled with intracellular solution.

  • Approach a single, healthy-looking cardiomyocyte with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where sodium channels are in the closed state (e.g., -100 mV).

  • Apply a series of depolarizing voltage steps to elicit INa. A typical protocol would be to step from the holding potential to various test potentials (e.g., -80 mV to +40 mV in 10 mV increments).

  • After recording baseline INa, perfuse the chamber with the extracellular solution containing the desired concentration of Flecainide.

  • Repeat the voltage-clamp protocol to measure the effect of Flecainide on INa.

  • Analyze the data to determine the percentage of INa block and to construct a concentration-response curve to calculate the IC50.

Histological Assessment of Cardiac Fibrosis

This protocol outlines the steps for quantifying fibrosis in cardiac tissue sections.[5][6][16][17]

Objective: To determine the extent of fibrosis in the hearts of animals with structural heart disease.

Materials:

  • Formalin or other fixative

  • Paraffin embedding station

  • Microtome

  • Masson's trichrome or Picrosirius red stain

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Excise the heart and fix it in 10% neutral buffered formalin.

  • Process the fixed tissue and embed it in paraffin.

  • Cut thin sections (e.g., 5 µm) of the heart tissue using a microtome.

  • Mount the sections on glass slides.

  • Stain the sections with Masson's trichrome or Picrosirius red stain, which will stain collagen fibers (fibrosis) blue or red, respectively, and myocardium a contrasting color.

  • Acquire digital images of the stained sections using a microscope.

  • Use image analysis software to quantify the area of fibrosis relative to the total myocardial area. This is typically expressed as a percentage of fibrosis.

Visualizations

Flecainide_Mechanism_of_Action cluster_0 Normal Myocardium cluster_1 Flecainide Action Na_Channel_Open Open Na+ Channel Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Depolarization Rapid Depolarization (Phase 0) Na_Influx->Depolarization Causes Conduction Normal Conduction Depolarization->Conduction Leads to Flecainide Flecainide Blocked_Na_Channel Blocked Na+ Channel Flecainide->Blocked_Na_Channel Blocks Reduced_Na_Influx Reduced Na+ Influx Blocked_Na_Channel->Reduced_Na_Influx Results in Slowed_Depolarization Slowed Depolarization Reduced_Na_Influx->Slowed_Depolarization Leads to Slowed_Conduction Slowed Conduction Slowed_Depolarization->Slowed_Conduction Results in

Caption: Mechanism of Flecainide action on cardiac sodium channels.

Flecainide_in_SHD SHD Structural Heart Disease (e.g., Myocardial Infarction) Fibrosis Fibrosis & Scar Tissue SHD->Fibrosis Ion_Remodeling Ion Channel Remodeling SHD->Ion_Remodeling Slow_Conduction Slow & Heterogeneous Conduction Fibrosis->Slow_Conduction Altered_AP Altered Action Potential Ion_Remodeling->Altered_AP Proarrhythmia Proarrhythmia (Re-entry) Slow_Conduction->Proarrhythmia Flecainide Flecainide Further_Slow Further Conduction Slowing Flecainide->Further_Slow Further_Slow->Proarrhythmia Exacerbates

Caption: Pathophysiological basis of Flecainide's proarrhythmic effect in structural heart disease.

Experimental_Workflow cluster_0 In-Vivo / Ex-Vivo cluster_1 In-Vitro Animal_Model Structural Heart Disease Model Langendorff Langendorff Perfusion Animal_Model->Langendorff Histology Histology (Fibrosis Quantification) Animal_Model->Histology Cell_Isolation Cardiomyocyte Isolation Animal_Model->Cell_Isolation EP_Study Electrophysiology Study (Arrhythmia Induction) Langendorff->EP_Study Patch_Clamp Patch-Clamp (Ion Channel Recording) Cell_Isolation->Patch_Clamp Data_Analysis Data Analysis (IC50, etc.) Patch_Clamp->Data_Analysis

Caption: Experimental workflow for investigating Flecainide's effects in structural heart disease models.

References

Addressing Flecainide acetate tachyphylaxis in prolonged experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering time-dependent changes in the efficacy of flecainide acetate during prolonged experiments. This resource provides troubleshooting guides and frequently asked questions to help you identify and address potential issues of tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis and how does it differ from use-dependence?

A1: Tachyphylaxis refers to a rapid decrease in the response to a drug following repeated administration over a short period. In the context of your experiments, this would manifest as a diminishing effect of flecainide on its target (e.g., sodium channel block) despite continuous application at a constant concentration.

This is distinct from use-dependence , a well-documented characteristic of flecainide where its blocking effect increases with higher stimulation frequencies.[1][2] Flecainide preferentially binds to open and inactivated sodium channels, so more frequent channel activation leads to a greater cumulative block.[3][4][5][6][7] Tachyphylaxis would be observed as a waning of this use-dependent block over time.

Q2: What are the potential cellular mechanisms that could lead to a decrease in flecainide's effect during a prolonged experiment?

A2: While flecainide tachyphylaxis is not a widely reported phenomenon in the literature, several factors could contribute to an observed loss of efficacy in an in vitro setting:

  • Changes in Sodium Channel Gating: Prolonged exposure to a blocker and continuous stimulation could subtly alter the conformational states of the Nav1.5 channel, potentially reducing flecainide's binding affinity or trapping the drug for shorter durations.

  • Cellular Dialysis and Run-down: In whole-cell patch-clamp experiments, the intracellular solution can wash out essential cellular components, leading to a "run-down" of ion channel function over time. This could be misinterpreted as a loss of drug effect.

  • Metabolic Decline of the Preparation: In isolated tissue or organ experiments, the metabolic health of the preparation can decline over several hours. This can alter resting membrane potential, ion gradients, and enzymatic activity, all of which can influence drug-channel interactions.

  • Drug Adsorption or Degradation: Flecainide may adsorb to the tubing of the perfusion system or degrade in solution over long experiments, leading to a lower effective concentration at the tissue.

  • Atrial Electrical Remodeling: In studies using preparations from chronically fibrillating atria, it has been shown that electrical remodeling can lead to a loss of flecainide efficacy.[8] While this is a chronic in vivo change, it highlights that the state of the cardiac tissue is critical for flecainide's action.

Q3: How can I distinguish between true tachyphylaxis and experimental artifacts?

A3: A systematic approach is crucial. Use the troubleshooting guides below to rule out common experimental issues. A key indicator of potential tachyphylaxis would be the ability to restore the drug's effect after a washout period, which is a characteristic of some forms of tachyphylaxis.[9] If the effect does not recover even after washout and re-application of fresh drug solution, an irreversible change in the preparation (e.g., cell death, tissue damage) is more likely.

Troubleshooting Guides

Guide 1: Diminished Flecainide Effect in Whole-Cell Patch-Clamp Experiments

Problem: You observe a progressive reduction in flecainide-induced sodium channel block over a prolonged recording (>30 minutes).

Troubleshooting Step Rationale Recommended Action
1. Verify Seal and Access Resistance A deteriorating patch-clamp seal or increasing access resistance can cause an apparent decrease in current and drug effect.Monitor seal resistance (GΩ) and access resistance (MΩ) throughout the experiment. Discard cells where these parameters change significantly.
2. Assess Channel "Run-down" Sodium channel function can decline over time due to the washout of intracellular components.Include a time-matched control experiment without flecainide to quantify the baseline run-down of the sodium current. If run-down is significant, consider using perforated patch-clamp techniques to preserve the intracellular milieu.
3. Prepare Fresh Drug Solution Flecainide in dilute aqueous solutions may be susceptible to adsorption to container walls or degradation over time.Prepare fresh flecainide solutions for each experiment. If the experiment is very long, consider replacing the drug reservoir with a fresh solution at the halfway point.
4. Perform a Washout and Re-application This can help determine if the effect is reversible, a hallmark of some forms of tachyphylaxis.After observing the diminished effect, perfuse the cell with a drug-free solution for 10-15 minutes, then re-apply the flecainide. Observe if the initial level of block is restored.
5. Check Holding Potential Flecainide's block is voltage-dependent. A shift in the holding potential can alter the proportion of channels in the resting state, affecting the drug's binding.Ensure the holding potential is stable throughout the experiment.
Guide 2: Reduced Flecainide Efficacy in Isolated Tissue/Organ Preparations (e.g., Langendorff)

Problem: The effect of flecainide on parameters like conduction velocity or action potential duration decreases over a multi-hour experiment.

Troubleshooting Step Rationale Recommended Action
1. Monitor Preparation Viability The health of the tissue is paramount. Hypoxia or metabolic stress can alter electrophysiology and drug response.Continuously monitor key physiological parameters such as heart rate, contractile force, and ECG morphology (if applicable). Ensure the perfusate is properly oxygenated and maintained at a physiological temperature.
2. Verify Perfusion System Integrity Adsorption of the drug to the tubing can lower the effective concentration reaching the tissue.Use biocompatible, low-adsorption tubing (e.g., Tygon®). Recirculate the perfusate for a short period before the experiment to saturate potential binding sites.
3. Confirm Drug Concentration Errors in dilution or degradation of the stock solution can lead to a weaker than expected effect.Prepare fresh dilutions for each experiment from a validated stock solution. If possible, analytically verify the concentration of flecainide in the perfusate.
4. Control for Time-Dependent Changes Tissues can undergo time-dependent changes in their electrophysiological properties even without any drug.Run a parallel time-matched control experiment with vehicle-only perfusion to characterize any baseline drift in the measured parameters.
5. Assess for Accumulation of Metabolites In recirculating systems, metabolic byproducts can accumulate and interfere with normal physiology and drug action.Consider using a non-recirculating (single-pass) perfusion system for very long experiments.

Quantitative Data

Table 1: Concentration-Dependent Block of Peak Sodium Current (INa) by Flecainide

This table summarizes typical concentration-dependent effects reported in the literature. Actual values may vary based on experimental conditions.

Flecainide Concentration (µM) Approximate % Block of Peak INa (at physiological potentials)
0.15 - 15%
1.030 - 50%
10.070 - 90%

Table 2: Example of Use-Dependent Block of Peak INa by Flecainide (1 µM)

Data are illustrative and demonstrate the principle of increased block with higher stimulation frequency.

Stimulation Frequency (Hz) Approximate Steady-State % Block of Peak INa
0.1~35%
1.0~55%
5.0~80%

Table 3: Hypothetical Example of Tachyphylaxis during a Prolonged Experiment

This table provides a theoretical illustration of what tachyphylaxis might look like for troubleshooting purposes. This is not based on published data.

Time After Flecainide (1 µM) Application Stimulation Frequency Observed % Block of Peak INa Interpretation
5 minutes2 Hz65%Initial, robust use-dependent block.
30 minutes2 Hz63%Effect is stable.
60 minutes2 Hz50%Onset of tachyphylaxis?
90 minutes2 Hz40%Apparent loss of efficacy.
120 minutes2 Hz35%Significant reduction in effect.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp on Isolated Cardiomyocytes
  • Cell Isolation: Isolate ventricular or atrial myocytes from the species of interest using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution: (in mM) 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Recording:

    • Use a patch-clamp amplifier and borosilicate glass pipettes with a resistance of 2-4 MΩ.

    • Establish a whole-cell configuration and allow for 5-10 minutes of dialysis.

    • Hold the cell at a potential where sodium channels are fully available (e.g., -120 mV).

    • Elicit sodium currents using a depolarizing step to -20 mV for 40 ms.

  • Flecainide Application:

    • Establish a stable baseline recording for 5 minutes.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Apply a train of depolarizing pulses at a fixed frequency (e.g., 1 Hz) to observe the development of use-dependent block.

    • Continue recording for the desired duration, monitoring for any time-dependent changes in the steady-state block.

Protocol 2: Action Potential Recording in Papillary Muscle
  • Preparation: Dissect a papillary muscle from a ventricle and mount it in a tissue bath continuously perfused with oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C.

  • Stimulation: Stimulate one end of the muscle using bipolar platinum electrodes at a fixed cycle length (e.g., 1000 ms, 1 Hz).

  • Recording: Impale a myocyte with a sharp glass microelectrode (10-20 MΩ resistance) filled with 3 M KCl to record action potentials.

  • Data Acquisition: Record parameters such as resting membrane potential, action potential duration at 90% repolarization (APD90), and the maximum upstroke velocity (Vmax).

  • Flecainide Application:

    • After obtaining a stable baseline recording for 20-30 minutes, switch to a perfusate containing flecainide.

    • Allow 20-30 minutes for the drug effect to equilibrate.

    • Continue to record for the duration of the experiment, noting any changes in Vmax (an indicator of sodium channel block) and APD90.

Visualizations

Flecainide_Mechanism cluster_channel_states Nav1.5 Channel States cluster_flecainide Flecainide Interaction Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Slow) Flecainide Flecainide Flecainide->Resting Low Affinity (Slow Binding) Flecainide->Open High Affinity (Fast Binding) Flecainide->Inactivated High Affinity (Trapping)

Caption: State-dependent binding of flecainide to the Nav1.5 sodium channel.

Troubleshooting_Workflow Start Observed Decrease in Flecainide Effect Check_Viability Is the preparation (cell/tissue) viable? Start->Check_Viability Check_Solution Is the drug solution fresh and correct? Check_Viability->Check_Solution Yes Artifact Likely Experimental Artifact (e.g., run-down, instability) Check_Viability->Artifact No Run_Control Does a time-matched control show similar decay? Check_Solution->Run_Control Yes Check_Solution->Artifact No Washout_Test Is the effect restored after washout? Run_Control->Washout_Test No Run_Control->Artifact Yes Washout_Test->Artifact No Tachyphylaxis Potential Tachyphylaxis Investigate further Washout_Test->Tachyphylaxis Yes End Address Artifact Source Artifact->End

Caption: Troubleshooting workflow for diminished flecainide efficacy.

Tachyphylaxis_Hypothesis cluster_drug Flecainide Application (Prolonged) cluster_cell Cellular Response Over Time cluster_outcome Observed Effect Flecainide Flecainide Channel Nav1.5 Channel Flecainide->Channel Initial Block Metabolism Cellular Metabolism Flecainide->Metabolism Potential long-term metabolic stress LossOfEfficacy Decreased Na+ Channel Block Channel->LossOfEfficacy Conformational Change? (Hypothesized) Metabolism->Channel Altered Gating/ Environment

Caption: Hypothesized pathways for flecainide tachyphylaxis in vitro.

References

Technical Support Center: Optimizing Flecainide Acetate Dosage for Consistent In Vivo Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flecainide acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable in vivo results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable formats.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast-inward sodium ion channels (Na+) in the heart, particularly the Nav1.5 channels.[1][2] This action slows the rate of rise of the action potential (Vmax), thereby slowing conduction of the cardiac impulse in the atria, AV node, His-Purkinje system, and ventricular myocardium.[3][4] Flecainide exhibits use-dependent properties, meaning its blocking effect is more pronounced at faster heart rates.[5] Recent studies also suggest that flecainide can inhibit ryanodine receptor (RyR2) opening, which may contribute to its efficacy in certain genetic arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT).[6][7][8]

Q2: We are observing inconsistent antiarrhythmic effects in our animal model. What are the potential causes?

Inconsistent results with flecainide can stem from several factors:

  • Variable Drug Absorption: For oral administration, absorption can be influenced by factors such as diet. For instance, milk has been shown to decrease the absorption of oral flecainide.[9][10]

  • Pharmacokinetic Variability: The plasma half-life of flecainide can vary between species and even between individuals of the same species.[6][11] Age can also be a factor, with younger animals potentially having a shorter half-life.[12]

  • Proarrhythmic Effects: Flecainide itself can induce arrhythmias, particularly in the context of structural heart disease or myocardial ischemia.[2][7][13][14] This can confound the interpretation of its antiarrhythmic efficacy.

  • Use-Dependence: The efficacy of flecainide is dependent on heart rate.[5] If the heart rate in your animal model is not well-controlled or varies significantly between experiments, you may see inconsistent effects.

  • Drug-Drug Interactions: Concomitant administration of other drugs can alter the pharmacokinetics or pharmacodynamics of flecainide.

Q3: How do I determine the optimal dose of this compound for my animal model?

The optimal dose will depend on the animal species, the specific arrhythmia model, and the desired therapeutic plasma concentration. It is crucial to perform a dose-ranging study. Start with a low dose and gradually escalate while monitoring for both efficacy (arrhythmia suppression) and toxicity (e.g., QRS prolongation on ECG, adverse clinical signs). Therapeutic plasma levels in humans are generally considered to be between 0.2 and 1.0 µg/mL.[2][7] Levels above this range are associated with an increased risk of adverse cardiac events.[13][15]

Q4: What are the signs of Flecainide toxicity in animals?

Signs of toxicity are often extensions of the drug's pharmacological effects and can include:

  • Cardiovascular: Bradycardia, atrioventricular (AV) block, significant QRS widening, and proarrhythmia (new or worsened ventricular arrhythmias).[2][7] A negative inotropic effect (reduced myocardial contractility) has also been demonstrated.[13]

  • Non-Cardiovascular: In some species, central nervous system effects such as tremors and ataxia may be observed.[10] Vomiting, diarrhea, and constipation have also been reported.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of Efficacy - Insufficient dosage- Poor oral absorption- Rapid metabolism in the specific animal model- Perform a dose-escalation study.- Consider intravenous administration to bypass absorption issues.- Measure plasma flecainide concentrations to correlate with effect.- Ensure consistent administration relative to feeding schedules, especially avoiding milk.[9][10]
Inconsistent Results Between Animals - Variability in drug metabolism- Presence of underlying, undiagnosed cardiac abnormalities- Inconsistent experimental conditions (e.g., anesthesia, core body temperature)- Ensure a homogenous animal population.- Screen animals for baseline cardiac function (e.g., with ECG).- Standardize all experimental procedures meticulously.- Monitor and maintain stable physiological parameters throughout the experiment.
Proarrhythmic Effects Observed - Dose is too high- Underlying structural heart disease or ischemia in the animal model- Electrolyte imbalances (e.g., hypokalemia)- Reduce the dose of flecainide.- Re-evaluate the suitability of the animal model; flecainide is contraindicated in many forms of structural heart disease.[2][7]- Monitor and correct any electrolyte abnormalities prior to drug administration.
Significant QRS Widening on ECG - High plasma concentration of flecainide- This is an expected effect of flecainide, but excessive prolongation indicates a high drug level and increased risk of toxicity.[7]- Reduce the dose and monitor plasma concentrations to stay within the therapeutic range.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound in Different Animal Models

Animal Model Route of Administration Dosage Regimen Reference
DogIntravenous (IV)1.0-2.0 mg/kg loading dose followed by 1.0 mg/kg/h infusion[14][16]
DogOral100, 150, and 200 mg total dose[1]
RatIntravenous (IV)4 mg/kg[11]
RatOral15, 30, and 60 mg/kg/day[17]
RabbitIntraperitoneal (IP)7.5 mg/kg and 20 mg/kg twice daily[18]
MouseOral15, 30, and 60 mg/kg/day[17]
PigIntravenous (IV)2 mg/kg[19]

Table 2: Pharmacokinetic Parameters of Flecainide in Various Species

Species Parameter Value Reference
HumanPlasma Half-life12-27 hours[6]
Human (Infants < 1 year)Plasma Half-life11-12 hours[9][12]
Human (Children 1-12 years)Plasma Half-life8 hours[9][12]
RatPlasma Half-life~4 hours[11]
HumanTherapeutic Plasma Concentration0.2 - 1.0 µg/mL[2][7]
RabbitSerum Concentration (7.5 mg/kg IP)0.19 ± 0.11 µg/mL[18]
RabbitSerum Concentration (20 mg/kg IP)0.44 ± 0.15 µg/mL[18]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intravenous Infusion

  • Reconstitution:

    • This compound is available as a solution for injection (e.g., 10 mg/mL).[9][20]

    • For infusion, it is recommended to dilute the stock solution. A common diluent is 5% Dextrose (Glucose 5%).[10][20]

    • To achieve a final concentration of 1 mg/mL, dilute 1 mL of a 10 mg/mL flecainide solution with 9 mL of 5% Dextrose.[9][10]

  • Administration:

    • Administer the diluted solution via a calibrated infusion pump to ensure a precise and constant delivery rate.

    • A typical loading dose in canine models is 1.0-2.0 mg/kg administered over 10-30 minutes.[14][20]

    • This is often followed by a continuous maintenance infusion, for example, at a rate of 1.0 mg/kg/hour.[14][16]

  • Monitoring:

    • Continuous ECG monitoring is mandatory during and after IV administration to monitor for changes in QRS duration, PR interval, and the emergence of arrhythmias.[9]

Protocol 2: Oral Administration of this compound

  • Vehicle Selection:

    • Flecainide tablets can be dispersed in sterile water to create a suspension for oral gavage if a liquid formulation is unavailable.[10] For example, a 100 mg tablet can be dispersed in 10 mL of sterile water to make a 10 mg/mL solution.[10]

  • Administration:

    • Administer the solution or suspension via oral gavage.

    • It is important to be consistent with the timing of administration relative to feeding.

    • Avoid administration with milk or milk-based products as this can decrease absorption.[9][10] If this is not feasible, ensure the timing relative to milk feeding is kept constant across all experiments.[10]

  • Dosing Regimen:

    • For chronic studies, flecainide is typically administered every 8 or 12 hours to maintain steady-state plasma concentrations.[9]

    • Allow 5-7 days of consistent dosing to reach a steady state before conducting experimental evaluations.[21]

Visualizations

flecainide_moa Na_Channel Voltage-Gated Na+ Channel (Nav1.5) Na_Influx Na+ Influx RyR2 Ryanodine Receptor 2 (RyR2) Ca_Release SR Ca2+ Release Flecainide Flecainide Flecainide->Na_Channel Blocks (Use-Dependent) Flecainide->RyR2 Inhibits Action_Potential Action Potential Phase 0 Upstroke Na_Influx->Action_Potential Initiates Conduction Cardiac Conduction Action_Potential->Conduction Propagates Arrhythmia Arrhythmia Conduction->Arrhythmia Ca_Release->Arrhythmia Can Trigger (e.g., CPVT)

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Data Analysis Animal_Selection Animal Model Selection & Acclimatization Baseline Baseline ECG & Physiological Monitoring Animal_Selection->Baseline Dose_Prep Flecainide Preparation (IV or Oral) Baseline->Dose_Prep Administration Drug Administration (Dose Escalation) Dose_Prep->Administration Monitoring Continuous ECG & Hemodynamic Monitoring Administration->Monitoring Sampling Blood Sampling for Pharmacokinetics Administration->Sampling ECG_Analysis ECG Parameter Analysis (QRS, PR intervals) Monitoring->ECG_Analysis PK_Analysis Plasma Concentration Analysis Sampling->PK_Analysis Efficacy_Analysis Antiarrhythmic Efficacy Assessment ECG_Analysis->Efficacy_Analysis PK_Analysis->Efficacy_Analysis Toxicity_Analysis Toxicity Assessment Efficacy_Analysis->Toxicity_Analysis

Caption: General experimental workflow for in vivo Flecainide studies.

troubleshooting_logic Start Inconsistent In Vivo Results Check_Dose Is the dose appropriate? Start->Check_Dose Check_Route Is the administration route reliable? Check_Dose->Check_Route Yes Increase_Dose Perform Dose-Escalation Study Check_Dose->Increase_Dose No Check_Model Is the animal model appropriate? Check_Route->Check_Model Yes Switch_Route Consider IV Administration Check_Route->Switch_Route No (Oral Issues) Check_PK Are plasma concentrations therapeutic? Check_Model->Check_PK Yes Screen_Animals Screen for Structural Heart Disease Check_Model->Screen_Animals No (Potential Proarrhythmia) Measure_Levels Measure Plasma Flecainide Levels Check_PK->Measure_Levels Unknown Outcome_Good Consistent Results Achieved Check_PK->Outcome_Good Yes Increase_Dose->Check_Route Switch_Route->Check_Model Screen_Animals->Check_PK Measure_Levels->Outcome_Good

Caption: Troubleshooting logic for inconsistent Flecainide results.

References

Validation & Comparative

In Vitro Comparison of Class IC Antiarrhythmics: Flecainide, Propafenone, and Moricizine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective in vitro comparison of the Class IC antiarrhythmic agents flecainide, propafenone, and moricizine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on electrophysiological properties, ion channel interactions, and supporting experimental data.

Introduction to Class IC Antiarrhythmics

Class IC antiarrhythmic drugs primarily exert their effect by strongly blocking the fast sodium channels (NaV1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This marked inhibition of the sodium current leads to a significant slowing of impulse conduction through the His-Purkinje system and ventricular muscle.[2] A key characteristic of Class IC agents is their slow dissociation kinetics from the sodium channel, which contributes to their potent antiarrhythmic effect.[3][4] Unlike other Class I agents, they have minimal effect on the action potential duration.[2][3] The main drugs in this class are flecainide and propafenone; moricizine is also classified as a Class IC agent but is now less commonly used.[2][5]

Mechanism of Action: Signaling Pathway

Class IC antiarrhythmics directly target the voltage-gated sodium channels in cardiomyocytes. Their primary mechanism involves binding to the channel pore and physically obstructing the influx of sodium ions during Phase 0 of the action potential. This leads to a decreased slope of Phase 0, slowing conduction velocity.

cluster_membrane Cardiomyocyte Membrane cluster_drugs Class IC Antiarrhythmics Na_channel Voltage-Gated Na+ Channel (Nav1.5) Na_in Na+ Influx Na_channel->Na_in flecainide Flecainide flecainide->Na_channel Blockade propafenone Propafenone propafenone->Na_channel Blockade moricizine Moricizine moricizine->Na_channel Blockade Depolarization Phase 0 Depolarization Na_in->Depolarization Na_out Extracellular Na+ Na_out->Na_channel Action Potential Stimulus Conduction Slowed Conduction Velocity Depolarization->Conduction

Caption: Mechanism of action for Class IC antiarrhythmics.

Comparative Electrophysiological Data

The following tables summarize quantitative data from in vitro studies comparing the electrophysiological effects of flecainide, propafenone, and moricizine.

Table 1: Potassium Channel Blockade in Adult Rat Ventricular Myocytes
Ion ChannelDrugIC50 (µM)
Transient Outward K+ Current (ITO) Flecainide3.7[6]
Propafenone3.3[6]
Maintained Outward K+ Current (IK) Flecainide15[6]
Propafenone5[6]
Inward Rectifier K+ Current (IK1) Flecainide> 300[6]
Propafenone> 300[6]

Data from Slawsky & Castle, 1994.

Table 2: Sodium Channel Blockade Kinetics in Isolated Rabbit Hearts
ParameterDrugValue
Onset of Use-Dependent Block (τon) Propafenone0.050 ± 0.004 /beat[5]
Moricizine0.022 ± 0.003 /beat[5]
Recovery from Block (τoff) Propafenone6.3 ± 0.8 s[5]
Moricizine25.0 ± 1.3 s[5]

Data from Nattel et al., 1993, comparing propafenone and moricizine to procainamide (a Class IA agent).

Detailed Experimental Protocols

Potassium Channel Blockade in Ventricular Myocytes (Slawsky & Castle, 1994)
  • Objective: To compare the K+ channel blocking action of flecainide and propafenone.

  • Preparation: Isolated adult rat ventricular myocytes.

  • Methodology: Whole-cell patch-clamp technique.

  • Protocol:

    • Myocytes were depolarized to activate both the transient outward (ITO) and maintained (IK) outward K+ currents.

    • The drugs were applied at various concentrations to determine the dose-dependent inhibition of these currents.

    • IC50 values were calculated from the concentration-response curves.

    • The effect on the inward rectifier K+ current (IK1) was also assessed.

    • The voltage dependence of steady-state inactivation and the rate of recovery from inactivation for ITO were measured in the presence of each drug.

Sodium Channel Blockade Kinetics in Isolated Rabbit Hearts (Nattel et al., 1993)
  • Objective: To classify moricizine and propafenone based on their electrophysiological effects on isolated rabbit hearts.

  • Preparation: Isolated, perfused rabbit hearts.

  • Methodology: Recording of monophasic action potentials.

  • Protocol:

    • Hearts were exposed to moricizine and propafenone.

    • Parameters measured included QRS duration, QT interval, action potential duration at 90% repolarization (APD90), effective refractory period (ERP), conduction time, and the maximum rise velocity (Vmax) of the monophasic action potentials.

    • Use-dependent block onset (τon) was determined by the change in Vmax per beat at a cycle length of 300 ms.

    • Recovery kinetics (τoff) were measured by the recovery of Vmax after the cessation of pacing.

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of Class IC antiarrhythmics.

start Start prep Cell/Tissue Preparation (e.g., Isolated Myocytes, Perfused Heart) start->prep baseline Baseline Electrophysiological Recording prep->baseline drug_app Application of Flecainide, Propafenone, or Moricizine baseline->drug_app recording Post-Drug Recording drug_app->recording analysis Data Analysis (e.g., APD, Vmax, IC50) recording->analysis comparison Comparative Analysis of Drug Effects analysis->comparison end End comparison->end

Caption: Typical workflow for in vitro antiarrhythmic drug comparison.

Summary of Comparative Effects

  • Sodium Channel Blockade: All three drugs are potent sodium channel blockers. Moricizine exhibits the slowest recovery kinetics, followed by propafenone, which is characteristic of Class IC agents.[5] Flecainide also has slow dissociation kinetics.[4] This potent and prolonged block of sodium channels markedly slows conduction velocity.[2]

  • Potassium Channel Blockade: Flecainide and propafenone are also potent inhibitors of the transient outward potassium current (ITO), with similar IC50 values.[6] Propafenone is a more potent inhibitor of the maintained outward potassium current (IK) than flecainide.[6]

  • Action Potential Duration (APD): Class IC agents generally have little to no effect on the action potential duration.[3] However, at higher stimulation frequencies, both flecainide and propafenone have been shown to shorten APD in guinea pig papillary muscle.[7]

  • Additional Properties: Propafenone is noted to have a beta-adrenergic inhibitory effect, a property not shared by flecainide or moricizine.[2][8]

Conclusion

In vitro studies demonstrate that flecainide, propafenone, and moricizine are potent Class IC antiarrhythmics characterized by their strong, slow-kinetic blockade of cardiac sodium channels. While all three markedly slow conduction, they exhibit some differences in their effects on potassium channels and their recovery kinetics. Propafenone shows more significant blockade of the maintained outward potassium current and also possesses beta-blocking properties. Moricizine is distinguished by its particularly slow recovery from sodium channel block. These in vitro differences may underlie some of the variations observed in their clinical efficacy and side-effect profiles.

References

Cross-Species Comparison of Flecainide Acetate's Electrophysiological Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of Flecainide acetate across various species. Flecainide, a Class Ic antiarrhythmic agent, is primarily known for its potent blockade of cardiac sodium channels. However, its interactions with other cardiac ion channels contribute to its complex electrophysiological profile, which can vary significantly between species. Understanding these differences is crucial for the preclinical evaluation of its efficacy and proarrhythmic potential.

Electrophysiological Effects on Key Cardiac Parameters

This compound modulates several key electrophysiological parameters in the heart. Its primary effect is the rate-dependent depression of the maximum upstroke velocity (Vmax) of the cardiac action potential, a direct consequence of sodium channel blockade.[1] This leads to slowed conduction throughout the cardiac conduction system.[2] The drug's effects on action potential duration (APD) and the effective refractory period (ERP) are more complex and can differ between cardiac tissue types and species.[3][4]

Quantitative Comparison of Flecainide's Effects

The following tables summarize the quantitative effects of Flecainide on various electrophysiological parameters across different species as reported in the literature.

Table 1: Effects of Flecainide on Action Potential Parameters

SpeciesTissueConcentrationEffect on VmaxEffect on APDEffect on ERPReference
DogVentricular Muscle1 µg/ml↓ 52.5%LengthenedIncreased[3]
Purkinje Fibers1 µg/ml↓ 18.6%ShortenedShortened[3]
RabbitVentricular Muscle1 µg/ml↓ 52.5%LengthenedIncreased[3]
Purkinje Fibers1 µg/ml↓ 18.6%ShortenedShortened[3]
Guinea PigPapillary Muscle10 µmol/L↓ ~40% (at 1 Hz)Increased (at 30% and 90% repolarization)Increased[5]
HumanAtrial MuscleTherapeuticRate-dependent reductionIncreased (rate-dependent)Increased (rate-dependent)[6]

Table 2: IC50 Values of Flecainide for Cardiac Ion Channels

SpeciesIon ChannelIC50Reference
HumanNav1.5 (hNav1.5)10.7 µM[2]
Nav1.5 (use-dependent)7.4 µM[7]
Nav1.5 (resting)345 µM[7]
hERG (IKr)1.49 µM[8]
Kv1.5 (IKur)38.14 µM[9]
RatIto3.7 µM[10]
IK15 µM[10]
Guinea PigKATP17.3 µM[1]

Experimental Protocols

The data presented in this guide were primarily obtained through standard electrophysiological techniques, including microelectrode recordings and patch-clamp analysis.

Microelectrode Technique for Action Potential Recording

This technique is used to measure intracellular action potentials from isolated cardiac tissues.

  • Tissue Preparation: Hearts are excised from the animal model (e.g., rabbit, dog, guinea pig) and placed in a cold cardioplegic solution. Specific tissues, such as ventricular muscle strips or Purkinje fibers, are dissected and mounted in a tissue bath.[3][4]

  • Superfusion: The tissue is continuously superfused with a warmed (typically 37°C), oxygenated Tyrode's solution.

  • Impaling: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a cardiac cell.

  • Recording: The microelectrode records the transmembrane potential. The tissue is stimulated at a set frequency (e.g., 1 Hz), and baseline action potential parameters (Vmax, APD, ERP) are recorded.

  • Drug Application: this compound is added to the superfusate at various concentrations. The effects on the action potential parameters are then recorded after a steady-state effect is reached.[3]

G cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Application Heart Heart Excision Dissection Dissection of Cardiac Tissue Heart->Dissection Mounting Mounting in Tissue Bath Dissection->Mounting Superfusion Superfusion with Tyrode's Solution Mounting->Superfusion Impaling Cell Impalement with Microelectrode Superfusion->Impaling Stimulation Electrical Stimulation Impaling->Stimulation Recording Action Potential Recording Stimulation->Recording Baseline Baseline Recording Recording->Baseline Flecainide Flecainide Application Baseline->Flecainide Effect Recording of Drug Effect Flecainide->Effect

Experimental workflow for microelectrode recording.

Whole-Cell Patch-Clamp Technique for Ion Channel Analysis

The patch-clamp technique allows for the measurement of ionic currents through specific channels in isolated cardiomyocytes.

  • Cell Isolation: Single cardiomyocytes are enzymatically isolated from the desired cardiac tissue.

  • Pipette Formation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

  • Giga-seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a specific holding potential. Voltage protocols, consisting of a series of depolarizing or hyperpolarizing steps, are applied to elicit specific ion channel currents (e.g., sodium, potassium currents).

  • Current Recording: The resulting ionic currents are recorded and measured.

  • Drug Perfusion: Flecainide is applied to the external solution, and its effect on the amplitude and kinetics of the specific ion currents is quantified to determine parameters like IC50.[8][10]

Signaling Pathways and Mechanism of Action

Flecainide's primary mechanism of action is the blockade of the fast inward sodium current (INa), which is mediated by the Nav1.5 channel.[11] This action is state-dependent, with a higher affinity for open or activated channels, leading to a use-dependent block that is more pronounced at faster heart rates.[12]

In addition to sodium channel blockade, Flecainide also affects other ion channels, contributing to its overall electrophysiological profile. It is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel, which can lead to action potential prolongation.[8][11] Furthermore, it can block the transient outward potassium current (Ito) and the ATP-sensitive potassium channel (KATP).[1][10] Flecainide has also been shown to inhibit ryanodine receptor (RyR2) opening, reducing calcium release from the sarcoplasmic reticulum.[11]

Flecainide_Pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Flecainide This compound Nav1_5 Nav1.5 (Sodium Channel) Flecainide->Nav1_5 Blocks hERG hERG (IKr Potassium Channel) Flecainide->hERG Inhibits Ito Ito (Potassium Channel) Flecainide->Ito Inhibits RyR2 RyR2 (Ryanodine Receptor) Flecainide->RyR2 Inhibits Vmax Decreased Vmax (Slower Conduction) Nav1_5->Vmax APD Altered Action Potential Duration hERG->APD Ito->APD Ca_Release Reduced Sarcoplasmic Reticulum Ca2+ Release RyR2->Ca_Release

Signaling pathway of this compound's electrophysiological effects.

Conclusion

The electrophysiological effects of this compound exhibit notable cross-species variability. While the primary mechanism of sodium channel blockade is conserved, the extent of its effects on other ion channels and the resulting impact on action potential characteristics can differ significantly. These differences underscore the importance of utilizing multiple animal models in the preclinical assessment of Flecainide and other antiarrhythmic drugs to better predict their clinical efficacy and safety profiles in humans. Researchers should carefully consider the specific ion channel expression and electrophysiological characteristics of the chosen animal model when interpreting study results.

References

A Head-to-Head Comparison of Flecainide and R-Propafenone on RyR2 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of two Class IC antiarrhythmic drugs, Flecainide and R-propafenone, on the cardiac ryanodine receptor 2 (RyR2). The data presented is compiled from head-to-head studies to assist in understanding their mechanisms of action and relative potencies.

Mechanism of Action: Open-State Blockade of RyR2

Both Flecainide and R-propafenone are known to inhibit RyR2 channels, the primary calcium release channels in the sarcoplasmic reticulum of cardiomyocytes.[1] Their mechanism involves an open-state block, meaning they preferentially bind to and inhibit the channel when it is in its open conformation.[1] This mode of action is particularly relevant in pathological conditions such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), where RyR2 channels exhibit increased open probability, leading to arrhythmogenic calcium waves.[1] The efficacy of these drugs is therefore dependent on the activity state of the RyR2 channel, with increased channel activity enhancing their potency.[2][1][3]

In contrast to state-independent blockers, the use-dependent nature of Flecainide and R-propafenone's RyR2 blockade is a key determinant of their antiarrhythmic effects in CPVT.[3] Studies have shown that other Class I antiarrhythmic drugs that lack RyR2 blocking properties are ineffective in preventing CPVT.[4][5] This underscores the importance of direct RyR2 inhibition as a principal mechanism of action for Flecainide and R-propafenone in this context.[4][6]

cluster_SR Sarcoplasmic Reticulum (SR) RyR2_closed RyR2 (Closed) RyR2_open RyR2 (Open) RyR2_closed->RyR2_open Activation (e.g., Ca²⁺, CPVT mutation) RyR2_open->RyR2_closed Deactivation Ca_SR Ca²⁺ RyR2_open->Ca_SR Ca²⁺ Release Ca_cytosol Cytosolic Ca²⁺ Flecainide Flecainide Flecainide->RyR2_open Inhibition R_propafenone R-propafenone R_propafenone->RyR2_open Inhibition

Mechanism of open-state RyR2 blockade by Flecainide and R-propafenone.

Comparative Potency and Efficacy

The potency and efficacy of Flecainide and R-propafenone in suppressing arrhythmogenic Ca²⁺ waves have been directly compared in ventricular myocytes from wild-type (WT) and CPVT mouse models (Casq2⁻/⁻ and RyR2-R4496C+/-).[1] These studies consistently demonstrate that both drugs are significantly more potent and effective in the CPVT models, which exhibit higher intrinsic RyR2 activity.[2][1]

Inhibition of Ca²⁺ Waves

The half-maximal inhibitory concentration (IC₅₀) for the suppression of Ca²⁺ wave incidence is a key metric for comparing the potency of these drugs. The following table summarizes the IC₅₀ values obtained in permeabilized ventricular myocytes.

DrugMyocyte TypeIC₅₀ for Ca²⁺ Wave Incidence (µM)
Flecainide Wild-Type (WT)> 30
RyR2-R4496C+/-10.2 ± 1.3
Casq2⁻/⁻3.1 ± 0.5
R-propafenone Wild-Type (WT)18.2 ± 2.1
RyR2-R4496C+/-8.9 ± 1.1
Casq2⁻/⁻4.5 ± 0.7

Data sourced from Savio-Galimberti & Knollmann, 2015.[1]

These data clearly show that in the context of hyperactive RyR2 channels (CPVT models), both drugs exhibit a significantly lower IC₅₀, indicating higher potency.[2][1] Notably, in the Casq2⁻/⁻ model, Flecainide appears to be slightly more potent than R-propafenone.

To further illustrate the state-dependent nature of their action, the potency of these drugs was also tested in WT myocytes where RyR2 activity was artificially increased with caffeine.

DrugConditionIC₅₀ for Ca²⁺ Wave Incidence (µM)
Flecainide WT> 30
WT + 150 µM Caffeine8.7 ± 1.2
R-propafenone WT18.2 ± 2.1
WT + 150 µM Caffeine7.5 ± 0.9

Data sourced from Savio-Galimberti & Knollmann, 2015.[1]

The addition of caffeine, which sensitizes RyR2 channels, dramatically increased the potency of both Flecainide and R-propafenone in WT myocytes, reinforcing the concept of use-dependent channel blockade.[2][1][3]

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies.

Isolation and Permeabilization of Ventricular Myocytes

Ventricular myocytes were isolated from adult mice (wild-type, Casq2⁻/⁻, or RyR2-R4496C+/-) through enzymatic digestion.[1] For the study of sarcoplasmic reticulum Ca²⁺ handling independent of sarcolemmal ion channels, the myocytes were chemically permeabilized using saponin.[1][7] This procedure creates pores in the sarcolemma, allowing for precise control of the cytosolic environment while leaving the sarcoplasmic reticulum intact.[7]

Confocal Calcium Imaging

Permeabilized myocytes were loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4) and imaged using a confocal microscope in line-scan mode.[1][3] This technique allows for the visualization and quantification of localized Ca²⁺ release events (Ca²⁺ sparks) and propagating Ca²⁺ waves. The myocytes were bathed in an internal solution mimicking the intracellular environment, with a controlled free Ca²⁺ concentration to induce spontaneous Ca²⁺ release events.[1] Concentration-response curves were generated by exposing the cells to increasing concentrations of Flecainide or R-propafenone and measuring the effects on Ca²⁺ wave parameters, including incidence, frequency, amplitude, and propagation speed.[1][8]

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Myocyte Isolation (Enzymatic Digestion) Permeabilization Permeabilization (Saponin) Isolation->Permeabilization Loading Ca²⁺ Indicator Loading (Fluo-4) Permeabilization->Loading Confocal Confocal Microscopy (Line-Scan Mode) Loading->Confocal Drug_App Drug Application (Flecainide or R-propafenone) Analysis Quantification of Ca²⁺ Sparks & Waves Drug_App->Analysis CRC Concentration-Response Curve Generation Analysis->CRC IC50 IC₅₀ Determination CRC->IC50

Experimental workflow for assessing drug effects on Ca²⁺ waves.
Single RyR2 Channel Recordings

In some studies, single RyR2 channels were incorporated into lipid bilayers to directly measure the effects of the drugs on channel gating properties.[5] This technique provides high-resolution information on channel open probability and conductance in a controlled in-vitro system. Such experiments have confirmed that Flecainide and R-propafenone directly inhibit RyR2 channels, with R-propafenone being a slightly more effective channel blocker in this setup (IC₅₀ of 12 µM vs. 16 µM for Flecainide).[9]

Summary and Conclusion

The available head-to-head data indicates that both Flecainide and R-propafenone are potent, state-dependent inhibitors of the RyR2 channel. Their enhanced efficacy in cellular models of CPVT, which are characterized by increased RyR2 activity, highlights the therapeutic relevance of this mechanism.

  • Potency: Both drugs show significantly increased potency in CPVT models compared to wild-type. In the Casq2⁻/⁻ model, Flecainide demonstrates a slightly lower IC₅₀ for Ca²⁺ wave suppression than R-propafenone.

  • Mechanism: The primary mechanism of action for both drugs in suppressing arrhythmogenic Ca²⁺ waves is the open-state blockade of RyR2 channels.

  • Experimental Validation: The use-dependent nature of their RyR2 inhibition has been consistently demonstrated through comparative studies in different myocyte models and by pharmacological sensitization of the RyR2 channel with caffeine.

References

Emerging & Novel Applications

Application Note: Investigating Inhaled Flecainide Acetate for Respiratory Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flecainide acetate is a potent class Ic antiarrhythmic agent that functions by blocking fast-inward sodium ion channels (Nav).[1][2] While its oral and intravenous formulations are established for treating cardiac arrhythmias, the pulmonary route of administration is currently under investigation to achieve rapid systemic absorption for applications like the acute conversion of atrial fibrillation.[3][4] This novel delivery method bypasses gastrointestinal absorption and achieves therapeutic plasma concentrations quickly.[5][6]

Interestingly, the primary mechanism of flecainide—sodium channel blockade—is also a key therapeutic target in respiratory medicine. Sensory nerve fibers in the airways, such as C-fibers and Aδ-fibers, are crucial in mediating reflex pathways like cough. Hyperexcitability of these neurons, often due to inflammation or injury, is a hallmark of chronic refractory cough. By directly targeting these airway nerves, inhaled flecainide presents a novel, yet largely unexplored, therapeutic hypothesis for treating conditions rooted in sensory nerve dysfunction.

Preclinical research has demonstrated that intravenous flecainide can attenuate the activity of deflation-activated receptors (DARs), a type of vagal afferent in the lungs, highlighting its ability to modulate respiratory nerve signaling.[7] However, it is critical to note that systemic flecainide administration has been associated with rare but serious pulmonary adverse effects, including pneumonitis and acute respiratory distress syndrome (ARDS), potentially through cell-mediated immunological reactions.[8][9][10]

This document provides a framework for preclinical researchers to investigate the potential therapeutic effects of inhaled flecainide in respiratory models, with a focus on chronic cough. It includes hypothetical experimental protocols, relevant safety and pharmacokinetic data, and visualizations of the proposed mechanism and experimental workflows.

Quantitative Data Summary

The following tables summarize key data from existing clinical and preclinical studies. While direct preclinical data on inhaled flecainide for respiratory diseases is lacking, these tables provide essential context on pharmacokinetics from human inhalation studies and safety considerations from systemic use.

Table 1: Pharmacokinetic Parameters of Inhaled Flecainide in Humans (for Atrial Fibrillation) Data extracted from clinical trials investigating inhaled flecainide for cardiac applications.

Dose Administered (via nebulizer)Maximum Plasma Concentration (Cmax)Median Time to Conversion to Sinus RhythmReference
30 mg--[6]
60 mg--[6]
90 mg--[6]
120 mgCmax > 200 ng/mL associated with 50% conversion rate8.1 minutes (post-inhalation)[6]
120 mg198 ng/mL (mean)12.8 minutes[11]
Single Dose (FlecIH)-14.6 minutes[12]

Table 2: Reported Respiratory Adverse Events Associated with Systemic Flecainide Use Data extracted from case reports and clinical literature on oral flecainide.

Adverse EventOnset of SymptomsKey Pathological FindingsProposed MechanismReference
Dyspnea (Shortness of Breath)VariableMay be cardiac in origin or related to lung injuryReduced cardiac output; pulmonary infiltration[1][13]
Flecainide-Induced Lung Injury (FILI) / PneumonitisDays to years after initiationLymphocytic and eosinophilic inflammation; cryptogenic organizing pneumoniaCell-mediated immunological reaction[8][9][10]
Acute Respiratory Distress Syndrome (ARDS)Can be rapidDiffuse alveolar damageExaggerated inflammatory response[8][14]
CoughVariableOften transient and mild with inhaled formIrritation from aerosol particles[6][12]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Cough Suppression

Flecainide's potential as an antitussive agent lies in its ability to block voltage-gated sodium channels on the peripheral nerve endings of sensory afferents in the airways. This action would reduce the excitability of these nerves, making them less likely to fire in response to tussive stimuli.

Flecainide_MoA_Cough cluster_airway Airway Lumen & Epithelium cluster_neuron Neuron Axon cluster_cns Central Nervous System Stimuli Cough Stimuli (e.g., Capsaicin, Citric Acid) Nerve_Ending Sensory Nerve Ending (Vagal C-fiber/Aδ-fiber) Stimuli->Nerve_Ending Activates Nav_Channel Voltage-Gated Sodium Channel (Nav) Nerve_Ending->Nav_Channel Depolarizes Action_Potential Action Potential Propagation Nav_Channel->Action_Potential Initiates Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Signal to Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Triggers Flecainide Inhaled This compound Block BLOCK Block->Nav_Channel

Caption: Proposed mechanism of inhaled flecainide for cough suppression.

Preclinical Experimental Workflow: Guinea Pig Cough Model

A typical workflow for evaluating the antitussive potential of a novel inhaled compound involves acclimatizing the animals, establishing a baseline cough response, administering the test article, and then re-challenging to measure the effect.

Experimental_Workflow A 1. Animal Acclimatization (7 days) B 2. Baseline Cough Assessment (Inhalation of Citric Acid/Capsaicin) A->B C 3. Randomization (Into Vehicle and Flecainide groups) B->C D 4. Drug Administration (Aerosolized Vehicle or Flecainide) - Nose-only exposure chamber - Define dose and duration C->D E 5. Post-Dose Cough Challenge (Re-expose to tussive agent at T=30, 60, 120 min) D->E F 6. Data Collection - Record coughs (video/audio) - Monitor for adverse effects E->F G 7. Terminal Procedures - Blood collection (PK analysis) - Tissue harvesting (lungs for histology) F->G H 8. Data Analysis - Compare cough counts between groups - Statistical analysis (e.g., ANOVA) G->H

Caption: Experimental workflow for a preclinical cough study.

Logical Relationship: From Inhalation to Physiological Effect

This diagram illustrates the sequence of events from drug delivery to the desired therapeutic outcome, highlighting the key pharmacokinetic and pharmacodynamic steps.

PK_PD_Logic A 1. Aerosol Generation (Nebulizer) B 2. Pulmonary Deposition (Drug particles in airways) A->B Inhalation C 3. Local Action & Systemic Absorption B->C Dissolution & Permeation D 4. Target Engagement (Binding to Na+ channels on airway nerves) C->D Distribution E 5. Pharmacodynamic Effect (Inhibition of nerve firing) D->E Channel Blockade F 6. Therapeutic Outcome (Reduction in cough frequency) E->F Physiological Response

Caption: Logical flow from drug inhalation to therapeutic outcome.

Experimental Protocols

The following are detailed, hypothetical protocols for preclinical evaluation. Researchers should adapt these based on institutional guidelines (IACUC), available equipment, and specific study goals.

Protocol 1: Efficacy of Inhaled Flecainide in a Guinea Pig Model of Citric Acid-Induced Cough

1. Objective: To assess the antitussive effect of aerosolized this compound on cough induced by citric acid challenge in conscious guinea pigs.

2. Materials:

  • Male Dunkin-Hartley guinea pigs (300-350g)

  • This compound (powder)

  • Vehicle: Sterile saline (0.9% NaCl)

  • Tussive agent: Citric acid solution (e.g., 0.4 M in sterile saline)

  • Whole-body plethysmography chambers or dedicated cough-recording chambers

  • Ultrasonic or vibrating mesh nebulizer (e.g., Aerogen)

  • Nose-only inhalation tower (optional, for precise dosing)

  • Audio/video recording equipment and analysis software

3. Methods:

  • Animal Handling & Acclimatization:

    • House animals for at least one week before the experiment with ad libitum access to food and water.

    • Handle animals daily to acclimate them to experimental procedures.

    • On three separate days prior to the study, place animals in the recording chambers for 20-30 minutes to adapt to the environment.

  • Baseline Cough Induction:

    • Place an un-restrained guinea pig into the recording chamber.

    • Allow a 5-minute acclimatization period inside the chamber.

    • Nebulize the citric acid solution into the chamber for a fixed period (e.g., 10 minutes).

    • Record audio and video for the duration of the challenge plus a 5-minute post-exposure period.

    • Count the number of coughs, identified by their characteristic sound and associated thoracoabdominal movement. Animals exhibiting a consistent baseline (e.g., >5 coughs) are included in the study.

  • Drug Preparation & Administration:

    • Prepare a stock solution of this compound in sterile saline. For example, to achieve a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of saline. Prepare fresh daily.

    • Randomize animals into groups (e.g., n=8-10 per group):

      • Group 1: Vehicle (Saline)

      • Group 2: Flecainide (Low Dose, e.g., 1 mg/mL)

      • Group 3: Flecainide (High Dose, e.g., 5 mg/mL)

    • Place animals in the exposure chamber and nebulize the assigned treatment (Vehicle or Flecainide solution) for a fixed duration (e.g., 5 minutes).

  • Post-Treatment Cough Challenge:

    • At a predetermined time point after drug administration (e.g., 30 minutes), re-challenge the animals with the citric acid aerosol as described in the baseline step.

    • Record and count the number of coughs.

    • Repeat the challenge at subsequent time points (e.g., 60, 120 minutes) if assessing the duration of action.

4. Data Analysis:

  • Express data as the mean number of coughs ± SEM for each group.

  • Calculate the percentage inhibition of cough for each animal relative to its own baseline.

  • Analyze for statistical significance using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare flecainide groups to the vehicle control. A p-value < 0.05 is considered significant.

Protocol 2: Pharmacokinetic (PK) and Lung Histology Assessment Following Inhalation in Rats

1. Objective: To determine the plasma concentration profile and assess for potential acute lung injury following a single-dose inhalation of this compound in rats.

2. Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound solution (e.g., 10 mg/mL in saline)

  • Nose-only inhalation tower

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Anesthesia (e.g., Isoflurane)

  • Perfusion buffer (PBS) and fixative (10% neutral buffered formalin)

  • LC-MS/MS system for bioanalysis

3. Methods:

  • Drug Administration:

    • Acclimatize rats to the nose-only restraint tubes for several days prior to the study.

    • On the study day, place rats in the inhalation tower.

    • Expose the rats to aerosolized flecainide (10 mg/mL) for a fixed duration (e.g., 15 minutes). A separate group is exposed to aerosolized vehicle (saline).

  • Pharmacokinetic Sampling:

    • At designated time points post-exposure (e.g., 2, 5, 15, 30, 60, 120, 240 minutes), collect blood samples (~200 µL) from a subset of animals (n=3-4 per time point) via tail vein or saphenous vein.

    • Place blood into EDTA tubes, centrifuge to separate plasma, and store plasma at -80°C until analysis.

    • Analyze plasma samples for flecainide concentration using a validated LC-MS/MS method.

  • Lung Tissue Collection & Histology:

    • At a terminal time point (e.g., 4 hours or 24 hours post-exposure), deeply anesthetize the rats.

    • Perform a cardiac puncture for a terminal blood draw.

    • Perfuse the lungs via the pulmonary artery with PBS to remove blood, followed by infusion with 10% neutral buffered formalin at a constant pressure (e.g., 20 cm H₂O) to fix the lungs in an inflated state.

    • Excise the lungs and store them in formalin for at least 24 hours.

    • Process the lung tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • A qualified pathologist should examine the slides for signs of acute lung injury, including inflammation, edema, epithelial damage, and cellular infiltration, comparing flecainide-treated animals to vehicle controls.

4. Data Analysis:

  • PK Analysis: Use non-compartmental analysis to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

  • Histology: Score lung sections semi-quantitatively for pathological changes. Compare scores between treatment groups using a non-parametric statistical test (e.g., Mann-Whitney U test).

References

Application Notes and Protocols: Exploring the Impact of Flecainide Acetate on Intracellular Calcium Handling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flecainide acetate is a Class IC antiarrhythmic agent primarily utilized for the management of various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia.[1][2] Its principal mechanism of action involves the potent blockade of fast-inward sodium channels (INa) in cardiac cells, which slows the upstroke of the cardiac action potential and prolongs the refractory period.[3][4] Beyond its well-established effects on sodium channels, a growing body of research has illuminated the significant impact of flecainide on intracellular calcium (Ca2+) handling, a critical determinant of cardiac excitability and contractility.[5][6] Dysregulation of intracellular Ca2+ is a hallmark of many arrhythmogenic conditions, and flecainide's modulation of Ca2+ signaling pathways contributes to its therapeutic efficacy.[3]

These application notes provide a detailed overview of the multifaceted effects of flecainide on key proteins involved in intracellular Ca2+ homeostasis, including the ryanodine receptor (RyR2), the Na+/Ca2+ exchanger (NCX), and sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). We will explore the ongoing debate regarding the direct versus indirect mechanisms of flecainide's action on Ca2+ release and present key quantitative data from published studies. Furthermore, detailed protocols for essential experimental techniques to investigate these effects are provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Mechanisms of Flecainide's Impact on Intracellular Calcium Handling

The influence of flecainide on intracellular calcium is complex, with evidence supporting both direct and indirect mechanisms of action.

Direct Effects on the Ryanodine Receptor (RyR2)

The ryanodine receptor 2 (RyR2) is a large ion channel located on the sarcoplasmic reticulum (SR) membrane responsible for the release of Ca2+ from the SR into the cytoplasm, a process known as calcium-induced calcium release (CICR).[6] Several studies have suggested that flecainide can directly interact with and modulate RyR2 function.

  • Inhibition of RyR2: Flecainide has been shown to inhibit RyR2 channels, particularly in their open state.[7][8] This inhibitory action is thought to reduce the spontaneous Ca2+ release events, known as Ca2+ sparks, which can trigger delayed afterdepolarizations and arrhythmias, especially in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[7][8] The proposed mechanism involves flecainide binding to the pore of the RyR2 channel, thereby physically occluding Ca2+ flow.[9]

  • Paradoxical Activation of RyR2: Interestingly, some studies have reported a paradoxical activation of RyR2 by flecainide at low concentrations and in channels with low initial open probability.[10][11] This suggests the presence of separate activation and inhibition sites for flecainide on the RyR2 channel.[10]

Indirect Effects via Sodium Channel Blockade

A significant portion of the scientific community posits that flecainide's effects on intracellular Ca2+ are primarily a downstream consequence of its potent INa blockade.[12][13]

  • Modulation of the Na+/Ca2+ Exchanger (NCX): By blocking the influx of Na+ into the cardiomyocyte, flecainide can alter the electrochemical gradient for the Na+/Ca2+ exchanger (NCX).[6][12] A reduction in intracellular Na+ concentration enhances the forward mode of NCX, leading to increased Ca2+ efflux from the cell.[6][12] This, in turn, can reduce the Ca2+ concentration in the vicinity of the RyR2 channels, thereby decreasing their open probability and the frequency of spontaneous Ca2+ release.[12]

  • Attenuation of Intracellular Ca2+ Accumulation: During rapid heart rates, such as in atrial fibrillation, there is an accumulation of intracellular Na+, which can reverse the direction of NCX, leading to Ca2+ influx and cellular Ca2+ overload.[3] By blocking INa, flecainide mitigates this Na+ accumulation, thereby preventing Ca2+ overload and subsequent atrial remodeling.[3]

Effects on SERCA

The sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) is responsible for pumping Ca2+ from the cytoplasm back into the SR, facilitating muscle relaxation. While the primary focus of flecainide research has been on RyR2 and NCX, some studies have investigated its effects on SERCA. Flecainide does not appear to have a significant direct effect on SERCA function.[8]

Quantitative Data on Flecainide's Effects

The following table summarizes key quantitative data from studies investigating the impact of flecainide on RyR2 channel activity and Ca2+ sparks.

ParameterFlecainide ConcentrationEffectCell/System TypeReference
RyR2 Open Probability (Po) 0.5 - 10 µM (WT)Significant activation in channels with Po < 0.08Wild-type (WT) RyR2 in lipid bilayers[10]
0.5 - 50 µM (P2328S)Significant activation in channels with Po < 0.08RyR2-P2328S mutant in lipid bilayers[10]
≥ 5 µM (WT)Inhibition in channels with Po ≥ 0.08Wild-type (WT) RyR2 in lipid bilayers[10]
≥ 50 µM (P2328S)Inhibition in channels with Po ≥ 0.08RyR2-P2328S mutant in lipid bilayers[10]
Ca2+ Spark Mass Not specified40% reductionVentricular myocytes from a CPVT mouse model[7][8]
Ca2+ Spark Frequency Not specifiedSignificant increaseVentricular myocytes from a CPVT mouse model[7][8]
Ca2+ Spark Amplitude Not specifiedSignificant reductionVentricular myocytes from a CPVT mouse model[7][8]
Ca2+ Spark Width Not specifiedSignificant reductionVentricular myocytes from a CPVT mouse model[7][8]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Dynamics using Fura-2 AM

This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]i) in cultured cardiomyocytes using the ratiometric fluorescent indicator Fura-2 AM.[14][15][16]

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound stock solution

  • Cultured cardiomyocytes on glass coverslips

  • Fluorescence microscopy system with dual excitation (340 nm and 380 nm) and emission at 510 nm capabilities.

Procedure:

  • Preparation of Fura-2 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • On the day of the experiment, prepare the loading buffer by adding Fura-2 AM and Pluronic F-127 to HBSS (or other buffer) to final concentrations of 2-5 µM and 0.02%, respectively. Vortex thoroughly to disperse the dye.

  • Cell Loading:

    • Wash cultured cardiomyocytes twice with pre-warmed HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS at a constant rate.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • To investigate the effect of flecainide, introduce the desired concentration of this compound into the perfusion solution.

    • Continue recording the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i.

    • At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca2+, and the minimum fluorescence ratio (Rmin) with the addition of a Ca2+ chelator (e.g., EGTA).

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Convert the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.

Protocol 2: Patch-Clamp Electrophysiology for Calcium Channel Analysis

This protocol provides a general outline for whole-cell patch-clamp recordings to study the effects of flecainide on L-type Ca2+ channels.[17][18][19][20]

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES; pH 7.2 with CsOH)

  • This compound stock solution

Procedure:

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Cell Preparation:

    • Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the extracellular solution.

  • Gigaohm Seal Formation:

    • Using the micromanipulator, carefully approach a single cardiomyocyte with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of negative pressure to rupture the cell membrane within the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Recording Calcium Currents:

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV) to elicit L-type Ca2+ currents.

    • Record the baseline Ca2+ currents.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Record the Ca2+ currents in the presence of flecainide to determine its effect on channel activity.

  • Data Analysis:

    • Measure the peak amplitude of the Ca2+ currents before and after the application of flecainide.

    • Analyze other current parameters such as activation and inactivation kinetics.

    • Construct current-voltage (I-V) relationships to characterize the voltage-dependence of the flecainide effect.

Visualizations

Flecainide_Calcium_Signaling cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) Na_Channel Na+ Channel (Nav1.5) NCX Na+/Ca2+ Exchanger (NCX) Na_Channel->NCX Influences Na+ gradient Ca_Cytosol Cytosolic Ca2+ NCX->Ca_Cytosol Ca2+ efflux L_type_Ca_Channel L-type Ca2+ Channel L_type_Ca_Channel->Ca_Cytosol Ca2+ influx RyR2 Ryanodine Receptor (RyR2) RyR2->Ca_Cytosol Ca2+ release SERCA SERCA SR_Ca SR_Ca Flecainide Flecainide Flecainide->Na_Channel Inhibits Flecainide->RyR2 Directly modulates (Inhibits/Activates) Ca_Cytosol->RyR2 Triggers CICR Ca_Cytosol->SERCA Uptake

Caption: Signaling pathways of Flecainide's impact on intracellular calcium.

Calcium_Imaging_Workflow A 1. Cell Culture (Cardiomyocytes on coverslips) B 2. Fura-2 AM Loading (30-60 min at 37°C) A->B C 3. De-esterification (≥30 min at RT) B->C D 4. Baseline Fluorescence Recording (Excitation at 340/380 nm, Emission at 510 nm) C->D E 5. Application of this compound D->E F 6. Continuous Fluorescence Recording E->F G 7. Calibration (Rmax with Ionomycin, Rmin with EGTA) F->G H 8. Data Analysis (Calculation of F340/F380 ratio and [Ca2+]i) G->H

Caption: Experimental workflow for intracellular calcium imaging.

References

Application Notes and Protocols for Novel Flecainide Acetate Delivery Systems in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide acetate is a Class Ic antiarrhythmic agent effective in treating a variety of cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation/flutter in patients without structural heart disease.[1][2][3][4] Its primary mechanism of action involves the potent blockade of cardiac sodium channels, which slows the conduction velocity in the heart.[1][2] Flecainide also exhibits effects on potassium channels and ryanodine receptors, contributing to its antiarrhythmic properties.[1][5]

Despite its efficacy, conventional oral administration of this compound can lead to systemic side effects and requires careful dose management.[3] Novel drug delivery systems offer the potential to improve the therapeutic index of flecainide by providing controlled and sustained release, enhancing bioavailability, and enabling targeted delivery to cardiac tissue. This could lead to reduced dosing frequency, minimized side effects, and improved patient compliance.

Note on Current Research: While various novel drug delivery platforms such as nanoparticles, liposomes, and hydrogels are being extensively explored for cardiovascular drugs, a comprehensive literature search reveals a notable lack of specific studies detailing the in vivo application and pharmacokinetic data of this compound encapsulated in these advanced systems. The following application notes and protocols are therefore based on established methodologies for these delivery systems with other therapeutic agents and standard experimental models for assessing antiarrhythmic drugs. These protocols are intended to serve as a foundational guide for researchers venturing into the development and evaluation of novel this compound formulations.

I. Polymeric Nanoparticles for Controlled Release of this compound

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible carriers that can encapsulate both hydrophilic and hydrophobic drugs, offering sustained release profiles.[6][7]

Data Presentation: Exemplary Characteristics of Drug-Loaded PLGA Nanoparticles
ParameterTypical Value RangeAnalytical Method
Particle Size (nm)100 - 300Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-15 to -30Laser Doppler Velocimetry
Drug Loading (%)1 - 10HPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (%)50 - 90HPLC, UV-Vis Spectroscopy
In Vitro Release (Burst)10 - 30% in first 24hDialysis Bag Method, HPLC
In Vitro Release (Sustained)40 - 80% over 7-14 daysDialysis Bag Method, HPLC
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at room temperature for 2-4 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Characterization: Characterize the lyophilized nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Visualization of Experimental Workflow

G cluster_prep Nanoparticle Preparation prep_org Organic Phase: PLGA + Flecainide in DCM emulsify Emulsification (Probe Sonication) prep_org->emulsify prep_aq Aqueous Phase: 2% PVA in Water prep_aq->emulsify evap Solvent Evaporation (Rotary Evaporator) emulsify->evap collect Collection & Washing (Centrifugation) evap->collect lyophilize Lyophilization collect->lyophilize nanoparticles Flecainide-Loaded PLGA Nanoparticles lyophilize->nanoparticles

Caption: Workflow for the preparation of flecainide-loaded PLGA nanoparticles.

II. Liposomal Formulations for Intravenous Delivery of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can be formulated for controlled release and targeted delivery.

Data Presentation: Exemplary Characteristics of Drug-Loaded Liposomes

The following table presents typical characteristics of liposomal formulations for a generic API.

ParameterTypical Value RangeAnalytical Method
Vesicle Size (nm)80 - 200Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-10 to -40Laser Doppler Velocimetry
Encapsulation Efficiency (%)30 - 95Ultracentrifugation, HPLC
In Vitro Drug Release (24h)20 - 60%Dialysis Method, HPLC
Experimental Protocol: Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC and 30 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of a 2 mg/mL solution of this compound in PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50-60°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs by sonication (probe sonicator for 5-10 minutes on ice or bath sonicator for 30-60 minutes).

  • Extrusion: Extrude the liposomal suspension 10-15 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder to produce unilamellar vesicles of a defined size.

  • Purification: Remove the unencapsulated this compound by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

  • Characterization: Analyze the final liposomal formulation for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Visualization of Liposome Preparation Workflow

G cluster_lipo Liposome Preparation film Lipid Film Formation (SPC + Cholesterol in Chloroform/Methanol) evap Solvent Evaporation (Rotary Evaporator) film->evap hydrate Hydration with Flecainide Solution (Forms MLVs) evap->hydrate sonicate Size Reduction (Sonication) hydrate->sonicate extrude Extrusion (100 nm membrane) sonicate->extrude purify Purification (Dialysis) extrude->purify liposomes Flecainide-Loaded Liposomes purify->liposomes

Caption: Workflow for the preparation of flecainide-loaded liposomes.

III. Thermoresponsive Hydrogels for Sustained Release of this compound

Thermoresponsive hydrogels are injectable polymer solutions that undergo a sol-gel transition at physiological temperatures, forming a gel depot for the sustained release of drugs.[8][9][10]

Data Presentation: Exemplary Characteristics of a Thermoresponsive Hydrogel Formulation

The following table provides typical characteristics for a thermoresponsive hydrogel loaded with a generic API.

ParameterTypical ValueAnalytical Method
Sol-Gel Transition Temp. (°C)30 - 35Rheometry, Tube Inversion Test
Gelation Time (minutes)2 - 10Rheometry, Tube Inversion Test
In Vitro Drug Release (Burst)5 - 20% in first 24hSample and Separate Method, HPLC
In Vitro Drug Release (Sustained)50 - 90% over 14-28 daysSample and Separate Method, HPLC
Experimental Protocol: Preparation of a this compound-Loaded Thermoresponsive Hydrogel

This protocol describes the preparation of an injectable, in-situ gelling formulation using Poloxamer 407 (P407).

Materials:

  • This compound

  • Poloxamer 407 (Pluronic® F-127)

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold

  • Magnetic stirrer

  • Refrigerator or cold room

Procedure:

  • Polymer Dissolution: Slowly add 20 g of Poloxamer 407 to 80 mL of ice-cold PBS (pH 7.4) while stirring continuously on a magnetic stirrer in a cold room or refrigerator (4°C). Continue stirring until a clear, homogeneous solution is formed. This may take several hours.

  • Drug Incorporation: Once the polymer is fully dissolved, add the desired amount of this compound (e.g., to achieve a final concentration of 2 mg/mL) to the cold poloxamer solution.

  • Final Volume Adjustment: Adjust the final volume to 100 mL with ice-cold PBS.

  • Homogenization: Continue stirring at 4°C for another 1-2 hours to ensure complete dissolution and homogenization of the drug.

  • Storage: Store the resulting solution at 4°C. The formulation should be a liquid at this temperature.

  • Characterization: Evaluate the formulation for its sol-gel transition temperature, gelation time, and in vitro drug release profile.

Visualization of Signaling Pathway and Logical Relationships

G cluster_hydrogel Thermoresponsive Hydrogel Logic sol Polymer Solution (Liquid at < 30°C) injection Subcutaneous Injection (Body Temperature ~37°C) sol->injection Administration gel Hydrogel Depot (Solid at > 30°C) release Sustained Release of Flecainide gel->release Drug Diffusion injection->gel Phase Transition G cluster_invivo In Vivo Arrhythmia Model Workflow animal_prep Animal Preparation (Anesthesia, Ventilation, ECG) surgery Thoracotomy & LAD Suture animal_prep->surgery baseline Baseline ECG Recording surgery->baseline admin Drug/Vehicle Administration baseline->admin ischemia LAD Ligation (Ischemia) admin->ischemia reperfusion Suture Release (Reperfusion) ischemia->reperfusion ecg_monitor Continuous ECG Monitoring reperfusion->ecg_monitor analysis Data Analysis (Arrhythmia Incidence, Duration) ecg_monitor->analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Flecainide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the handling of Flecainide Acetate in a research environment. The following procedural guidance is designed to minimize exposure risk and ensure a safe operational workflow, from receipt of the compound to its ultimate disposal. Adherence to these protocols is critical for protecting researchers and maintaining a safe laboratory environment.

Essential Safety Data for this compound

While specific regulatory Occupational Exposure Limits (OELs) for this compound have not been established by major occupational safety bodies like OSHA or NIOSH, it is classified as a potent compound with significant health hazards.[1][2][3] Due to its potential reproductive toxicity, and skin, eye, and respiratory irritation, it must be handled with stringent controls.[2][3] In the absence of a formal OEL, a risk-based approach categorizing the compound into an Occupational Exposure Band (OEB) is recommended to guide containment and handling procedures. Potent compounds are often defined as having an OEL at or below 10 µg/m³ as an 8-hour time-weighted average.[4][5]

ParameterValue/RecommendationSource
Occupational Exposure Limit (OEL) No specific limit established by OSHA, NIOSH, or ACGIH.[1][2][6][1][2][6]
Hazard Classification Acute oral toxicity, skin irritation, serious eye irritation, potential reproductive hazard.[2][3][2][3]
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact, ingestion.[7]
Recommended Gloves Nitrile gloves for splash protection. Double-gloving is recommended for handling potent compounds.[8][9]
Glove Breakthrough Time Data not specifically available for this compound. Always consult the glove manufacturer's chemical resistance data. For potent compounds, change gloves frequently and immediately after contamination.[8][10][11]

Hierarchy of Controls for Safe Handling

The most effective way to manage exposure to this compound is to apply the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective. Personal Protective Equipment (PPE) is the final line of defense.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Engineering Controls cluster_3 Administrative Controls cluster_4 Least Effective Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Containment (e.g., Fume Hood, Glove Box) Ventilated Balance Enclosure Administrative Standard Operating Procedures (SOPs) Designated Work Areas Training PPE Personal Protective Equipment (PPE) (Respirator, Goggles, Gloves, Lab Coat)

Caption: Hierarchy of controls for managing this compound exposure.

Operational Plan: Step-by-Step Guidance

This operational plan outlines the procedures for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks within a designated receiving area.

  • Transport: Transport the sealed container to a designated, secure storage location.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[1] The storage area should be clearly labeled as containing potent compounds.

Handling Procedures (Weighing and Solution Preparation)
  • Designated Area: All handling of powdered this compound must be performed within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize airborne dust.

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the "Donning and Doffing" protocol below.

  • Weighing:

    • Use a dedicated set of utensils (spatulas, weigh boats).

    • Dispense the powder carefully to avoid aerosolization.

    • After weighing, gently tap utensils to remove excess powder back into the container before removing them from the containment area.

    • Clean the balance and surrounding surfaces immediately after use with a damp cloth or towel, followed by a validated decontamination procedure.

  • Solution Preparation:

    • Add the weighed powder to the solvent in a closed or partially covered vessel to prevent splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

Personal Protective Equipment (PPE) Protocol

Donning (Putting On) PPE Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, long-sleeved lab coat or gown.

  • Respirator/Mask: If required based on risk assessment (e.g., potential for dust generation), don a fit-tested N95 respirator or higher.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. Don a second pair of gloves over the first.

Doffing (Taking Off) PPE Sequence:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Remove the lab coat by rolling it inward, avoiding contact with the contaminated exterior. Dispose of it in the designated waste container.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respirator/Mask: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Spill Cleanup
  • Minor Spill (Contained within Fume Hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12]

    • Do not dry sweep.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area using a suitable cleaning agent, followed by a rinse. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill (Outside of Containment):

    • Evacuate the immediate area and alert laboratory personnel and the safety officer.

    • Restrict access to the spill area.

    • If the spill generates dust, evacuate the entire laboratory and follow institutional emergency procedures.

    • Cleanup should only be performed by trained emergency response personnel.

Disposal Plan

All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.

  • Segregation: Segregate all this compound waste from other waste streams. This includes unused product, contaminated PPE, spill cleanup materials, and empty containers.

  • Containment:

    • Solid waste (gloves, wipes, weigh boats) should be placed in a clearly labeled, leak-proof plastic bag within a designated hazardous waste container.[13] These containers are often black for hazardous pharmaceutical waste.[14][15]

    • Sharps (needles, contaminated glassware) must be placed in a designated sharps container for hazardous waste.

    • Empty stock containers should be triple-rinsed (if appropriate for the formulation), with the rinsate collected as hazardous waste. The container should then be defaced to prevent reuse and disposed of in the solid waste stream.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound".[1]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[15][16]

    • Arrange for pickup and disposal by a licensed hazardous waste contractor. The required method of disposal is typically incineration at a permitted facility.[14][15][16]

    • Maintain all records of hazardous waste disposal as required by EPA, state, and local regulations.[14]

Safe Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety and containment measures at each step.

Safe Handling Workflow Start Start: Plan Experiment Don_PPE Don Appropriate PPE Start->Don_PPE Enter_Hood Enter Designated Area (Fume Hood / BSC) Don_PPE->Enter_Hood Weigh_Compound Weigh this compound Enter_Hood->Weigh_Compound Prep_Solution Prepare Solution Weigh_Compound->Prep_Solution Clean_Area Clean & Decontaminate Work Area and Equipment Prep_Solution->Clean_Area Segregate_Waste Segregate & Contain All Waste Clean_Area->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE End End: Wash Hands Doff_PPE->End

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Flecainide Acetate
Reactant of Route 2
Reactant of Route 2
Flecainide Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.